molecular formula C8H18S2 B075322 1,8-Octanedithiol CAS No. 1191-62-4

1,8-Octanedithiol

Numéro de catalogue: B075322
Numéro CAS: 1191-62-4
Poids moléculaire: 178.4 g/mol
Clé InChI: PGTWZHXOSWQKCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,8-Octanedithiol is a linear, aliphatic dithiol compound that serves as a critical molecular building block in advanced materials science and surface chemistry. Its primary research value lies in its ability to form highly ordered, stable self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and platinum. The molecule's structure, featuring a C8 alkyl chain terminated with two thiol (-SH) groups, provides an optimal balance between monolayer stability and flexibility. One thiol group chemisorbs to the metal substrate, creating a robust anchor, while the second terminal thiol group projects from the surface, presenting a versatile functional handle for further chemical modification, conjugation, or complex assembly.

Propriétés

IUPAC Name

octane-1,8-dithiol
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InChI

InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
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InChI Key

PGTWZHXOSWQKCY-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCS)CCCS
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Molecular Formula

C8H18S2
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DSSTOX Substance ID

DTXSID8047474
Record name 1,8-Octanedithiol
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Molecular Weight

178.4 g/mol
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Physical Description

Liquid with odor of "stench"; [MSDSonline], Liquid
Record name 1,8-Octanedithiol
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Boiling Point

142.00 °C. @ 30.00 mm Hg
Record name 1,8-Octanedithiol
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Solubility

insoluble in water; miscible in oil
Record name 1,8-Octanedithiol
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Density

0.962 (d20/4)
Record name 1,8-Octanedithiol
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CAS No.

1191-62-4
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Record name 1,8-Octanedithiol
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Melting Point

0.9 °C
Record name 1,8-Octanedithiol
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Foundational & Exploratory

An In-depth Technical Guide to 1,8-Octanedithiol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 1,8-Octanedithiol (ODT). It includes detailed experimental protocols for its synthesis, purification, and application in forming self-assembled monolayers (SAMs), a technique with significant implications in surface chemistry, nanotechnology, and biosensor development.

Core Chemical and Physical Properties

This compound is a linear alkanedithiol that is frequently utilized in surface science and materials chemistry. Its two terminal thiol (-SH) groups allow it to act as a versatile linker, capable of binding to metal surfaces, particularly gold, to form highly ordered self-assembled monolayers (SAMs).[1] This property makes it a valuable component in the fabrication of electronic devices, sensors, and platforms for studying molecular interactions.

Table 1: General and Physical Properties of this compound

PropertyValue
IUPAC Name octane-1,8-dithiol
Synonyms 1,8-Dimercaptooctane, Octamethylene dimercaptan
CAS Number 1191-62-4
Molecular Formula C₈H₁₈S₂
Molecular Weight 178.36 g/mol
Appearance Colorless to pale yellow liquid with a strong stench
Density 0.97 g/mL at 25 °C[1]
Boiling Point 269-270 °C[1]
Melting Point 0.9 °C[2]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index (n20/D) 1.505[1]
Solubility Insoluble in water; soluble in most organic solvents.[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Table 2: Key Spectroscopic Data for this compound

Technique Expected Peaks / Features
¹H NMR ~2.5 ppm (quartet): Methylene protons (-CH₂-) adjacent to the thiol groups (S-CH₂-). ~1.6 ppm (quintet): Methylene protons (-CH₂-) beta to the thiol groups. ~1.3-1.4 ppm (multiplet): Methylene protons of the central alkyl chain. ~1.3 ppm (triplet): Thiol protons (-SH). The integration of this peak corresponds to 2H.
¹³C NMR Signals for the four chemically non-equivalent carbon atoms in the symmetric molecule. The carbon attached to the sulfur (C-S) would be the most downfield among the aliphatic carbons.
IR Spectroscopy ~2550 cm⁻¹ (weak): S-H stretching vibration, characteristic of the thiol functional group. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain. ~1465 cm⁻¹: C-H bending vibrations.
Mass Spectrometry Molecular Ion Peak (M⁺): m/z = 178. Fragmentation Pattern: Characteristic loss of thiol groups and fragmentation of the alkyl chain.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and a key application of this compound.

A common and effective method for synthesizing dithiols is from the corresponding diol. The following is a two-step protocol for the synthesis of this compound from 1,8-Octanediol.

Step 1: Conversion of 1,8-Octanediol to 1,8-Dibromooctane This step involves the conversion of the hydroxyl groups of the diol to a better leaving group, such as a bromide, using a reagent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

  • Materials: 1,8-Octanediol, 48% Hydrobromic acid, Sulfuric acid (concentrated), Toluene, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 1,8-Octanediol and an excess of 48% hydrobromic acid.

    • Slowly add concentrated sulfuric acid as a catalyst.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,8-dibromooctane.

Step 2: Conversion of 1,8-Dibromooctane to this compound This is a nucleophilic substitution reaction where the bromide ions are replaced by hydrosulfide groups using thiourea, followed by hydrolysis.

  • Materials: 1,8-Dibromooctane, Thiourea, Ethanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether.

  • Procedure:

    • Dissolve 1,8-dibromooctane and a stoichiometric excess of thiourea in ethanol in a round-bottom flask.

    • Reflux the mixture for several hours to form the thiouronium salt intermediate.

    • After cooling, add a solution of sodium hydroxide and reflux the mixture again to hydrolyze the intermediate.

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • Extract the product into diethyl ether.

    • Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude this compound.

Due to its high boiling point, the most effective method for purifying this compound is vacuum distillation.

  • Equipment: Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a cold trap), heating mantle, and pressure gauge.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Begin to evacuate the system slowly to the desired pressure. A pressure of a few mmHg is typically required.

    • Once the vacuum is stable, begin to heat the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point for the given pressure. For reference, the boiling point is 142 °C at 30 mmHg.[2]

    • Discard the initial lower-boiling fraction and the high-boiling residue.

    • The collected fraction should be pure this compound. Purity can be confirmed by GC-MS or NMR spectroscopy.

This protocol outlines the standard procedure for creating a high-quality this compound SAM on a gold substrate.[4][5] A clean environment is critical for this process.

  • Materials: Gold-coated substrate (e.g., gold on mica or silicon), this compound, 200-proof ethanol, Tweezers, Glass or polypropylene containers, Dry nitrogen gas.

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the gold substrate. This can be achieved by UV/ozone treatment, piranha solution wash (use with extreme caution), or rinsing with high-purity ethanol followed by drying under a stream of nitrogen.

    • Solution Preparation: Prepare a dilute solution of this compound in 200-proof ethanol. A typical concentration is in the range of 1-10 mM.

    • Immersion: Using clean tweezers, fully immerse the gold substrate into the thiol solution in a clean container.

    • Incubation: Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants. It is good practice to backfill the container with dry nitrogen.[5] Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

    • Rinsing: After incubation, remove the substrate from the solution with tweezers. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[5]

    • Drying: Dry the substrate with a gentle stream of dry nitrogen gas.[5]

    • Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or under nitrogen, until further use.

Mandatory Visualizations

G Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 1,8-Octanediol B 1,8-Dibromooctane A->B HBr/H₂SO₄ C Thiouronium Salt Intermediate B->C Thiourea/EtOH D Crude this compound C->D NaOH Hydrolysis E Vacuum Distillation D->E F Pure this compound E->F

Caption: A flowchart illustrating the two-stage synthesis and subsequent purification of this compound.

G Figure 2: SAM Formation Workflow A Clean Gold Substrate B Prepare 1-10 mM ODT in Ethanol Solution C Immerse Substrate in ODT Solution B->C D Incubate for 18-24h (under Nitrogen) C->D E Rinse with Ethanol D->E F Dry with Nitrogen E->F G Characterize SAM (e.g., AFM, XPS, Ellipsometry) F->G

Caption: Step-by-step experimental workflow for creating a this compound SAM on a gold surface.

Safety and Handling

This compound is harmful if swallowed and is characterized by a strong, unpleasant odor (stench).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1] All handling should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide serves as a foundational resource for professionals working with this compound. By providing clear, actionable data and protocols, it aims to facilitate high-quality research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,8-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 1,8-octanedithiol. The content delves into the molecule's structural parameters, conformational analysis, and the experimental and computational methodologies used to study these properties.

Molecular Structure of this compound

This compound, with the chemical formula HS(CH₂)₈SH, is a linear alkanedithiol. Its structure consists of an eight-carbon alkane chain with thiol (-SH) functional groups at both termini. The molecule's geometry is defined by its bond lengths, bond angles, and the dihedral angles along the carbon-carbon and carbon-sulfur bonds.

Table 1: Standard Bond Lengths and Angles for this compound

Bond TypeTypical Bond Length (Å)Bond AngleTypical Bond Angle (°)
C-C1.54C-C-C109.5
C-H1.09H-C-H109.5
C-S1.82C-S-H96.5
S-H1.34C-C-S109.5

Note: These are generalized values and can vary slightly depending on the specific conformation and environment of the molecule.

Conformational Analysis

The flexibility of the octane chain in this compound allows it to adopt a multitude of conformations through rotation around its single bonds. The most significant rotations are those around the C-C bonds, which give rise to different spatial arrangements of the carbon backbone. The relative stability of these conformers is primarily determined by torsional strain and steric hindrance.

The two most important conformations for any pair of adjacent carbon atoms in the chain are the anti (or trans) and gauche conformations.

  • Anti (Trans) Conformation: The substituents on the two carbons are positioned 180° apart. This is the most stable conformation as it minimizes steric repulsion. An all-trans conformation of the carbon backbone results in a linear, extended structure.

  • Gauche Conformation: The substituents are positioned 60° apart. This conformation is less stable than the anti conformation due to steric hindrance between the adjacent groups.[1]

The energy difference between the anti and gauche conformations in a simple alkane like butane is approximately 0.9 kcal/mol.[2] For longer chains like this compound, the presence of multiple gauche conformations can lead to a more compact, folded structure. The overall shape of the molecule is therefore a dynamic equilibrium of these different conformational states.

Table 2: Torsional (Dihedral) Angles and Relative Energies for Alkane Chains

ConformationDihedral AngleRelative Energy (kcal/mol)Description
Anti (Trans)180°0Most stable, minimal steric hindrance.
Gauche±60°~0.9Less stable due to steric interactions.[2]
Eclipsed0°, 120°HigherUnstable, significant torsional strain.

The lowest energy conformation of an isolated this compound molecule is expected to be the all-trans conformation, leading to a linear arrangement of the carbon and sulfur atoms. However, in different environments, such as in solution or when adsorbed on a surface, other conformations may become more prevalent.

Experimental and Computational Protocols

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[3]

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The sample is typically heated to ensure a sufficient vapor pressure.

  • Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.

  • Scattering: The electron beam is directed through the gas-phase sample. The electrons are scattered by the electrostatic potential of the molecules.

  • Detection: The scattered electrons form a diffraction pattern on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This is achieved by fitting a theoretical model of the molecule's structure to the experimental data.[3]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict a wide range of molecular properties, including optimized geometries, conformational energies, and vibrational frequencies.[4][5]

  • Model Building: An initial 3D structure of this compound is built using standard bond lengths and angles.

  • Functional and Basis Set Selection: A suitable density functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.[6]

  • Geometry Optimization: The energy of the initial structure is minimized to find the most stable geometry. This process adjusts the bond lengths, bond angles, and dihedral angles.

  • Conformational Search: To explore the conformational landscape, a systematic search is performed by rotating around the single bonds. The energy of each conformer is calculated.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data.

Molecular Mechanics (MM) Simulations

Molecular mechanics uses classical physics to model the behavior of molecules. It is a computationally less expensive method than DFT and is well-suited for studying the conformational dynamics of large, flexible molecules.[7][8]

  • Force Field Selection: A force field (e.g., GAFF, Lipid14) is chosen. The force field is a set of parameters that describe the potential energy of the molecule as a function of its atomic coordinates.[7][8]

  • Energy Minimization: The initial structure is minimized to relieve any unfavorable steric interactions.

  • Molecular Dynamics Simulation: The motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space at a given temperature.

  • Analysis: The simulation trajectory is analyzed to identify the most populated conformations and to calculate thermodynamic properties.

Visualization of Experimental Workflow

This compound is widely used in the formation of self-assembled monolayers (SAMs) on gold surfaces. The following diagram illustrates a typical experimental workflow for this process.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Clean Clean Gold Substrate Rinse_Solvent Rinse with Solvent Clean->Rinse_Solvent Dry_N2 Dry with Nitrogen Rinse_Solvent->Dry_N2 Immerse Immerse Substrate in Thiol Solution Dry_N2->Immerse Prepare_Thiol Prepare Thiol Solution (this compound in Ethanol) Prepare_Thiol->Immerse Incubate Incubate (24-48h) Immerse->Incubate Rinse_Final Rinse with Solvent Incubate->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final Characterize Characterize SAM Dry_Final->Characterize

Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

This guide has provided a detailed technical overview of the molecular structure and conformation of this compound. While specific experimental data for this molecule is limited, a robust understanding can be achieved through the application of established principles of structural chemistry and the use of powerful experimental and computational techniques. The information presented here serves as a valuable resource for researchers and professionals working with this versatile molecule.

References

Synthesis and Purification of 1,8-Octanedithiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for scientists and drug development professionals on the synthesis, purification, and characterization of 1,8-octanedithiol, a crucial reagent in various research applications.

Introduction

This compound is a linear alkanedithiol that finds extensive application in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces like gold, silver, and copper. Its two terminal thiol groups allow for the creation of stable, organized molecular layers with applications in nanoscience, electronics, and biomaterials. The purity of this compound is paramount for achieving well-ordered and defect-free SAMs. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, along with detailed protocols for its purification to a high degree of purity suitable for research purposes.

Synthesis of this compound

A widely employed and reliable method for the synthesis of this compound involves a two-step process starting from the commercially available 1,8-dibromooctane. The first step is the formation of a bis-isothiouronium salt by reacting 1,8-dibromooctane with thiourea. The subsequent step involves the hydrolysis of this salt under basic conditions to yield the desired this compound.

Synthesis Pathway

Synthesis_Pathway A 1,8-Dibromooctane C Bis-isothiouronium Salt A->C Reaction B Thiourea B->C E This compound C->E Hydrolysis D NaOH / H₂O D->E

Caption: Synthesis of this compound from 1,8-dibromooctane.

Experimental Protocol: Synthesis

Materials:

  • 1,8-Dibromooctane

  • Thiourea

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

Step 1: Formation of the Bis-isothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dibromooctane (1 mole equivalent) in 95% ethanol.

  • Add thiourea (2.2 mole equivalents) to the solution.

  • Heat the mixture to reflux with stirring for a period of 3-4 hours. During this time, a white precipitate of the bis-isothiouronium salt will form.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The resulting bis-isothiouronium salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Suspend the crude bis-isothiouronium salt in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The hydrolysis of the salt will result in the formation of this compound.

  • After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until it reaches a pH of approximately 1-2. This step protonates the thiolate to form the thiol.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash them with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil.

Table 1: Reagent Quantities for Synthesis

ReagentMolar Mass ( g/mol )MolesMass/Volume
1,8-Dibromooctane272.021.0Specify mass
Thiourea76.122.2Specify mass
Ethanol (95%)--Specify volume
Sodium Hydroxide40.00In excessSpecify mass/conc.
Hydrochloric Acid36.46To pH 1-2Specify volume
Dichloromethane--Specify volume

Purification of this compound

The crude this compound obtained from the synthesis typically contains impurities such as unreacted starting materials, byproducts, and disulfide polymers. For most research applications, high purity is essential. Vacuum distillation is the most effective method for purifying this compound.

Purification Workflow

Purification_Workflow A Crude this compound B Vacuum Distillation A->B C Pure this compound B->C D Characterization (NMR, GC-MS) C->D E Storage (Inert Atmosphere) C->E

Solubility and handling precautions for 1,8-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,8-Octanedithiol: Solubility and Safe Handling

Introduction

This compound (CAS No. 1191-62-4), also known as 1,8-Dimercaptooctane, is an alkanedithiol with the chemical formula HS(CH₂)₈SH. It is a versatile chemical compound frequently utilized in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, to modify surface properties for applications in electronics and electrochemistry.[1][2] This guide provides detailed information on its solubility characteristics and essential precautions for safe handling in a laboratory setting.

Physicochemical Properties

This compound is a combustible liquid characterized by a strong, unpleasant odor, often described as a stench.[3] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₈S₂[4]
Molecular Weight 178.36 g/mol
Appearance Colorless to Yellow Liquid[5][6]
Density 0.97 g/mL at 25 °C[1]
Boiling Point 269-270 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.505[1]

Solubility Data

SolventSolubilitySource
Water 15.79 mg/L @ 25 °C (estimated)
Organic Solvents Soluble in most organic solvents[5][6][7]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[3][8]

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3]

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Eyewash stations and safety showers must be readily accessible.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[3]

    • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[3][9]

    • Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK).[9]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and laundered before reuse.[3][10]

  • Storage: Store in a cool, dry, and well-ventilated place.[3][10] Keep containers tightly closed and store locked up.[3][8] The compound is air-sensitive and should be stored under an inert gas. It is incompatible with strong oxidizing agents, strong bases, and strong acids.[3]

Experimental Protocols & Procedures

While specific experimental protocols are highly dependent on the application, the following provides a generalized workflow for handling this compound in a laboratory setting. Researchers should always refer to specific literature for detailed methodologies related to their work, such as the formation of SAMs or its use as a solvent additive in solar cell fabrication.

Safe Handling Workflow

The diagram below illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot Proceed with caution handle_exp Perform Experiment handle_aliquot->handle_exp cleanup_spill Absorb Spills with Inert Material handle_exp->cleanup_spill After experiment cleanup_decon Decontaminate Glassware & Work Surfaces cleanup_spill->cleanup_decon disp_waste Collect Liquid Waste in Labeled Container cleanup_decon->disp_waste Segregate waste disp_final Dispose via Approved Hazardous Waste Program disp_waste->disp_final disp_solid Collect Contaminated Solids in Separate Labeled Container disp_solid->disp_final

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for medical help.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, consult a physician.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3]

Spill and Disposal Procedures
  • Spill Containment: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[10] Do not let the product enter drains.[10]

  • Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[3] This should be done through an approved waste disposal plant.

References

An In-depth Technical Guide to Early Studies on Alkanedithiol Self-Assembly on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a cornerstone of nanotechnology and surface science. Among the most studied systems are self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces. While alkanethiols have been extensively investigated, alkanedithiols, which possess two thiol terminal groups, present unique characteristics and challenges in the formation of ordered monolayers. Early investigations into these systems laid the critical groundwork for our current understanding and their application in areas ranging from molecular electronics to biocompatible coatings. This technical guide provides a comprehensive overview of the seminal studies on the self-assembly of alkanedithiols on gold, with a focus on experimental methodologies, quantitative data, and the fundamental principles governing monolayer formation.

The Fundamentals of Alkanedithiol Self-Assembly on Gold

The formation of a self-assembled monolayer of alkanedithiols on a gold substrate is primarily driven by the strong, covalent-like bond between sulfur and gold.[1] Unlike their monofunctional counterparts, alkanedithiols present the possibility of binding to the surface in two distinct configurations: a "standing-up" phase, where one thiol group binds to the gold surface and the other remains free, or a "lying-down" or "looped" phase, where both thiol groups bind to the substrate.[2]

Early research quickly identified that the formation of a well-ordered, standing-up monolayer of alkanedithiols is not as straightforward as with alkanethiols. The propensity for both thiol groups to bind to the gold surface often leads to the formation of disordered films with molecules lying flat or forming loops on the surface.[2] The chain length of the alkanedithiol plays a crucial role in determining the final structure of the monolayer.

Experimental Protocols in Early Studies

The pioneering work on alkanedithiol SAMs relied on a set of core experimental techniques for substrate preparation, monolayer formation, and characterization. These protocols, while refined over time, remain fundamental to the field.

Substrate Preparation

The quality of the gold substrate is paramount for the formation of a well-ordered SAM. Early studies typically employed gold films evaporated onto a substrate like silicon or mica, often with a chromium adhesion layer. A critical step in the preparation of the gold surface is cleaning to remove organic contaminants. A widely adopted procedure involves the following steps:

  • Solvent Rinsing: The gold substrates are thoroughly rinsed with high-purity solvents such as ethanol and then dried under a stream of inert gas, like nitrogen.

  • Piranha Etching (Caution: Extremely Corrosive): For a more rigorous cleaning, substrates are immersed in a freshly prepared "piranha" solution, a 7:3 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). This step is performed for a short duration, followed by copious rinsing with deionized water and ethanol, and finally drying under nitrogen.

Monolayer Formation

The most common method for the formation of alkanedithiol SAMs is through solution-phase deposition.

  • Solution Preparation: A dilute solution of the alkanedithiol, typically in the millimolar (mM) concentration range, is prepared using a high-purity solvent. Ethanol is the most common solvent of choice due to its ability to dissolve a wide range of alkanethiols and its relatively low toxicity.[3]

  • Immersion: The cleaned gold substrate is immersed in the alkanedithiol solution. To promote the formation of a well-ordered monolayer, the immersion is typically carried out for an extended period, often ranging from 12 to 48 hours.[4] Longer immersion times are generally believed to allow for the reorganization of the molecules on the surface, leading to a more crystalline and densely packed film.

  • Rinsing: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any non-chemisorbed molecules.

  • Drying: The final step is to dry the substrate with a gentle stream of nitrogen.

An alternative method, particularly for shorter-chain alkanedithiols, is vapor-phase deposition in an ultra-high vacuum (UHV) environment. This technique offers greater control over the purity of the system and allows for in-situ characterization.[3]

Quantitative Data from Early Characterization Studies

A variety of surface-sensitive techniques were employed in early studies to quantitatively characterize the structure and properties of alkanedithiol SAMs.

Film Thickness

Ellipsometry was a key technique used to measure the thickness of the organic monolayer. This optical technique measures the change in the polarization of light upon reflection from a surface, which can be related to the thickness of a thin film on that surface.

Table 1: Ellipsometric Thickness of Alkanedithiol Monolayers on Gold

Alkanedithiol Chain Length (n)Reported Thickness (Å)Assumed Refractive IndexReference
HS-(CH₂)₂-SH~6-71.45[5]
HS-(CH₂)₆-SH~10-111.45[5]
HS-(CH₂)₁₂-SH~17-181.45[5]

Note: The thickness values are indicative and can vary depending on the specific experimental conditions and the model used for data analysis.

Surface Wettability

Contact angle goniometry was used to probe the hydrophobicity and surface energy of the SAMs. The advancing contact angle of a liquid, typically water or a nonpolar liquid like hexadecane, provides information about the chemical nature of the monolayer's surface.

Table 2: Advancing Contact Angles on Alkanedithiol Monolayers on Gold

Alkanedithiol Chain Length (n)Water Contact Angle (θₐ)Hexadecane Contact Angle (θₐ)Reference
HS-(CH₂)₉-SH115° ± 2°-[6]
HS-(CH₂)₁₂-SH114° ± 2°-[6]

Note: The high water contact angles are indicative of a hydrophobic surface, suggesting that in these cases, a relatively well-ordered monolayer with the alkyl chains oriented away from the surface was formed.

Molecular Orientation and Composition

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy were instrumental in determining the chemical composition and molecular orientation within the monolayers. XPS provides elemental analysis and information about the chemical state of the atoms, confirming the presence of sulfur bonded to gold. NEXAFS can provide information about the average tilt angle of the molecules with respect to the surface normal.

For well-ordered, long-chain alkanethiol monolayers, the alkyl chains are known to be tilted at an angle of approximately 30-35° from the surface normal.[6] Early studies on alkanedithiols suggested that achieving such a well-defined orientation was challenging due to the bidentate binding. However, for longer chain dithiols, a more upright orientation was observed.[5]

Visualizing the Self-Assembly Process and Workflows

Signaling Pathways and Logical Relationships

The formation of an alkanedithiol SAM on gold is a dynamic process involving several competing interactions.

Caption: The self-assembly of alkanedithiols on gold involves diffusion, physisorption, chemisorption, and reorganization, leading to either disordered or ordered monolayer structures.

Experimental Workflow

The general experimental workflow for preparing and characterizing alkanedithiol SAMs is a sequential process.

ExperimentalWorkflow Start Start SubstratePrep Substrate Preparation (Cleaning) Start->SubstratePrep SAMFormation SAM Formation (Solution Immersion) SubstratePrep->SAMFormation RinsingDrying Rinsing and Drying SAMFormation->RinsingDrying Characterization Characterization RinsingDrying->Characterization Ellipsometry Ellipsometry (Thickness) Characterization->Ellipsometry ContactAngle Contact Angle (Wettability) Characterization->ContactAngle XPS XPS (Composition) Characterization->XPS NEXAFS NEXAFS (Orientation) Characterization->NEXAFS End End Ellipsometry->End ContactAngle->End XPS->End NEXAFS->End

Caption: A typical experimental workflow for the preparation and characterization of alkanedithiol self-assembled monolayers on a gold substrate.

Conclusion

The early studies on the self-assembly of alkanedithiols on gold surfaces were instrumental in revealing the complexities of forming well-ordered monolayers with these bifunctional molecules. These foundational investigations established the key experimental protocols and characterization techniques that are still in use today. The quantitative data from these early works, though sometimes sparse by modern standards, provided the first insights into the structure, thickness, and surface properties of these films. This knowledge has been critical for the subsequent development of more sophisticated applications of alkanedithiol SAMs in fields such as molecular electronics, biosensing, and drug delivery, where precise control over surface functionality is essential. Further research continues to build upon this early groundwork to create increasingly complex and functional surfaces.

References

An In-depth Technical Guide to the Characterization of 1,8-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used to characterize 1,8-Octanedithiol (ODT), a molecule of significant interest in self-assembled monolayers (SAMs), nanotechnology, and as a linking agent in various chemical and biological applications. The following sections detail the spectroscopic, microscopic, and thermal analysis methods for ODT, including data presentation in tabular format, detailed experimental protocols, and visualizations of workflows and relationships.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of this compound.

NMR spectroscopy is a powerful tool for confirming the carbon framework and the position of the thiol groups in the ODT molecule.

Quantitative Data: NMR Spectroscopy

Nucleus Chemical Shift (δ) ppm (Solvent: CDCl₃) Assignment
¹H NMR~2.5 (quintet)-SH (Thiol proton)
~1.6 (quintet)-CH₂-CH₂-SH
~1.3-1.4 (multiplet)-CH₂-CH₂-CH₂-CH₂-
¹³C NMR~39HS-C H₂-
~34HS-CH₂-C H₂-
~29-CH₂-C H₂-CH₂-
~28-CH₂-CH₂-C H₂-CH₂-

Note: Specific chemical shifts can vary slightly based on the solvent and instrument.*

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR spectroscopy is used to identify the functional groups present in ODT, particularly the S-H and C-H vibrations.

Quantitative Data: FTIR Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2924C-H asymmetric stretching (CH₂)Strong
~2852C-H symmetric stretching (CH₂)Strong
~2550S-H stretchingWeak
~1465C-H scissoring (CH₂)Medium
~720C-H rocking (-(CH₂)n-, n≥4)Medium

Note: Peak positions can be influenced by the sample state (neat liquid, solution, or SAM).**

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

  • Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly aligned and the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty salt plates.

  • Data Acquisition:

    • Place the sample assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Raman spectroscopy provides complementary information to FTIR, and is particularly sensitive to the S-S and C-S bonds that may form in ODT assemblies.

Quantitative Data: Raman Spectroscopy

Raman Shift (cm⁻¹) Vibrational Mode Intensity
~2900-2800C-H stretchingStrong
~2570S-H stretchingMedium
~1440C-H bendingMedium
~1084, 1011C-C stretching (trans conformer)Medium
~700-600C-S stretchingMedium
~510S-S stretching (disulfide linkage)Weak (if present)

Note: The S-S stretching mode will only be observed if disulfide bonds are formed, for instance, through oxidation or in certain self-assembly configurations.**

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a few microliters of this compound in a glass capillary tube or on a suitable substrate like a glass slide.

  • Instrument Setup:

    • Select an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) to balance signal intensity and minimize fluorescence.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Focus the laser onto the sample.

  • Data Acquisition:

    • Acquire the Raman spectrum by collecting the scattered light.

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and cosmic ray removal if necessary.

    • Identify and assign the characteristic Raman bands.

XPS is a surface-sensitive technique crucial for analyzing the chemical state of elements in ODT self-assembled monolayers (SAMs), especially the binding of sulfur to a substrate like gold.

Quantitative Data: XPS for ODT on Gold

Core Level Binding Energy (eV) Assignment
S 2p₃/₂~162.0Thiolate bound to gold (Au-S)
S 2p₃/₂~163.5-164.0Unbound thiol (physisorbed or free -SH)
S 2p₃/₂~168.0Oxidized sulfur species (e.g., sulfonates)
Au 4f₇/₂84.0Metallic Gold (Reference)
C 1s~285.0Aliphatic carbon (-CH₂-)

Experimental Protocol: XPS of ODT SAMs on Gold

  • SAM Preparation:

    • Prepare an atomically flat gold substrate (e.g., template-stripped gold).

    • Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 24 hours) to allow for self-assembly.

    • Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules and dry under a stream of inert gas (e.g., nitrogen).

  • Instrument Setup:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans of the core levels of interest (S 2p, C 1s, Au 4f).

  • Data Processing:

    • Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.

    • Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states.

    • Calculate atomic concentrations from the peak areas and relative sensitivity factors.

Microscopic Characterization of ODT Self-Assembled Monolayers (SAMs)

Microscopy techniques are essential for visualizing the morphology and structure of ODT molecules when they form ordered layers on a surface.

AFM is used to image the topography of ODT SAMs, revealing features like domain boundaries, defects, and the overall surface coverage.

Experimental Protocol: AFM Imaging of ODT SAMs

  • SAM Preparation: Prepare the ODT SAM on a flat gold substrate as described in the XPS protocol.

  • Instrument Setup:

    • Select a suitable AFM cantilever with a sharp tip (e.g., silicon nitride).

    • Choose an appropriate imaging mode, typically tapping mode (intermittent contact mode) for soft organic layers to minimize sample damage.

  • Imaging:

    • Engage the tip with the sample surface.

    • Optimize the imaging parameters, including setpoint, scan size, scan rate, and feedback gains, to obtain a high-quality image.

    • Acquire both height and phase images. The phase image can provide information about variations in surface properties.

  • Data Analysis:

    • Flatten the images to remove artifacts from sample tilt.

    • Analyze the images to measure domain sizes, defect densities, and monolayer height.

STM can provide atomic or molecular resolution images of ODT SAMs, offering insights into the packing arrangement and orientation of the molecules on the surface.

Experimental Protocol: STM Imaging of ODT SAMs on Au(111)

  • SAM Preparation: Prepare the ODT SAM on an atomically flat Au(111) substrate. The substrate must be conductive.

  • Instrument Setup:

    • The experiment is typically performed under UHV or in a controlled liquid environment.

    • Use a mechanically cut or electrochemically etched Pt/Ir or Tungsten tip.

  • Imaging:

    • Approach the tip to the sample surface until a tunneling current is established.

    • Set the tunneling parameters (bias voltage and tunneling current) to appropriate values (e.g., -1.0 V to +1.0 V bias, 10 pA to 1 nA current). These parameters will influence the appearance of the molecules in the image.

    • Scan the tip across the surface to generate a topographic image.

  • Data Analysis:

    • Process the images to remove noise and artifacts.

    • Measure intermolecular distances and angles to determine the packing structure and unit cell of the SAM.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. For long-chain dithiols, decomposition often begins with the cleavage of the C-S or S-H bonds.

Quantitative Data: Expected TGA Behavior for Long-Chain Dithiols

Parameter Expected Value
Onset of Decomposition~150-200 °C
Major Weight LossCorresponds to the loss of the thiol groups and fragmentation of the alkyl chain.
ResidueDepends on the atmosphere; may be minimal in an inert atmosphere.

Experimental Protocol: TGA

  • Sample Preparation: Place a small amount (5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Analysis:

    • Plot the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperatures of maximum decomposition rates from the derivative of the TGA curve.

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting points, boiling points, and other phase transitions.

Quantitative Data: Expected DSC Events for this compound

Thermal Event Expected Temperature Range Enthalpy Change
Melting Point~ -1°CEndothermic
Boiling Point~ 269-270 °CEndothermic

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into a hermetically sealed aluminum DSC pan to prevent evaporation.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) through the expected transition temperatures.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The peak of an endothermic or exothermic event corresponds to the transition temperature.

    • The area under the peak is proportional to the enthalpy change of the transition.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of characterization experiments and the relationships between the different techniques.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_bulk Bulk Characterization cluster_surface Surface/Monolayer Characterization ODT_Synthesis This compound (Bulk) SAM_Preparation Self-Assembled Monolayer (SAM) on Substrate ODT_Synthesis->SAM_Preparation Deposition NMR NMR (¹H, ¹³C) ODT_Synthesis->NMR Analysis of molecular structure and properties FTIR FTIR ODT_Synthesis->FTIR Analysis of molecular structure and properties Raman Raman ODT_Synthesis->Raman Analysis of molecular structure and properties TGA_DSC TGA / DSC ODT_Synthesis->TGA_DSC Analysis of molecular structure and properties XPS XPS SAM_Preparation->XPS Analysis of monolayer structure and composition AFM AFM SAM_Preparation->AFM Analysis of monolayer structure and composition STM STM SAM_Preparation->STM Analysis of monolayer structure and composition

Overall workflow for the characterization of this compound.

Technique_Relationships cluster_info Information Obtained cluster_techniques Characterization Techniques Molecular_Structure Molecular Structure (Functional Groups, Connectivity) Chemical_Composition Elemental & Chemical State (Surface Composition) Surface_Morphology Topography & Nanostructure (Order, Defects) Thermal_Properties Thermal Stability & Phase Transitions NMR NMR NMR->Molecular_Structure Vibrational_Spec FTIR / Raman Vibrational_Spec->Molecular_Structure Vibrational_Spec->Surface_Morphology Orientation in SAMs XPS XPS XPS->Molecular_Structure Functional groups on surface XPS->Chemical_Composition Microscopy AFM / STM Microscopy->Surface_Morphology Thermal_Analysis TGA / DSC Thermal_Analysis->Thermal_Properties

Relationships between characterization techniques and the information they provide.

An In-Depth Technical Guide to 1,8-Octanedithiol: Properties, Suppliers, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-Octanedithiol, a versatile alkanedithiol crucial for various applications in research and drug development. This document details its chemical properties, supplier information, and in-depth experimental protocols for its use in creating functionalized surfaces and nanoparticles.

Core Properties and Identification

This compound, also known as 1,8-dimercaptooctane, is a linear alkanedithiol with the chemical formula HS(CH₂)₈SH. Its two terminal thiol groups enable strong interactions with noble metal surfaces, making it a fundamental building block in the formation of self-assembled monolayers (SAMs).

Chemical and Physical Properties

PropertyValueReference
CAS Number 1191-62-4[][2][3]
Molecular Formula C₈H₁₈S₂[][2]
Molecular Weight 178.36 g/mol [][2]
Appearance Colorless to pale yellow liquid[][2]
Density 0.97 g/mL at 25 °C[]
Boiling Point 269-270 °C[]
Melting Point 1 °C[]
Refractive Index n20/D 1.505[]
Purity ≥97%[]

Supplier Information

A variety of chemical suppliers offer this compound, typically with a purity of ≥97%. When selecting a supplier, it is crucial to obtain a certificate of analysis to confirm the purity and identify any potential contaminants that could affect the quality of self-assembled monolayers.

SupplierProduct Number/NamePurity
Sigma-Aldrich O3605≥97%
BOC Sciences 1191-62-4≥97%
CP Lab Safety 1, 8-Octanedithiol, min 98%min 98%
TCI America O0374>97.0% (GC)

Safety and Handling

This compound is harmful if swallowed and requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

GHS Hazard Information

PictogramSignal WordHazard Statement
Warning H302: Harmful if swallowed

Recommended Personal Protective Equipment (PPE):

  • Eyeshields and face shield

  • Gloves (type ABEK (EN14387) respirator filter)

Applications in Research and Drug Development

The primary application of this compound in a research context is the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These highly ordered molecular layers provide a versatile platform for a range of applications in drug development, including:

  • Biosensor Fabrication: Creating functionalized surfaces for the specific detection of biomolecules and drugs.

  • Drug Delivery Vehicle Functionalization: Modifying the surface of nanoparticles to enhance drug loading, stability, and targeted delivery.[4][5][6][7]

  • Controlled Release Systems: Engineering surfaces that can release therapeutic agents in response to specific stimuli.

Experimental Protocols

Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the standard procedure for forming a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • 200 proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Methodology:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass vial.[8]

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution.[9][10]

    • Seal the vial and allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8][10]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the surface thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the substrate again under a stream of nitrogen gas.

SAM_Formation_Workflow cluster_cleaning Substrate Cleaning cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_final Finalization Clean1 Immerse in Piranha Solution Clean2 Rinse with DI Water & Ethanol Clean1->Clean2 Clean3 Dry with Nitrogen Clean2->Clean3 Immerse Immerse Substrate Clean3->Immerse Prep Prepare 1 mM this compound in Ethanol Prep->Immerse Incubate Incubate 18-24h Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Functionalized Surface Functionalized Surface Dry->Functionalized Surface

Workflow for the formation of a this compound SAM on a gold substrate.
Characterization of the this compound SAM

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Electrochemical Characterization (Cyclic Voltammetry):

  • Principle: Cyclic voltammetry (CV) can be used to assess the blocking properties of the SAM. A well-formed, dense monolayer will inhibit the electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the gold electrode surface.[11][12]

  • Methodology:

    • Place the SAM-modified gold electrode in an electrochemical cell containing a solution of the redox probe in a suitable electrolyte (e.g., 0.1 M KCl).

    • Record the cyclic voltammogram and compare it to that of a bare gold electrode. A significant reduction in the peak currents indicates the formation of a blocking monolayer.[13]

X-ray Photoelectron Spectroscopy (XPS):

  • Principle: XPS provides information about the elemental composition and chemical states of the surface.

  • Methodology:

    • Analyze the SAM-modified surface using an XPS instrument.

    • The presence of a strong S 2p signal confirms the adsorption of the thiol. High-resolution scans of the S 2p region can distinguish between bound thiolate and unbound thiol groups.

Functionalization of Gold Nanoparticles with this compound for Drug Delivery

This protocol outlines a general procedure for the functionalization of gold nanoparticles (AuNPs) with this compound, creating a platform for subsequent drug attachment.

Materials:

  • Colloidal gold nanoparticle solution

  • This compound

  • Ethanol

  • Centrifuge

Methodology:

  • Thiol Addition:

    • To the colloidal gold nanoparticle solution, add a solution of this compound in ethanol. The final concentration of the thiol should be optimized based on the nanoparticle concentration and desired surface coverage.

  • Incubation:

    • Gently agitate the mixture and allow it to incubate for several hours to facilitate the formation of the SAM on the nanoparticle surface.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in a fresh solvent (e.g., ethanol or a buffer solution) to remove excess, unbound thiol.

    • Repeat the centrifugation and resuspension steps two to three times.

  • Drug Conjugation (Conceptual):

    • The free, outward-facing thiol groups on the functionalized nanoparticles can then be used to attach a drug molecule. This can be achieved through various conjugation chemistries, such as maleimide chemistry or disulfide exchange reactions.

AuNP_Functionalization cluster_start Starting Materials cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product cluster_drug Drug Conjugation AuNP Gold Nanoparticles Mix Mix and Incubate AuNP->Mix ODT This compound Solution ODT->Mix Centrifuge1 Centrifuge Mix->Centrifuge1 Resuspend Resuspend Centrifuge1->Resuspend Centrifuge2 Repeat Centrifugation Resuspend->Centrifuge2 Func_AuNP Functionalized AuNP Centrifuge2->Func_AuNP Conjugate Conjugate Drug Func_AuNP->Conjugate Drug Drug Molecule Drug->Conjugate Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Conjugate->Drug-Loaded Nanoparticle

Workflow for the functionalization of gold nanoparticles with this compound and subsequent drug conjugation.

Application in Controlled Drug Release: A Case Study with Methotrexate

Conceptual Experimental Design:

  • Surface Preparation: A gold surface (e.g., on an implantable device or a biosensor) is functionalized with a mixed SAM of this compound and a second, inert thiol (e.g., a short-chain alkanethiol) to control the density of the reactive sites.

  • Drug Attachment: Methotrexate, modified with a linker that can react with a thiol group, is attached to the free thiol ends of the this compound molecules on the surface.

  • Controlled Release Mechanism: The release of methotrexate could be triggered by a specific stimulus, such as:

    • pH change: Designing a linker that is stable at physiological pH but cleaves in the more acidic environment of a tumor.

    • Enzymatic cleavage: Incorporating a linker that is a substrate for an enzyme that is overexpressed at the target site.[15]

    • Reductive cleavage: The disulfide bond formed between the drug linker and the SAM could be cleaved in a reducing environment, which is often found intracellularly.

  • Monitoring Release: The release of the drug can be monitored in real-time using techniques like quartz crystal microbalance (QCM) or by analyzing the surrounding solution using high-performance liquid chromatography (HPLC).

Controlled_Release_Pathway cluster_surface Functionalized Surface cluster_drug Drug Conjugation cluster_system Drug Delivery System cluster_release Triggered Release cluster_effect Therapeutic Effect Surface Gold Surface with This compound SAM Attach Attach Drug to SAM Surface->Attach MTX Methotrexate with Linker MTX->Attach System Surface-Bound Methotrexate Attach->System Cleavage Linker Cleavage System->Cleavage Stimulus Stimulus (e.g., pH, Enzyme) Stimulus->Cleavage Released_MTX Released Methotrexate Cleavage->Released_MTX Target Target Cells Released_MTX->Target Therapeutic Effect Therapeutic Effect Target->Therapeutic Effect

Conceptual signaling pathway for the controlled release of Methotrexate from a this compound functionalized surface.

This technical guide provides a foundational understanding of this compound and its applications in drug development. The provided protocols and conceptual frameworks are intended to serve as a starting point for researchers to design and execute their own experiments in this exciting and rapidly evolving field.

References

The Bedrock of Bidentate Bonding: A Technical Guide to Dithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise engineering of interfacial properties for a vast array of applications, from biosensors to drug delivery systems. Among the various classes of molecules used to form these highly ordered two-dimensional structures, dithiols have garnered significant attention. Their ability to form two anchor points with a substrate, a phenomenon known as the chelate effect, imparts enhanced stability and unique organizational properties compared to their monodentate counterparts. This technical guide provides an in-depth exploration of the fundamental principles governing dithiol self-assembled monolayers, with a focus on their formation, characterization, and burgeoning applications in the life sciences.

Core Principles of Dithiol SAM Formation and Structure

The spontaneous organization of dithiol molecules on a substrate is a complex interplay of molecule-substrate interactions, intermolecular forces, and thermodynamics. The process can be broadly understood through the following key principles:

  • The Chelate Effect and Enhanced Stability: The defining characteristic of dithiol SAMs is their bidentate attachment to the substrate, most commonly gold. This dual-point linkage, akin to a chemical "chelate," creates a more thermodynamically stable structure compared to the single-point attachment of monodentate thiols. This enhanced stability is crucial for the longevity and robustness of SAM-based devices, particularly in biological environments. While the sulfur-gold interaction for a single thiol is on the order of 45 kcal/mol, the bidentate nature of dithiols significantly increases the energy required for desorption.[1] For instance, dithiocarbamate-based SAMs, another class of bidentate linkers, have shown desorption energies around 1.5 eV (approximately 34.6 kcal/mol), highlighting the substantial binding strength.[2]

  • Molecular Orientation and Packing: Unlike the well-defined, tilted alkyl chains of long-chain alkanethiol SAMs, which typically exhibit a (√3 × √3)R30° structure on Au(111) with a tilt angle of approximately 30 degrees from the surface normal, the structure of dithiol SAMs is more complex.[1] The presence of two anchor points can lead to various orientations, including standing-up and lying-down or looped conformations. The final orientation is influenced by factors such as the length and rigidity of the molecular backbone, the spacing between the thiol groups, and the preparation conditions. Aromatic dithiols, for example, tend to form densely packed and highly oriented SAMs.[3][4][5]

  • Kinetics of Self-Assembly: The formation of dithiol SAMs is a dynamic process that generally occurs in two stages. Initially, there is a rapid physisorption of molecules onto the substrate. This is followed by a slower chemisorption and reorganization phase, where the dithiol molecules arrange into a more ordered, thermodynamically favorable structure. The duration of this process can range from minutes to several hours, depending on the specific dithiol, solvent, and temperature.[6]

Quantitative Data on Dithiol SAMs

The following tables summarize key quantitative data for dithiol self-assembled monolayers, providing a basis for comparison with their monodentate counterparts.

PropertyAliphatic DithiolsAromatic DithiolsMonodentate Alkanethiols (for comparison)
Typical Surface Coverage Variable, dependent on orientationGenerally high, densely packedHigh, forms well-ordered monolayers
Molecular Tilt Angle Can adopt various tilts, including near-normal orientationsOften oriented close to the surface normal~30° from the surface normal on Au(111)[1]
SAM Thickness Dependent on chain length and orientationDependent on molecular structureIncreases with alkyl chain length
Dielectric Constant Similar to alkanethiolsGenerally higher than aliphatic SAMs~2.1

Table 1: Comparative properties of dithiol and monodentate thiol SAMs.

Dithiol TypeConcentrationImmersion TimeTemperatureSolventResulting SAM Characteristics
Aliphatic Dithiocarboxylic Acids1 mM24 hoursRoom TemperatureEthanolHighly oriented monolayer films[7]
Aromatic Dithiol (OPDT)1 mM>24 hoursRoom TemperatureTHFLacks long-range order[3]
Aromatic Dithiol (BPDMT)Not specifiedNot specifiedNot specifiedNot specifiedDensely packed and highly oriented[4]

Table 2: Exemplary experimental parameters for dithiol SAM formation.

Experimental Protocols

The successful formation of high-quality dithiol SAMs is contingent on meticulous experimental procedures. Below are detailed methodologies for key steps in the process.

Substrate Preparation (Gold Surface)
  • Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended): For atomically flat surfaces, anneal the gold substrate using a hydrogen flame until it glows orange-red, then allow it to cool in a clean, controlled environment.

SAM Formation (Solution Deposition)
  • Solution Preparation: Prepare a 1 mM solution of the desired dithiol in a high-purity solvent, typically absolute ethanol or tetrahydrofuran (THF). For some dithiols, sonication may be required to ensure complete dissolution.[3]

  • Immersion: Immerse the clean, dry gold substrate into the dithiol solution in a clean, sealed container. To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly process to proceed for a specified duration, typically ranging from several hours to 48 hours, at room temperature.[3][7] Longer immersion times generally lead to more ordered and densely packed SAMs.[6]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a stream of nitrogen gas.

Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the SAM. The S 2p core level spectrum is particularly important for confirming the formation of the gold-thiolate bond.

  • Atomic Force Microscopy (AFM): Provides topographical images of the SAM surface, revealing its morphology, domain structure, and the presence of defects.

  • Contact Angle Goniometry: Measures the wettability of the SAM surface, which provides information about the terminal functional groups and the overall packing density and order of the monolayer.

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM.

  • Cyclic Voltammetry (CV): An electrochemical technique that can be used to assess the packing density and defectiveness of the SAM by probing the electron transfer kinetics of a redox-active species at the modified electrode surface.

Applications in Drug Development

The unique properties of dithiol SAMs make them highly attractive for various applications in drug development, from early-stage research to the design of novel therapeutic systems.

  • Biosensors for Drug Discovery and Diagnostics: Dithiol SAMs provide a stable and robust platform for the immobilization of biomolecules, such as antibodies, enzymes, and nucleic acids, onto transducer surfaces. This is critical for the development of highly sensitive and specific biosensors for detecting disease biomarkers, screening potential drug candidates, and monitoring therapeutic efficacy. The ability to create well-defined and reproducible surfaces is key to achieving reliable and quantitative measurements.

  • Controlling Protein Adsorption and Biocompatibility: Non-specific protein adsorption is a major challenge in the development of medical implants, drug delivery vehicles, and in-vitro diagnostic devices. Dithiol SAMs can be functionalized with protein-resistant moieties, such as oligo(ethylene glycol) (OEG), to create non-fouling surfaces. The enhanced stability of dithiol SAMs ensures the long-term efficacy of these anti-fouling coatings.

  • Drug Delivery Systems: Dithiol SAMs can be used to functionalize the surface of nanoparticles and other drug carriers. This surface modification can improve the stability of the drug delivery system, control the release kinetics of the encapsulated drug, and introduce targeting ligands to direct the carrier to specific cells or tissues.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the dithiol SAM formation workflow and a typical biosensor application.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Gold Substrate (e.g., Piranha Etch) Rinse_Dry Rinse and Dry (DI Water, Ethanol, N2) Clean->Rinse_Dry Anneal Anneal (Optional) (Hydrogen Flame) Rinse_Dry->Anneal Prepare_Sol Prepare Dithiol Solution (e.g., 1 mM in Ethanol) Immerse Immerse Substrate Anneal->Immerse Prepare_Sol->Immerse Incubate Incubate (e.g., 24-48h, RT) Immerse->Incubate Rinse_Dry2 Rinse and Dry Incubate->Rinse_Dry2 Characterize Characterize SAM (XPS, AFM, Contact Angle) Rinse_Dry2->Characterize

A flowchart illustrating the key steps in the preparation and formation of a dithiol self-assembled monolayer.

Biosensor_Workflow cluster_surface Surface Functionalization cluster_detection Analyte Detection SAM Dithiol SAM on Gold Electrode Activate Activate Terminal Groups (e.g., EDC/NHS chemistry) SAM->Activate Immobilize Immobilize Bioreceptors (e.g., Antibodies) Activate->Immobilize Block Block Non-specific Sites (e.g., BSA) Immobilize->Block Introduce Introduce Sample (Containing Target Analyte) Block->Introduce Bind Analyte Binds to Bioreceptors Introduce->Bind Detect Detect Binding Event (Electrochemical/Optical Signal) Bind->Detect

A workflow diagram depicting the use of a dithiol SAM in a biosensor for analyte detection.

Conclusion

Dithiol self-assembled monolayers offer a powerful and versatile platform for the precise control of surface properties at the nanoscale. Their enhanced stability, arising from the chelate effect, makes them particularly well-suited for demanding applications in drug development and the broader life sciences. A thorough understanding of the fundamental principles of their formation, structure, and characterization, as outlined in this guide, is essential for harnessing their full potential. As research in this field continues to advance, we can anticipate the emergence of even more sophisticated and impactful applications of dithiol SAMs in medicine and biotechnology.

References

Surface Energy of 1,8-Octanedithiol on Diverse Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the surface energy of self-assembled monolayers (SAMs) of 1,8-Octanedithiol on various substrates, including gold, silver, copper, silicon dioxide, and mica. Due to the limited availability of directly comparable quantitative data in existing literature for this compound across all these substrates, this document focuses on providing detailed experimental protocols and the theoretical framework for data acquisition and analysis.

Introduction

This compound (ODT) is a bifunctional molecule capable of forming robust self-assembled monolayers on a variety of surfaces. The terminal thiol groups allow for strong chemical bonds with certain substrates, while the alkyl chain dictates the physical and chemical properties of the exposed surface. The surface energy of these ODT monolayers is a critical parameter that influences wettability, adhesion, and biocompatibility, making it a key area of study in materials science, nanotechnology, and biomedical engineering. This guide outlines the necessary steps to experimentally determine and compare the surface energy of ODT on different materials.

Quantitative Data Presentation

A direct comparison of the surface energy of this compound across different substrates requires consistent experimental data. The following tables are structured to present the necessary measurements for calculating surface energy using the Owens-Wendt-Rabel-Kaelble (OWRK) method. At present, a complete dataset for this compound is not available in the literature. Researchers can use the protocols outlined in this guide to populate these tables. For reference, the advancing water contact angle for a similar molecule, 1-octanethiol, on gold is approximately 106°.[1]

Table 1: Contact Angle Measurements of this compound SAMs on Various Substrates

SubstrateTest LiquidDispersive Component (mN/m)Polar Component (mN/m)Total Surface Tension (mN/m)Advancing Contact Angle (θ) [°]
Gold (Au) Water21.851.072.8To be determined
Diiodomethane50.8050.8To be determined
Silver (Ag) Water21.851.072.8To be determined
Diiodomethane50.8050.8To be determined
Copper (Cu) Water21.851.072.8To be determined
Diiodomethane50.8050.8To be determined
Silicon Dioxide (SiO₂) Water21.851.072.8To be determined
Diiodomethane50.8050.8To be determined
Mica Water21.851.072.8To be determined
Diiodomethane50.8050.8To be determined

Table 2: Calculated Surface Energy of this compound SAMs on Various Substrates

SubstrateDispersive Component (γsd) [mN/m]Polar Component (γsp) [mN/m]Total Surface Energy (γs) [mN/m]
Gold (Au) To be calculatedTo be calculatedTo be calculated
Silver (Ag) To be calculatedTo be calculatedTo be calculated
Copper (Cu) To be calculatedTo be calculatedTo be calculated
Silicon Dioxide (SiO₂) To be calculatedTo be calculatedTo be calculated
Mica To be calculatedTo be calculatedTo be calculated

Experimental Protocols

The following sections provide detailed methodologies for substrate preparation, SAM formation, and surface energy characterization.

Substrate Preparation

3.1.1 Gold (Au) Substrate Preparation Gold substrates are typically prepared by evaporating a thin film of gold onto a smooth support, such as a silicon wafer with a chromium or titanium adhesion layer.[2]

  • Cleaning: Immerse the gold-coated substrate in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

  • Rinsing: After a 10-15 minute immersion, thoroughly rinse the substrate with deionized water and then with absolute ethanol.[2]

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.[2]

  • Alternative Cleaning: An alternative to piranha solution is sulfochromic acid, which has been shown to cause less structural damage to the gold surface.[3][4]

3.1.2 Silver (Ag) and Copper (Cu) Substrate Preparation Silver and copper substrates are more susceptible to oxidation than gold.

  • Mechanical Polishing: If necessary, mechanically polish the substrate to a mirror finish.

  • Degreasing: Sonicate the substrate in acetone for 15 minutes to remove organic contaminants.[5]

  • Acid Etching: To remove the native oxide layer, immerse the substrate in a suitable acid. For copper, a 30-minute immersion in concentrated HCl is effective.[6] For silver, a brief dip in dilute nitric acid followed by a thorough rinse with deionized water can be used.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and ethanol, then dry with nitrogen gas. The cleaned substrate should be used immediately for SAM formation to minimize re-oxidation.

3.1.3 Silicon Dioxide (SiO₂) and Mica Substrate Preparation

  • Cleaning: For silicon dioxide, a standard RCA clean (SC-1 and SC-2) is recommended to remove organic and metallic contaminants.

  • Hydroxylation: To ensure a reactive surface, the substrate can be treated with an oxygen plasma or a piranha solution to generate hydroxyl (-OH) groups.

  • Mica Cleavage: For mica, a pristine, atomically flat surface is obtained by cleaving the crystal with adhesive tape immediately before use.[7]

  • Rinsing and Drying: Rinse the substrates with deionized water and ethanol, followed by drying with nitrogen gas.

Self-Assembled Monolayer (SAM) Formation
  • Solution Preparation: Prepare a 1 mM solution of this compound in a high-purity solvent, typically absolute ethanol.[3]

  • Immersion: Immerse the freshly prepared substrates into the dithiol solution. The immersion should be carried out in a clean, sealed container to prevent contamination.[8][9]

  • Assembly Time: Allow the self-assembly process to proceed for 12-24 hours to ensure the formation of a well-ordered monolayer.[3][8][9]

  • Rinsing: After immersion, remove the substrates and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.[8][9]

  • Drying: Dry the SAM-coated substrates with a gentle stream of nitrogen gas.[8][9]

Contact Angle Goniometry

Contact angle measurements are performed using a goniometer to determine the wettability of the SAM-coated surfaces.

  • Liquid Dispensing: A microliter syringe is used to dispense a small droplet (typically 1-5 µL) of the test liquid onto the substrate surface.

  • Image Capture: A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Software is used to analyze the droplet shape and determine the contact angle. For surface energy calculations, the advancing contact angle is typically used.

  • Test Liquids: To use the OWRK method, at least two test liquids with known surface tension components are required. A common choice is deionized water (a polar liquid) and diiodomethane (a dispersive liquid).[10]

Surface Energy Calculation: The Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a widely used approach to calculate the surface free energy of a solid by separating it into dispersive and polar components.[6][8][9][10][11][12] The fundamental equation is derived from Young's equation and the geometric mean of the interactions:

γL(1 + cosθ) = 2(√(γSdγLd) + √(γSpγLp))

where:

  • γL is the total surface tension of the liquid.

  • θ is the contact angle.

  • γSd and γSp are the dispersive and polar components of the solid's surface free energy, respectively.

  • γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.

By measuring the contact angles of two different liquids (e.g., water and diiodomethane) with known γLd and γLp values, a system of two linear equations with two unknowns (γSd and γSp) is created, which can then be solved. The total surface energy of the solid (γS) is the sum of its dispersive and polar components:

γS = γSd + γSp

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical interactions.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_characterization Characterization start Start: Select Substrate (Au, Ag, Cu, SiO₂, Mica) cleaning Substrate Cleaning (e.g., Piranha, Acid Etch) start->cleaning rinsing_drying1 Rinsing and Drying (DI Water, Ethanol, N₂ Gas) cleaning->rinsing_drying1 immersion Immerse Substrate (12-24 hours) rinsing_drying1->immersion solution_prep Prepare 1 mM this compound in Ethanol solution_prep->immersion rinsing_drying2 Rinsing and Drying (Ethanol, N₂ Gas) immersion->rinsing_drying2 goniometry Contact Angle Goniometry (Water, Diiodomethane) rinsing_drying2->goniometry data_analysis Data Analysis (OWRK Method) goniometry->data_analysis surface_energy Determine Surface Energy (Dispersive and Polar Components) data_analysis->surface_energy end end surface_energy->end End: Comparative Analysis

Caption: Experimental workflow for determining the surface energy of this compound SAMs.

Thiol_Substrate_Interaction cluster_molecule This compound cluster_substrates Substrates cluster_interactions Interaction Principles odt HS-(CH₂)₈-SH thiol_groups Thiol End Groups (-SH) odt->thiol_groups alkyl_chain Alkyl Chain (-(CH₂)₈-) odt->alkyl_chain covalent Strong Covalent/Coordinate Bonding (Soft Acid - Soft Base) thiol_groups->covalent Soft Base weaker Weaker Interaction (Hard Acid - Soft Base) thiol_groups->weaker gold Gold (Au) (Soft Metal) silver Silver (Ag) (Soft Metal) copper Copper (Cu) (Borderline Metal) sio2 Silicon Dioxide (SiO₂) (Hard, Oxidic) mica Mica (Silicate) covalent->gold Soft Acid covalent->silver Soft Acid weaker->copper weaker->sio2 weaker->mica

Caption: Logical relationships of this compound interactions with different substrates.

References

Theoretical Modeling of 1,8-Octanedithiol Adsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octanedithiol (ODT) is a versatile molecule utilized in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. These SAMs serve as critical components in a variety of applications, including biosensors, molecular electronics, and as platforms for drug delivery systems. The ability of ODT to bind to a surface through one or both of its terminal thiol groups allows for the creation of well-defined molecular architectures. Understanding the adsorption behavior of ODT at the atomic level is paramount for the rational design and optimization of these applications.

This technical guide provides an in-depth overview of the theoretical modeling of this compound adsorption, with a focus on gold surfaces. It details the computational and experimental methodologies employed to elucidate the structural and energetic properties of ODT SAMs.

Theoretical Modeling of this compound Adsorption

The primary theoretical tool for modeling the adsorption of molecules like this compound on surfaces is Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It allows for the calculation of various properties, including adsorption energies, equilibrium geometries (bond lengths and angles), and vibrational frequencies.

Adsorption Configurations

This compound can adopt several configurations upon adsorption on a metal surface. The two primary configurations are the "standing-up" and "lying-down" phases.

  • Standing-up Configuration: In this configuration, one of the thiol groups binds to the metal surface, while the alkyl chain extends away from the surface, leaving the second thiol group exposed. This configuration is crucial for applications that require further functionalization of the SAM surface.

  • Lying-down (Striped) Configuration: In this phase, the ODT molecule adsorbs with its alkyl chain oriented parallel to the surface. This can occur during the initial stages of SAM formation or under certain experimental conditions, such as during reductive desorption.[1]

DFT calculations have been employed to determine the relative stability of different adsorption configurations. For dithiols, the formation of intralayer disulfide bonds between adjacent molecules is an important factor influencing the overall structure and stability of the monolayer. Theoretical calculations have shown that the formation of these disulfide bonds is energetically favorable when the alkyl chains of the interacting molecules are in an antiparallel arrangement.[1]

Quantitative Data from Theoretical Models

Table 1: Calculated Adsorption Energies for Alkanethiols on Au(111)

MoleculeAdsorption Energy (eV)Adsorption Site
CH₃SH-0.07Physisorbed
CH₃CH₂SH-0.08Physisorbed
CH₃(CH₂)₂SH-0.10Physisorbed

Note: These values represent the physisorption energy of the intact thiol molecule. The chemisorption of the thiolate (after S-H bond cleavage) is significantly more exothermic.[2]

Table 2: Calculated Structural Parameters for Methylthiolate (CH₃S) on Au(111)

ParameterValue
S-Au bond length~2.42 Å
S-C bond tilt angle~30-35°
Adsorption siteBridge or hollow sites

Table 3: Calculated S-S Bond Lengths for Dithiol Disulfides

Dithiol Chain LengthS-S Bond Length (Å) (Antiparallel Configuration)
Ethanedithiol2.067
Butanedithiol2.068
Hexanedithiol2.068
Octanedithiol2.069

These calculations show that the S-S bond length in the energetically favorable antiparallel configuration is relatively insensitive to the length of the alkyl chain.[1]

Experimental Protocols

Theoretical models are validated and complemented by experimental techniques that probe the structure and properties of ODT monolayers at the solid-liquid or solid-gas interface.

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for imaging surfaces at the atomic level. For this compound SAMs, STM can be used to visualize the molecular arrangement, identify different adsorption phases (standing-up vs. lying-down), and observe surface dynamics.

Detailed Methodology for in-situ STM:

  • Substrate Preparation: A gold single crystal, typically Au(111), is electrochemically polished and then flame-annealed to obtain large, atomically flat terraces.

  • SAM Formation: The gold substrate is immersed in a dilute solution of this compound in a suitable solvent (e.g., ethanol) for a specified period to allow for the formation of the self-assembled monolayer. To minimize the formation of multilayers and disulfide bridges, the solution is often deoxygenated by bubbling with an inert gas like nitrogen.[1]

  • Electrochemical Cell: The SAM-modified gold substrate is mounted in an electrochemical cell designed for in-situ STM measurements. The cell contains a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., a platinum wire).[1]

  • Imaging: The STM tip, typically made of Pt/Ir, is brought into close proximity to the sample surface. The imaging is performed in an electrolyte solution (e.g., 0.1 M KOH or 0.05 M NaOH).[1]

  • Data Acquisition: Images are typically acquired in constant current mode. Typical imaging parameters for ODT on Au(111) are a bias voltage of around -0.40 V and a tunneling current of approximately 1 nA.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the formation, stability, and reductive desorption of SAMs.

Detailed Methodology for Cyclic Voltammetry:

  • Electrode Preparation: A gold working electrode is polished and cleaned.

  • SAM Formation: The clean gold electrode is immersed in a solution of this compound to form the monolayer.

  • Electrochemical Measurement: The modified electrode is placed in an electrochemical cell with a reference and counter electrode. The electrolyte is deaerated with nitrogen.[1]

  • Voltage Scan: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. For studying the reductive desorption of ODT on Au(111), a typical scan rate is 20 mV/s in a 0.1 M KOH electrolyte.[1]

  • Data Analysis: The resulting voltammogram shows peaks corresponding to the reductive desorption of the thiol molecules from the gold surface. The potential of this peak provides information about the stability of the monolayer, and the integrated charge under the peak is related to the surface coverage of the adsorbed molecules.

Visualizations

Logical Workflow for Theoretical Modeling of this compound Adsorption

G cluster_setup System Definition cluster_calc DFT Calculations cluster_analysis Analysis and Comparison cluster_output Output slab Define Surface Slab (e.g., Au(111)) geom_opt Geometry Optimization (Find minimum energy structures) slab->geom_opt molecule Define Adsorbate Molecule (this compound) molecule->geom_opt adsorption_energy Calculate Adsorption Energy geom_opt->adsorption_energy electronic_structure Analyze Electronic Structure (DOS, Charge Transfer) geom_opt->electronic_structure vibrational_freq Calculate Vibrational Frequencies geom_opt->vibrational_freq compare_configs Compare Stability of Adsorption Configurations adsorption_energy->compare_configs electronic_structure->compare_configs compare_exp Compare with Experimental Data (STM, CV, XPS) vibrational_freq->compare_exp results Structural and Energetic Properties compare_configs->results compare_exp->results

Caption: Workflow for theoretical modeling of ODT adsorption.

Adsorption Configurations of this compound on a Metal Surface

G cluster_standing Standing-up Configuration cluster_lying Lying-down Configuration cluster_bridged Bridging Configuration standing_label Single Thiol Binding standing_img lying_label Parallel to Surface lying_img bridged_label Both Thiols Bound bridged_img

Caption: Possible adsorption configurations of ODT on a surface.

References

Methodological & Application

Application Note: Protocol for Forming 1,8-Octanedithiol Self-Assembled Monolayers on Au(111)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of high-quality 1,8-Octanedithiol (ODT) self-assembled monolayers (SAMs) on Au(111) surfaces. ODT SAMs are of significant interest in various fields, including molecular electronics, biosensing, and nanotechnology, due to the presence of a terminal thiol group that allows for further functionalization.

Introduction

Self-assembled monolayers of alkanethiols on gold are a cornerstone of surface science and nanotechnology. This compound is an α,ω-alkanedithiol that can form SAMs with a terminal thiol group exposed, providing a versatile platform for the immobilization of nanoparticles, proteins, and other molecules. The quality and orientation of the ODT monolayer are crucial for subsequent applications and are highly dependent on the preparation protocol. This note details a reliable method for generating well-ordered ODT SAMs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound SAMs on Au(111) as reported in the literature. It is important to note that parameters such as contact angle and ellipsometric thickness can vary depending on the specific experimental conditions.

ParameterValueConditionsReference
Reductive Desorption Peak Potential -0.99 V (vs. Ag/AgCl)0.1 M KOH, Scan rate: 20 mV/s[1]
Reductive Desorption Charge -109 µC/cm²0.1 M KOH, Scan rate: 20 mV/s[1]
Surface Coverage Consistent with a (√3 × √3)R30° adlayer structureFrom a lyotropic liquid-crystalline medium[2]
Ellipsometric Thickness Data not specifically available for this compound. For alkanethiols, thickness is a function of chain length and tilt angle.Not Applicable
Water Contact Angle Data not specifically available for this compound.Not Applicable

Experimental Protocol

This protocol is synthesized from established methods for alkanethiol SAM formation on gold.

Materials and Reagents
  • Au(111) substrate (e.g., gold-coated mica or silicon wafers)

  • This compound (ODT)

  • Absolute Ethanol (200 proof, spectroscopy grade)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with Teflon-lined caps

Equipment
  • Fume hood

  • Ultrasonic bath

  • Tweezers (Teflon-coated or stainless steel)

  • Pipettes

  • Nitrogen gas line with a filter

  • Petri dishes for storage

Substrate Preparation (Au(111) Cleaning)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Always add the hydrogen peroxide to the sulfuric acid slowly.

  • Piranha Solution Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

  • Substrate Cleaning: Using tweezers, immerse the Au(111) substrate in the hot Piranha solution for 5-10 minutes.

  • Rinsing: Remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of DI water.

  • Ethanol Rinse: Rinse the substrate with absolute ethanol.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent atmospheric contamination.

Solution Preparation
  • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of ODT in 10 mL of absolute ethanol in a clean glass vial.

  • Sonicate the solution for 5-10 minutes to ensure the ODT is fully dissolved.

Self-Assembled Monolayer Formation
  • Place the freshly cleaned and dried Au(111) substrate in a clean glass vial.

  • Add the 1 mM ODT solution to the vial, ensuring the entire gold surface is submerged.

  • To minimize oxidation, it is recommended to purge the headspace of the vial with nitrogen gas before sealing the cap.

  • Allow the self-assembly to proceed for at least 12-24 hours at room temperature. Shorter immersion times (as short as 15 minutes) can also yield well-ordered monolayers, though longer times are often cited for achieving maximum order.[3]

Post-Deposition Rinsing and Drying
  • After the desired immersion time, carefully remove the substrate from the ODT solution using clean tweezers.

  • Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules. A gentle stream from a wash bottle is effective.

  • Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.

  • Store the prepared SAMs in a clean, dry environment, such as a nitrogen-purged desiccator or petri dish, until further use.

Experimental Workflow

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam SAM Formation cluster_post Post-Treatment Piranha Prepare Piranha Solution (3:1 H₂SO₄:H₂O₂) Clean Immerse Au(111) in Piranha Solution (5-10 min) Piranha->Clean Rinse_DI Rinse with DI Water Clean->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_Substrate Dry with N₂ Rinse_EtOH->Dry_Substrate Immerse Immerse Cleaned Substrate in ODT Solution Dry_Substrate->Immerse Prepare_Sol Prepare 1 mM ODT in Ethanol Sonicate Sonicate Solution (5-10 min) Prepare_Sol->Sonicate Sonicate->Immerse Incubate Incubate (12-24 h) under N₂ Atmosphere Immerse->Incubate Rinse_Final Rinse with Ethanol Incubate->Rinse_Final Dry_Final Dry with N₂ Rinse_Final->Dry_Final Store Store in N₂ Environment Dry_Final->Store

Caption: Experimental workflow for the formation of this compound SAM on Au(111).

References

Application Notes and Protocols for 1,8-Octanedithiol as a Molecular Linker for Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,8-Octanedithiol (ODT) as a molecular linker for the functionalization and application of nanoparticles. ODT is a versatile dithiol linker that can form self-assembled monolayers (SAMs) on the surface of noble metal nanoparticles, such as gold and silver, enabling the attachment of various molecules for applications in drug delivery, biosensing, and electronics.

Section 1: Application Notes

Overview of this compound as a Nanoparticle Linker

This compound is an alkanedithiol that forms robust covalent bonds with gold and other noble metal surfaces through its thiol (-SH) groups. This property allows for the creation of a stable monolayer on the surface of nanoparticles. The terminal thiol group can then be used to conjugate other molecules, such as drugs, peptides, or nucleic acids. The eight-carbon alkyl chain provides a desirable spatial separation between the nanoparticle surface and the conjugated molecule, which can be crucial for maintaining the biological activity of the attached molecule.

Applications in Drug Delivery

Nanoparticles functionalized with ODT can serve as efficient drug delivery vehicles. The linker can be used to attach therapeutic agents to the nanoparticle surface. This approach offers several advantages, including:

  • Targeted Delivery: By attaching targeting ligands to the ODT-functionalized nanoparticles, drugs can be delivered specifically to diseased cells or tissues, minimizing off-target effects.

  • Controlled Release: The linkage between the drug and the ODT can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for controlled drug release at the target site.

  • Improved Stability: The nanoparticle carrier can protect the drug from degradation in the biological environment, increasing its circulation time and bioavailability.

Applications in Biosensing

ODT-linked nanoparticles are also valuable components in the development of highly sensitive and specific biosensors. The nanoparticles act as signal enhancers, and the ODT linker provides a stable platform for immobilizing biorecognition elements, such as antibodies or enzymes. These biosensors can be designed for various detection methods, including:

  • Electrochemical Biosensors: The nanoparticles can enhance the electrochemical signal, leading to improved sensitivity.

  • Optical Biosensors: The plasmonic properties of gold and silver nanoparticles can be utilized for colorimetric or fluorescence-based detection.

Section 2: Quantitative Data

The following tables summarize typical characterization data for nanoparticles before and after functionalization with this compound. The data presented here is representative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Characterization of Gold Nanoparticles (AuNPs) Before and After this compound Functionalization

ParameterBare AuNPsODT-Functionalized AuNPsReference
Hydrodynamic Diameter (nm)15 ± 220 ± 3[1][2]
Zeta Potential (mV)-35 ± 5-10 ± 4[1]
Surface Plasmon Resonance (nm)520525[2]

Table 2: Drug Loading Efficiency of Doxorubicin on ODT-Functionalized Nanoparticles

Nanoparticle FormulationDrug Loading Capacity (%)Entrapment Efficiency (%)Reference
ODT-AuNPs10 ± 275 ± 5[3]
PEGylated AuNPs (Control)8 ± 1.565 ± 6[3]

Section 3: Experimental Protocols

Protocol for Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with an approximate diameter of 15-20 nm.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate (1% w/v)

  • Deionized water

  • Clean glassware

Procedure:

  • In a clean flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from yellow to blue and then to a brilliant red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the gold nanoparticle solution at 4°C.

Protocol for Functionalization of Gold Nanoparticles with this compound

This protocol outlines the procedure for creating a self-assembled monolayer of ODT on the surface of pre-synthesized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 3.1)

  • This compound (ODT)

  • Ethanol

  • Centrifuge

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the gold nanoparticle solution, add the ODT solution to a final concentration of 1 mM.

  • Gently mix the solution and allow it to react for at least 12 hours at room temperature to ensure the formation of a well-ordered SAM.

  • Centrifuge the solution to pellet the ODT-functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size.

  • Remove the supernatant and resuspend the nanoparticle pellet in fresh ethanol to wash away excess ODT.

  • Repeat the centrifugation and washing step two more times.

  • Finally, resuspend the purified ODT-functionalized nanoparticles in the desired buffer or solvent for subsequent applications.

Protocol for Drug Conjugation to ODT-Functionalized Nanoparticles

This protocol provides a general method for attaching a drug molecule with a suitable functional group (e.g., a thiol-reactive group) to the ODT-functionalized nanoparticles.

Materials:

  • ODT-functionalized gold nanoparticles (from Protocol 3.2)

  • Drug molecule with a maleimide or other thiol-reactive group

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Disperse the ODT-functionalized nanoparticles in the reaction buffer.

  • Add the drug solution to the nanoparticle dispersion in a desired molar ratio.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purify the drug-conjugated nanoparticles by centrifugation to remove any unreacted drug.

  • Wash the nanoparticles with fresh buffer and resuspend them in the final desired medium.

  • Characterize the drug-conjugated nanoparticles to determine drug loading efficiency and other relevant properties.

Section 4: Visualizations

Experimental Workflow for Nanoparticle Functionalization and Drug Conjugation

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_conjugation Drug Conjugation start Start synthesis Gold Nanoparticle Synthesis (Turkevich) start->synthesis char1 Characterization (TEM, DLS, UV-Vis) synthesis->char1 functionalization ODT Functionalization char1->functionalization purification1 Purification (Centrifugation) functionalization->purification1 char2 Characterization (FTIR, DLS) purification1->char2 conjugation Drug Conjugation char2->conjugation purification2 Purification (Centrifugation) conjugation->purification2 char3 Characterization (HPLC, UV-Vis) purification2->char3 end end char3->end Final Product

Caption: Workflow for nanoparticle synthesis, functionalization, and drug conjugation.

Logical Relationship in a Nanoparticle-Based Biosensor

G NP Nanoparticle Core (e.g., Gold) ODT This compound Linker NP->ODT forms SAM on Bioreceptor Bioreceptor (e.g., Antibody) ODT->Bioreceptor immobilizes Analyte Target Analyte Bioreceptor->Analyte specifically binds Signal Detectable Signal (e.g., Color Change) Analyte->Signal generates

Caption: Components and interactions in a nanoparticle-based biosensor.

References

Application Notes and Protocols for 1,8-Octanedithiol in Single-Molecule Junction Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,8-Octanedithiol is a key molecule in the field of molecular electronics for the fabrication of single-molecule junctions. Its alkanedithiol structure, with thiol (-SH) groups at both ends, allows it to form robust covalent bonds with metal electrodes, typically gold, creating a molecular bridge. This enables the study of charge transport through a single molecule, a fundamental aspect of molecular-scale electronics. These application notes provide an overview of the use of this compound in forming such junctions and detailed protocols for common experimental techniques.

Core Concepts

The formation of a this compound single-molecule junction typically involves the following steps:

  • Self-Assembled Monolayer (SAM) Formation: Initially, a self-assembled monolayer of this compound can be formed on a metal substrate. However, in many single-molecule junction techniques, the molecule is introduced in a solution.

  • Junction Creation: A nanoscale gap is created between two electrodes, and a single this compound molecule from the surrounding solution bridges this gap.

  • Conductance Measurement: The electrical conductance across the single-molecule junction is then measured.

The conductance of these junctions is sensitive to the molecular conformation and the geometry of the molecule-electrode interface.[1]

Quantitative Data Summary

The following table summarizes the typical conductance values for single this compound molecule junctions fabricated using different techniques.

Experimental TechniqueElectrode MaterialMost Probable Conductance (G/G₀)Conductance (nS)Reference
Scanning Tunneling Microscopy-Break Junction (STM-BJ)Gold1-20 x 10⁻⁵3.5[1][2]
Mechanically Controllable Break Junction (MCBJ)GoldVaries with configuration-[3]
Conductive Probe Atomic Force Microscopy (CP-AFM)Gold--[2]

*G₀ is the quantum of conductance, approximately 77.5 µS.

Experimental Protocols

Protocol 1: Single-Molecule Junction Fabrication using Scanning Tunneling Microscopy-Break Junction (STM-BJ)

The STM-BJ technique involves repeatedly bringing a gold STM tip into and out of contact with a gold substrate in a solution containing this compound.[4][5]

Materials and Equipment:

  • Scanning Tunneling Microscope (STM)

  • Gold STM tips

  • Gold (111) substrate

  • This compound

  • Solvent (e.g., mesitylene, THF/TMB)

  • Liquid cell for STM

Procedure:

  • Substrate Preparation: Anneal the gold (111) substrate under a butane flame to create a microstructured surface.

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 0.1 mM in a 1:4 v/v mixture of THF and TMB).[3]

  • STM-BJ Measurement:

    • Mount the gold substrate in the STM liquid cell.

    • Fill the liquid cell with the this compound solution.

    • Repeatedly drive the gold STM tip into contact with the substrate and then retract it.

    • During the retraction process, a gold filament is formed and eventually breaks. In the presence of this compound, a molecule can bridge the gap between the tip and the substrate, forming a single-molecule junction.

    • Simultaneously record the current (conductance) as a function of the tip-substrate distance.

  • Data Analysis:

    • Collect thousands of individual conductance-distance traces.

    • Construct a conductance histogram from the collected traces. The peaks in the histogram correspond to the most probable conductance values of the single-molecule junction.

DOT Script for STM-BJ Workflow:

STM_BJ_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Prep_Substrate Prepare Au(111) Substrate Approach Approach Tip to Substrate Prep_Substrate->Approach Prep_Tip Prepare Au STM Tip Prep_Tip->Approach Prep_Solution Prepare this compound Solution Prep_Solution->Approach Contact Form Au-Au Contact Approach->Contact Repeat thousands of times Retract Retract Tip Contact->Retract Repeat thousands of times Junction_Formation Single-Molecule Junction Forms Retract->Junction_Formation Repeat thousands of times Junction_Break Junction Breaks Junction_Formation->Junction_Break Repeat thousands of times Record_Traces Record Conductance Traces Junction_Formation->Record_Traces Junction_Break->Approach Repeat thousands of times Build_Histogram Construct Conductance Histogram Record_Traces->Build_Histogram Identify_Peaks Identify Conductance Peaks Build_Histogram->Identify_Peaks

Caption: Workflow for STM-BJ fabrication and measurement.

Protocol 2: Single-Molecule Junction Fabrication using Mechanically Controllable Break Junction (MCBJ)

The MCBJ technique utilizes the controlled breaking of a notched metal wire to form a pair of electrodes with a continuously adjustable gap.[4][5]

Materials and Equipment:

  • MCBJ setup

  • Notched gold wire mounted on a flexible substrate

  • This compound solution

  • Measurement electronics (voltage source, current amplifier)

Procedure:

  • Setup Preparation:

    • Mount the flexible substrate with the notched gold wire into the MCBJ setup.

    • Introduce the this compound solution to the vicinity of the notch.

  • Junction Formation:

    • Apply a bending force to the substrate, causing the gold wire to stretch and eventually break at the notch, forming two atomically sharp electrodes.

    • By relaxing the bending force, the gap between the electrodes can be precisely controlled, allowing a single this compound molecule to bridge the gap.

  • Conductance Measurement:

    • Apply a bias voltage across the junction and measure the current to determine the conductance.

    • Repeatedly open and close the junction to acquire a statistically significant number of conductance measurements.

  • Data Analysis:

    • Similar to the STM-BJ technique, construct a conductance histogram to identify the characteristic conductance values of the this compound single-molecule junction.

DOT Script for MCBJ Logical Relationships:

MCBJ_Logic cluster_control Mechanical Control cluster_junction Junction State cluster_measurement Electrical Measurement Bending_Force Bending Force Substrate_Flex Substrate Flexure Bending_Force->Substrate_Flex Electrode_Gap Electrode Gap Distance Substrate_Flex->Electrode_Gap Molecule_Bridges Molecule Bridges Gap Electrode_Gap->Molecule_Bridges Junction_Formed Single-Molecule Junction Molecule_Bridges->Junction_Formed Apply_Bias Apply Bias Voltage Junction_Formed->Apply_Bias Measure_Current Measure Current Apply_Bias->Measure_Current Calculate_Conductance Calculate Conductance Measure_Current->Calculate_Conductance

Caption: Logical relationships in an MCBJ experiment.

Applications and Significance

The study of this compound single-molecule junctions provides fundamental insights into charge transport at the molecular level. This knowledge is crucial for the development of:

  • Molecular Wires: Understanding how charge propagates through simple alkane chains is a building block for more complex molecular electronic components.

  • Molecular Switches: Variations in conductance due to changes in molecular conformation could be exploited to create molecular-scale switches.[6]

  • Sensors: The high sensitivity of the junction's conductance to its local environment could be utilized for chemical and biological sensing applications.

While the primary focus is on molecular electronics, this compound has also been used as a processing additive in the fabrication of bulk heterojunction solar cells, where it improves the nanomorphology and enhances power conversion efficiency.[7][8]

Conclusion

This compound serves as a foundational molecule for fabricating and studying single-molecule junctions. The experimental protocols described herein provide a starting point for researchers entering the field of molecular electronics. The ability to reliably create and characterize these junctions is essential for advancing our understanding of nanoscale electronics and developing future molecular-scale devices.

References

Application Notes and Protocols: Functionalization of Biosensors with 1,8-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of gold-surfaced biosensors using 1,8-Octanedithiol (ODT). The formation of a self-assembled monolayer (SAM) of ODT creates a versatile platform for the subsequent immobilization of various biomolecules, enabling the development of highly sensitive and specific biosensors for a wide range of applications, including drug discovery, diagnostics, and environmental monitoring.

Overview

This compound is a dithiol-containing alkane that readily forms a well-ordered self-assembled monolayer on gold surfaces. The thiol groups at each end of the octane chain allow for strong covalent bonding to the gold substrate, while the terminal thiol group remains available for the covalent attachment of biomolecules. This method provides a stable and reproducible surface chemistry for biosensor development. The functionalized surface can be characterized and utilized in various biosensing platforms, most notably Surface Plasmon Resonance (SPR) and Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Biosensor Surface

This protocol details the steps for creating a stable and uniform ODT SAM on a gold-coated biosensor chip.

Materials:

  • Gold-coated biosensor chips (compatible with SPR or electrochemical systems)

  • This compound (ODT)

  • Absolute Ethanol (200 proof)

  • Sulfuric acid (H₂SO₄), 1M

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Clean glass vials

  • Tweezers

Procedure:

  • Cleaning of Gold Substrate:

    • Immerse the gold-coated biosensor chip in a 1M solution of sulfuric acid for 3 minutes to remove organic contaminants.[1]

    • Thoroughly rinse the chip with copious amounts of DI water.[1]

    • Subsequently, rinse the chip with absolute ethanol.

    • Dry the chip under a gentle stream of high-purity nitrogen gas.

  • Preparation of ODT Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, add the appropriate mass of ODT to a known volume of ethanol in a clean glass vial.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold chip into the 1 mM ODT solution.[2]

    • Incubate for a minimum of 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2] Longer incubation times can lead to better monolayer packing.

    • To minimize oxidation, the vial can be purged with nitrogen gas before sealing.

  • Rinsing and Drying:

    • After incubation, carefully remove the chip from the ODT solution using tweezers.

    • Rinse the chip thoroughly with absolute ethanol to remove any non-covalently bound ODT molecules.

    • Dry the functionalized chip under a gentle stream of nitrogen gas.

    • The ODT-functionalized biosensor is now ready for biomolecule immobilization or characterization.

Protocol 2: Immobilization of Proteins onto an ODT-Functionalized Biosensor Surface

This protocol describes the covalent attachment of a protein (e.g., an antibody or enzyme) to the terminal thiol groups of the ODT SAM. This example utilizes a common crosslinking chemistry involving a maleimide-functionalized linker.

Materials:

  • ODT-functionalized biosensor chip (from Protocol 2.1)

  • Protein to be immobilized (containing a free amine group)

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or similar heterobifunctional crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

  • Desalting column

Procedure:

  • Modification of Protein with a Thiol-Reactive Group:

    • Dissolve the protein in PBS at a suitable concentration (e.g., 1 mg/mL).

    • Add a molar excess of SPDP to the protein solution and incubate at room temperature for 30-60 minutes to introduce a pyridyldithio group.

    • Remove excess, unreacted SPDP using a desalting column.

    • To expose a free thiol group, treat the modified protein with DTT (e.g., 20 mM) for 20-30 minutes, followed by removal of DTT using a desalting column.

  • Immobilization of the Thiolated Protein:

    • Apply the thiolated protein solution to the ODT-functionalized biosensor surface.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to allow for the formation of a disulfide bond between the protein's thiol group and the terminal thiol of the ODT SAM.

  • Blocking of Non-specific Binding Sites:

    • After protein immobilization, rinse the surface with PBS.

    • Immerse the biosensor chip in a 1% BSA solution for 1 hour at room temperature to block any remaining active sites on the surface and minimize non-specific binding of subsequent analytes.[1]

    • Rinse the chip again with PBS and DI water.

  • Storage:

    • The functionalized biosensor can be stored in PBS at 4°C for short-term use. For longer-term storage, follow specific guidelines for the immobilized biomolecule.

Quantitative Data

The following table summarizes key quantitative parameters associated with the functionalization of biosensors with this compound and subsequent biomolecule immobilization, as compiled from various studies.

ParameterTypical Value/RangeTechniqueReference
ODT SAM Formation
ODT Concentration1 - 5 mM in ethanolSAM Preparation[3]
Incubation Time18 - 48 hoursSAM Preparation[2]
Reductive Desorption Potential-0.8 V to -1.0 V (vs. Ag/AgCl)Cyclic Voltammetry[4]
Reductive Desorption Charge~ -109 µC/cm²Cyclic Voltammetry[4]
Biomolecule Immobilization
Protein Concentration for Immobilization0.1 - 1.0 mg/mLSPR, QCM[5]
Surface Coverage of Immobilized Protein100 - 500 ng/cm²SPR[6][7]
Biosensor Performance
Limit of Detection (LOD)Varies with analyte and platformSPR, EIS[8][9]
Association Rate Constant (ka)10³ - 10⁶ M⁻¹s⁻¹SPR[8]
Dissociation Rate Constant (kd)10⁻³ - 10⁻⁵ s⁻¹SPR[8]
Affinity Constant (KD)pM to µM rangeSPR[8]

Mandatory Visualizations

Experimental_Workflow_SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing start Start: Gold Biosensor Chip clean Clean with H₂SO₄, DI Water, Ethanol start->clean 1. dry1 Dry with N₂ Gas clean->dry1 2. incubate Immerse Chip in ODT (18-24 hours) dry1->incubate 3. prepare_odt Prepare 1 mM ODT in Ethanol prepare_odt->incubate rinse Rinse with Ethanol incubate->rinse dry2 Dry with N₂ Gas rinse->dry2 4. finish End: ODT-Functionalized Chip dry2->finish 5.

Caption: Workflow for this compound SAM Formation.

Experimental_Workflow_Protein_Immobilization cluster_protein_prep Protein Preparation cluster_immobilization Immobilization and Blocking start_protein Start: Protein Solution modify_protein Modify with SPDP start_protein->modify_protein 1. thiolate_protein Treat with DTT modify_protein->thiolate_protein 2. purify_protein Purify (Desalting Column) thiolate_protein->purify_protein 3. immobilize Incubate with Thiolated Protein (1-2 hours) purify_protein->immobilize 4. odt_chip ODT-Functionalized Chip odt_chip->immobilize rinse_pbs Rinse with PBS immobilize->rinse_pbs 5. block Block with 1% BSA (1 hour) rinse_pbs->block 6. rinse_final Final Rinse with PBS block->rinse_final 7. end_product End: Bio-functionalized Sensor rinse_final->end_product

Caption: Workflow for Protein Immobilization on ODT-SAM.

Logical_Relationship_Biosensing gold Gold Surface odt This compound SAM gold->odt Covalent Bond (Au-S) biomolecule Immobilized Biomolecule (e.g., Antibody) odt->biomolecule Covalent Bond (e.g., S-S) analyte Target Analyte biomolecule->analyte Specific Binding Event (e.g., Antigen-Antibody) signal Measurable Signal (SPR, EIS, etc.) analyte->signal Signal Transduction

Caption: Logical Relationship in ODT-based Biosensing.

References

Surface Modification of Electrodes Using 1,8-Octanedithiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The surface modification of electrodes with 1,8-Octanedithiol (ODT) facilitates the creation of robust and functional interfaces for a variety of electrochemical applications, particularly in the realms of biosensing and targeted drug delivery. By forming a self-assembled monolayer (SAM) on a gold electrode surface, ODT provides a versatile platform for the subsequent immobilization of biomolecules and the development of responsive drug release systems.

The formation of an ODT SAM proceeds via the strong interaction between the sulfur headgroups of the dithiol and the gold surface, leading to a densely packed and organized monolayer. This process transforms the electrochemical properties of the electrode interface, which can be quantitatively assessed using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The resulting ODT layer acts as a barrier to electron transfer, leading to a measurable increase in charge transfer resistance.

A key advantage of using a dithiol like ODT is the presence of a terminal thiol group that is available for further functionalization. This "free" thiol can be used to covalently attach a wide range of molecules, including peptides, proteins, and drug candidates, through thiol-maleimide or disulfide exchange reactions. This capability is of significant interest to drug development professionals, as it allows for the creation of electrode surfaces that can specifically interact with biological targets or act as reservoirs for controlled drug release.

The applications of ODT-modified electrodes in drug development are multifaceted. They can be employed in the fabrication of highly sensitive biosensors for detecting drug-target interactions or for monitoring the concentration of therapeutic agents. Furthermore, the ability to trigger changes in the SAM through an electrochemical stimulus opens up possibilities for on-demand drug delivery systems, where the release of a therapeutic agent can be precisely controlled in both time and dosage.

Experimental Protocols

Protocol 1: Gold Electrode Cleaning

A pristine gold surface is paramount for the formation of a high-quality, ordered SAM. The following protocol outlines a common and effective cleaning procedure.

Materials:

  • Gold electrodes

  • 1.0 M Sulfuric Acid (H₂SO₄)

  • Deionized (DI) water

  • Ethanol

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Polishing pads

  • Sonicator

  • Nitrogen gas source

Procedure:

  • Mechanical Polishing:

    • Polish the gold electrode surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.

    • Rinse thoroughly with DI water.

    • Polish with 0.05 µm alumina slurry on a fresh polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

  • Sonication:

    • Sonicate the polished electrode in DI water for 5 minutes to remove any residual alumina particles.

    • Sonicate in ethanol for 5 minutes to degrease the surface.

  • Electrochemical Cleaning:

    • Immerse the electrode in a 1.0 M H₂SO₄ solution.

    • Perform cyclic voltammetry by sweeping the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a reproducible voltammogram characteristic of clean gold is obtained.[1]

  • Final Rinse and Dry:

    • Rinse the electrode copiously with DI water.

    • Dry the electrode under a stream of high-purity nitrogen gas.

    • Use the cleaned electrode immediately for SAM formation to prevent surface contamination.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol describes the formation of an ODT SAM on a clean gold electrode.

Materials:

  • Clean gold electrode (from Protocol 1)

  • This compound (ODT)

  • Anhydrous ethanol

  • Volumetric flasks and pipettes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. It is recommended to prepare this solution fresh to minimize disulfide formation.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold electrode into the 1 mM ODT solution.

    • Incubate for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer. The incubation should be carried out in a sealed container under an inert atmosphere to prevent oxidation.

  • Rinsing:

    • After incubation, remove the electrode from the ODT solution.

    • Rinse the electrode thoroughly with copious amounts of ethanol to remove any non-chemisorbed ODT molecules.

    • Rinse with DI water.

  • Drying:

    • Dry the ODT-modified electrode under a gentle stream of nitrogen gas.

    • The electrode is now ready for characterization or further functionalization.

Protocol 3: Electrochemical Characterization of the ODT SAM

Electrochemical techniques are essential for verifying the formation and quality of the SAM.

A. Cyclic Voltammetry (CV)

Materials:

  • ODT-modified gold electrode

  • Bare gold electrode (for comparison)

  • Potentiostat

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

  • Electrolyte solution: 5 mM Potassium Ferricyanide (K₃[Fe(CN)₆]) / Potassium Ferrocyanide (K₄[Fe(CN)₆]) (1:1 molar ratio) in 0.1 M Potassium Chloride (KCl).

Procedure:

  • Assemble the electrochemical cell with the modified (or bare) gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Fill the cell with the electrolyte solution.

  • Record the cyclic voltammogram by sweeping the potential from -0.2 V to +0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

  • Observation: The CV of the bare gold electrode will show well-defined, reversible oxidation and reduction peaks for the [Fe(CN)₆]³⁻/⁴⁻ redox couple. In contrast, the ODT-modified electrode will exhibit a significant decrease in the peak currents and an increase in the peak-to-peak separation, indicating that the SAM is blocking the electron transfer to the redox probe.

B. Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • Same as for CV.

Procedure:

  • Use the same electrochemical cell setup and electrolyte as in the CV protocol.

  • Set the potentiostat to perform an EIS measurement at the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (which can be determined from the CV).

  • Apply a small AC potential perturbation (e.g., 10 mV amplitude) over a frequency range of 100 kHz to 0.1 Hz.

  • Record the impedance data and present it as a Nyquist plot (Z' vs. -Z'').

  • Observation: The Nyquist plot for the bare gold electrode will typically show a small semicircle at high frequencies, representing a low charge transfer resistance (Rct). The ODT-modified electrode will display a much larger semicircle, indicating a significant increase in Rct due to the insulating nature of the SAM.

Protocol 4: Immobilization of a Cysteine-Containing Peptide

This protocol provides a general method for attaching a peptide to the ODT-modified surface.

Materials:

  • ODT-modified gold electrode

  • Cysteine-terminated peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • DI water

  • Nitrogen gas source

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mg/mL.

  • Immobilization Reaction:

    • Spot a small volume (e.g., 20 µL) of the peptide solution onto the surface of the ODT-modified electrode.

    • Incubate in a humid chamber for 2-4 hours at room temperature to allow for the formation of a disulfide bond between the terminal thiol of the ODT and the cysteine residue of the peptide.

  • Rinsing:

    • After incubation, gently rinse the electrode surface with PBS to remove any non-covalently bound peptide.

    • Rinse with DI water.

  • Drying:

    • Dry the peptide-functionalized electrode under a gentle stream of nitrogen gas.

    • The electrode is now ready for use in biosensing or other applications.

Data Presentation

The following tables summarize typical quantitative data obtained from the electrochemical characterization of bare and ODT-modified gold electrodes.

Table 1: Comparison of Electrochemical Parameters

Electrode SurfaceCharge Transfer Resistance (Rct) (Ω)Double Layer Capacitance (Cdl) (µF/cm²)Surface Coverage (θ) (%)
Bare Gold~100 - 500~15 - 25N/A
This compound SAM> 1 x 10⁵~1 - 2> 99

Note: These are representative values and can vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_char Characterization cluster_app Application p1 Mechanical Polishing (Alumina Slurry) p2 Sonication (DI Water & Ethanol) p1->p2 p3 Electrochemical Cleaning (H₂SO₄) p2->p3 s1 Immersion in 1mM This compound in Ethanol p3->s1 Immediate Use s2 Incubation (12-24 hours) s1->s2 s3 Rinsing & Drying s2->s3 c1 Cyclic Voltammetry (CV) in [Fe(CN)₆]³⁻/⁴⁻ s3->c1 c2 Electrochemical Impedance Spectroscopy (EIS) s3->c2 a1 Peptide/Drug Immobilization (via terminal -SH) c1->a1 c2->a1 a2 Biosensing / Drug Release a1->a2 drug_delivery cluster_electrode Modified Electrode Surface cluster_release Electrochemical Trigger electrode Gold Electrode sam S (CH₂)₈ S-S-Drug cleavage Reductive Cleavage of Disulfide Bond sam:f2->cleavage Linker Targeted potential Potential Applied potential->cleavage drug Released Drug cleavage->drug Release target Biological Target drug->target Therapeutic Action

References

Application Notes: Surface Modification with 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) offer a robust and straightforward method for modifying the physicochemical properties of surfaces at the molecular level. This technique involves the spontaneous organization of organic molecules onto a substrate, forming a well-ordered, single-molecule-thick layer. Alkanethiols on gold are a classic example of this technology, where the sulfur headgroup of the molecule forms a strong, covalent-like bond with the gold surface.

This document focuses on 1,8-Octanedithiol (ODT), a bifunctional molecule featuring a thiol (-SH) group at both ends of an eight-carbon alkyl chain. While the alkyl backbone is inherently hydrophobic, the final wettability of the surface is determined by the terminal group exposed at the monolayer-air interface. In a well-formed ODT monolayer where molecules adopt a "standing-up" conformation, the surface is terminated by free thiol (-SH) groups. These groups are polar and capable of hydrogen bonding, rendering the surface hydrophilic . This is in stark contrast to monolayers formed from monofunctional alkanethiols like 1-octanethiol, which terminate in a nonpolar methyl (-CH₃) group and produce a highly hydrophobic surface.

Therefore, this compound is not typically used for creating hydrophobic surfaces. Instead, it is a key reagent for producing a hydrophilic, functionalizable surface that can serve as an adhesion layer or a platform for the subsequent attachment of nanoparticles, biomolecules, or other functional moieties. One such application involves using ODT to improve the wettability of a substrate to facilitate the deposition of subsequent layers, such as copper nanoparticle inks.[1]

Quantitative Data: Surface Wettability Comparison

The wettability of a surface is quantified by measuring the water contact angle. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. The following table summarizes typical advancing water contact angles for bare gold and gold surfaces modified with relevant self-assembled monolayers.

Surface DescriptionTerminal GroupAdvancing Water Contact Angle (θ)Surface PropertyCitations
Cleaned Gold Substrate-50° - 85°Moderately Hydrophilic[2][3]
1-Octanethiol SAM on Gold-CH₃106° - 116°Hydrophobic[2][4]
11-Mercapto-1-undecanol SAM on Gold-OH< 15°Very Hydrophilic[4]
This compound SAM on Gold-SHNot widely reported; expected to be low (hydrophilic)Hydrophilic[4]

Note: The contact angle for this compound is inferred based on the chemical properties of the thiol (-SH) terminal group, which, like the hydroxyl (-OH) group, is polar and imparts hydrophilic character.[4]

Visualizations

Mechanism of Surface Property Control

The choice of alkanethiol directly controls the terminal functional group exposed at the surface, thereby defining its wettability. A monofunctional thiol like 1-octanethiol creates a hydrophobic methyl-terminated surface, whereas a bifunctional dithiol like this compound creates a hydrophilic thiol-terminated surface.

G cluster_0 Hydrophobic Surface Formation cluster_1 Hydrophilic Surface Formation Au_Substrate1 Gold Substrate Octanethiol 1-Octanethiol Solution (CH₃-(CH₂)₇-SH) Au_Substrate1->Octanethiol Immerse SAM_CH3 Methyl-Terminated SAM Octanethiol->SAM_CH3 Self-Assembly Result1 Hydrophobic Surface (Contact Angle > 90°) SAM_CH3->Result1 Au_Substrate2 Gold Substrate Octanedithiol This compound Solution (HS-(CH₂)₈-SH) Au_Substrate2->Octanedithiol Immerse SAM_SH Thiol-Terminated SAM Octanedithiol->SAM_SH Self-Assembly Result2 Hydrophilic Surface (Contact Angle < 90°) SAM_SH->Result2

Caption: Logical flow comparing surface property outcomes.

General Experimental Workflow

The process for creating and characterizing SAMs involves a sequential workflow of substrate preparation, monolayer formation, and surface analysis. Each step is critical for achieving a well-ordered and consistent surface modification.

G Start Start: Bare Substrate (e.g., Gold-coated Silicon) Clean Step 1: Substrate Cleaning (Solvent Rinse, Piranha Etch, or Plasma Clean) Start->Clean RinseDry1 Step 2: Rinse & Dry (Ethanol/Water, N₂ Stream) Clean->RinseDry1 Incubate Step 3: SAM Formation (Immerse in 1mM this compound in Ethanol for 12-24h) RinseDry1->Incubate RinseDry2 Step 4: Post-Incubation Rinse & Dry (Rinse with pure ethanol to remove physisorbed molecules, dry with N₂) Incubate->RinseDry2 Characterize Step 5: Surface Characterization (Contact Angle Goniometry, XPS, Ellipsometry) RinseDry2->Characterize End End: Functionalized Surface Characterize->End

Caption: Workflow for SAM preparation and analysis.

Experimental Protocols

Protocol 1: Gold Substrate Preparation

A pristine substrate is essential for the formation of a high-quality, well-ordered SAM. The following protocol describes a common cleaning procedure for gold-coated substrates (e.g., silicon wafers with a Ti/Au layer).

Materials:

  • Gold-coated substrates

  • Ethanol (absolute, ACS grade or better)

  • Acetone (ACS grade or better)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Beakers

  • Ultrasonic bath

  • Tweezers (Teflon-coated recommended)

  • Nitrogen gas source with filter

Procedure:

  • Using tweezers, place the gold substrates in a clean beaker.

  • Add acetone to fully submerge the substrates.

  • Place the beaker in an ultrasonic bath and sonicate for 10 minutes to remove organic residues.

  • Decant the acetone and rinse the substrates thoroughly with DI water, followed by ethanol.

  • Submerge the substrates in fresh ethanol.

  • Sonicate for another 10 minutes.

  • Remove the substrates individually with tweezers, rinse with a copious amount of fresh ethanol, and then with DI water.

  • Immediately dry the substrates under a gentle stream of filtered nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Safety Note: An alternative, more aggressive cleaning method involves using a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Piranha solution is extremely corrosive and reactive and must be handled with extreme caution inside a fume hood with appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield).

Protocol 2: Formation of this compound SAM

This protocol describes the solution-phase deposition of the this compound monolayer.

Materials:

  • Cleaned gold substrates (from Protocol 1)

  • This compound (ODT)

  • Ethanol (absolute, anhydrous)

  • Small, sealable glass containers (e.g., vials or petri dishes with lids)

  • Nitrogen gas source

  • Parafilm or Teflon tape

Procedure:

  • Prepare a 1 mM solution of this compound in absolute ethanol. For example, add ~16.5 µL of ODT to 100 mL of ethanol.

  • Place a cleaned gold substrate into a glass container.

  • Pour the 1 mM ODT solution into the container, ensuring the substrate is fully submerged.

  • (Optional but recommended) Gently purge the container with nitrogen gas to displace air and minimize oxidation of the thiol groups.

  • Seal the container tightly with its cap and wrap the seal with Parafilm to prevent solvent evaporation.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a vibration-free location. Longer incubation times generally lead to better monolayer packing and order.[5]

  • After incubation, carefully remove the substrate with tweezers.

  • Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Store the modified substrate in a clean, dry environment (like a desiccator) until characterization.

Protocol 3: Surface Characterization by Contact Angle Goniometry

This protocol outlines the measurement of the static or advancing water contact angle to assess surface wettability.

Materials:

  • SAM-modified substrate (from Protocol 2)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Syringe with a fine-gauge, flat-tipped needle

  • High-purity DI water

Procedure:

  • Place the SAM-modified substrate on the sample stage of the goniometer. Ensure the surface is level.

  • Fill the syringe with high-purity DI water, ensuring no air bubbles are present in the syringe or needle.

  • Carefully lower the needle towards the substrate surface.

  • Dispense a small droplet of water (typically 2-5 µL) onto the surface.

  • Adjust the camera focus and lighting to obtain a sharp image of the droplet profile at the solid-liquid-vapor interface.

  • Use the software to capture an image of the sessile drop.

  • The software will analyze the droplet shape and calculate the contact angle by fitting the profile to a mathematical model (e.g., Young-Laplace).[6] Measure the angle on both the left and right sides of the droplet and average the values.

  • To measure the advancing contact angle (which is more reproducible), start with a small droplet on the surface and slowly add more water with the needle tip kept inside the droplet. The advancing angle is the angle measured just as the droplet base begins to expand.[7][8]

  • Repeat the measurement at several different locations on the substrate to ensure homogeneity and calculate the average and standard deviation.

References

Step-by-Step Guide to 1,8-Octanedithiol Monolayer Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deposition of self-assembled monolayers (SAMs) of 1,8-octanedithiol on gold substrates. The protocols outlined herein are intended to facilitate the creation of well-ordered, thiol-terminated surfaces suitable for a variety of applications, including biosensing, molecular electronics, and fundamental surface science studies.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of nanoscience and surface engineering, owing to the robust and well-defined interface formed between the sulfur headgroup and the gold surface.[1][2] this compound is a particularly interesting molecule for SAM formation as it possesses two thiol functionalities. This allows for the creation of a surface terminated with free thiol groups, which can be subsequently used for the covalent attachment of other molecules or nanoparticles.[3] Depending on the deposition conditions, this compound can adopt different configurations on the surface, primarily a "standing-up" or a "lying-down" phase.[4] Achieving a well-ordered, standing-up monolayer is often crucial for applications requiring a high density of accessible thiol groups.

This guide details the necessary steps for substrate preparation, solution formulation, and deposition, along with key characterization data to verify the quality of the resulting monolayer.

Experimental Protocols

A pristine and contaminant-free environment is paramount for the formation of high-quality SAMs. It is recommended to work in a cleanroom or at a minimum, a fume hood dedicated to clean surface preparation. Avoid areas where silanes or poly(dimethylsiloxane) (PDMS) are used, as these can easily contaminate surfaces.

Materials and Reagents
  • This compound (HS(CH₂)₈SH)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)[2]

  • 200-proof Ethanol (anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dry Nitrogen (N₂) gas

  • Glass or polypropylene containers (e.g., scintillation vials)

Caution: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidant. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood. Always add the hydrogen peroxide to the sulfuric acid slowly and never store piranha solution in a sealed container.

Substrate Preparation: Gold Surface Cleaning

The quality of the SAM is critically dependent on the cleanliness of the gold substrate. The following protocol describes a common and effective cleaning procedure.

  • Piranha Etching:

    • Prepare the piranha solution by carefully and slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker (e.g., 30 mL H₂SO₄ and 10 mL H₂O₂). The solution will become very hot.

    • Using clean tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.

    • Carefully remove the substrates and rinse them copiously with DI water.

    • Rinse the substrates with ethanol.

  • Drying:

    • Dry the cleaned substrates under a gentle stream of dry nitrogen gas.

    • Use the substrates immediately for monolayer deposition to prevent recontamination.

Solution Preparation
  • Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

Monolayer Deposition: Immersion Method
  • Place the freshly cleaned and dried gold substrates in individual, clean containers.

  • Pour the this compound solution into each container, ensuring the substrates are fully submerged.

  • To minimize oxidation of the thiol groups, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like dry nitrogen.

  • Seal the containers tightly (e.g., with Parafilm®) and let them stand at room temperature for 24-48 hours. Longer immersion times generally lead to more ordered monolayers.

Post-Deposition Rinsing and Drying
  • After the immersion period, remove each substrate from the thiol solution with clean tweezers.

  • Rinse each substrate thoroughly with a stream of fresh ethanol for 10-15 seconds to remove any physisorbed molecules.[2]

  • For a more rigorous cleaning, place the rinsed samples in a beaker of fresh ethanol and sonicate for 1-3 minutes.[2]

  • Perform a final rinse with ethanol.

  • Dry the substrates under a gentle stream of dry nitrogen gas.[2]

Sample Storage

For short-term storage, place the samples in a clean, covered petri dish. For longer-term storage, it is advisable to store them in a desiccator or a container backfilled with dry nitrogen to minimize oxidation of the terminal thiol groups.

Characterization Data

The following tables summarize key quantitative data for the characterization of this compound monolayers on gold.

ParameterValue/RangeTechniqueReference(s)
Deposition Parameters
Concentration0.02 mM - 1 mM in EthanolSolution Preparation[1]
Immersion Time15 minutes - 48 hoursImmersion Deposition[3]
TemperatureRoom TemperatureImmersion Deposition
Physical Properties
Monolayer ThicknessLying-down: ~8 Å less than C10 SAMAtomic Force Microscopy (AFM)[1]
Water Contact AngleHydrophilic (specific value not reported)Contact Angle Goniometry
Electrochemical Properties
Reductive Desorption Charge-109 µC/cm²Cyclic Voltammetry (CV)

Table 1: Key parameters and properties of this compound monolayers on gold.

Spectral RegionPeak Position (eV)AssignmentReference(s)
XPS: S 2p ~162.0Sulfur covalently bonded to gold (Au-S)
~163.4Free, unbound thiol group (-SH)

Table 2: X-ray Photoelectron Spectroscopy (XPS) data for this compound monolayers on gold.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the deposition of a this compound self-assembled monolayer.

experimental_workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_dep Monolayer Deposition cluster_post Post-Deposition sub_start Start: Gold Substrate piranha Piranha Solution Cleaning (5-10 min) sub_start->piranha Immerse di_rinse DI Water Rinse piranha->di_rinse etoh_rinse_prep Ethanol Rinse di_rinse->etoh_rinse_prep drying_prep N2 Drying etoh_rinse_prep->drying_prep immersion Immerse Substrate in Thiol Solution (24-48 hours) drying_prep->immersion Immediate Use sol_prep Prepare 1 mM this compound in Ethanol sonicate_sol Sonicate (5-10 min) sol_prep->sonicate_sol sonicate_sol->immersion n2_backfill Backfill with N2 and Seal immersion->n2_backfill etoh_rinse_post Ethanol Rinse (10-15 sec) n2_backfill->etoh_rinse_post sonicate_post Sonicate in Fresh Ethanol (1-3 min) etoh_rinse_post->sonicate_post final_rinse Final Ethanol Rinse sonicate_post->final_rinse drying_post N2 Drying final_rinse->drying_post storage Store in N2 Atmosphere drying_post->storage

Caption: Workflow for this compound monolayer deposition.

Molecular Orientation on Gold Surface

The following diagram illustrates the idealized "standing-up" configuration of a this compound monolayer on a gold surface, which exposes a terminal thiol group.

molecular_orientation cluster_surface Gold Substrate cluster_monolayer This compound Monolayer Au1 Au Au2 Au Au3 Au Au4 Au Au5 Au mol1 SH chain1 (CH₂)₈ mol1->chain1 head1 S chain1->head1 head1->Au2 Covalent Bond mol2 SH chain2 (CH₂)₈ mol2->chain2 head2 S chain2->head2 head2->Au3 Covalent Bond mol3 SH chain3 (CH₂)₈ mol3->chain3 head3 S chain3->head3 head3->Au4 Covalent Bond

Caption: Standing-up this compound monolayer on gold.

References

Creating Well-Ordered Dithiol Self-Assembled Monolayers for Nanotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, characterization, and application of well-ordered dithiol self-assembled monolayers (SAMs) on gold surfaces for various nanotechnology applications, including the development of highly sensitive biosensors.

Dithiol SAMs offer a versatile platform for surface functionalization, enabling the precise immobilization of biomolecules and the fabrication of nanoscale electronic components. The protocols detailed below provide step-by-step instructions for achieving high-quality, reproducible dithiol SAMs.

Application Notes

Dithiol SAMs are highly ordered molecular layers that spontaneously form on a gold substrate. The two thiol (-SH) groups of the dithiol molecule can form strong covalent bonds with the gold surface. This unique feature allows for the creation of surfaces with exposed functional groups, making them ideal for a wide range of applications in nanotechnology.

One of the primary challenges in forming dithiol SAMs is controlling the orientation of the molecules. While one thiol group binds to the gold surface, the second can either bind to the surface as well, forming a looped structure, or remain exposed to the surrounding environment. For many applications, such as biosensing, a "standing-up" orientation with a free thiol group is desired for subsequent functionalization. The protocols outlined herein are designed to favor this upright orientation.

Well-ordered dithiol SAMs are crucial for:

  • Biosensors: Providing a stable and biocompatible interface for the immobilization of antibodies, enzymes, and nucleic acids.

  • Molecular Electronics: Acting as molecular wires or components in nanoscale circuits.

  • Drug Delivery: Functionalizing nanoparticles for targeted drug delivery.

  • Anti-fouling Surfaces: Creating surfaces that resist non-specific protein adsorption.

Experimental Protocols

Protocol 1: Preparation of Well-Ordered Dithiol SAMs on Gold Substrates

This protocol describes the formation of a dithiol SAM on a gold-coated substrate, a common procedure for creating a functional surface for further modification.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Dithiol compound (e.g., 1,8-Octanedithiol)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Absolute ethanol (200 proof)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Immerse the gold-coated substrates in a beaker containing piranha solution for 10-15 minutes. This step is critical for removing any organic contaminants from the gold surface.

    • Carefully remove the substrates from the piranha solution and rinse them thoroughly with DI water, followed by a rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Dithiol Solution Preparation:

    • Prepare a 1 mM solution of the desired dithiol compound in absolute ethanol. For example, to prepare 10 mL of a 1 mM this compound solution, dissolve 1.78 mg of this compound in 10 mL of absolute ethanol.

  • Self-Assembly:

    • Place the cleaned and dried gold substrates in a clean glass petri dish.

    • Cover the substrates with the 1 mM dithiol solution.

    • Seal the petri dish to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature. Shorter immersion times of 3-5 hours can also yield SAM formation, but longer times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After the immersion period, remove the substrates from the dithiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound dithiol molecules.

    • Dry the dithiol SAM-coated substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared dithiol SAM substrates in a clean, dry environment, such as a desiccator, until further use.

Protocol 2: Fabrication of a Prostate-Specific Antigen (PSA) Biosensor

This protocol details the steps for constructing an electrochemical biosensor for the detection of Prostate-Specific Antigen (PSA) using a dithiol SAM-modified gold electrode.

Materials:

  • Dithiol SAM-coated gold electrode (prepared as in Protocol 1)

  • Anti-PSA antibody

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine

  • PSA standard solutions

  • Potassium ferricyanide/ferrocyanide solution (for electrochemical measurements)

Procedure:

  • Activation of Carboxyl Groups (if using a carboxyl-terminated dithiol):

    • Immerse the dithiol SAM-coated electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This step activates the terminal carboxyl groups of the dithiol molecules for antibody conjugation.

    • Rinse the electrode with DI water and then with PBS.

  • Immobilization of Anti-PSA Antibody:

    • Pipette a solution of anti-PSA antibody (e.g., 100 µg/mL in PBS) onto the activated dithiol SAM surface.

    • Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

    • Rinse the electrode with PBS to remove any unbound antibodies.

  • Blocking of Unreacted Sites:

    • Immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes to block any remaining activated carboxyl groups and minimize non-specific binding.

    • Rinse the electrode with PBS.

  • PSA Detection:

    • The functionalized electrode is now ready for PSA detection.

    • Incubate the electrode with PSA solutions of varying concentrations for a defined period (e.g., 30-60 minutes).

    • Rinse the electrode with PBS to remove any unbound PSA.

  • Electrochemical Measurement (Electrochemical Impedance Spectroscopy - EIS):

    • Perform EIS measurements in a solution containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS.

    • Apply a DC potential of +0.2 V (vs. Ag/AgCl) with a superimposed AC potential of 5 mV over a frequency range of 100 kHz to 0.1 Hz.

    • The binding of PSA to the immobilized antibodies will cause a change in the charge transfer resistance (Rct) of the electrode, which can be correlated to the PSA concentration.

Data Presentation

The following tables summarize key quantitative data for dithiol and related thiol SAMs on gold surfaces.

ParameterDithiol CompoundValueExperimental ConditionsReference
Surface Coverage Dithiolated 3,5-dihydroxybenzyl alcohol derivatives(1.1-2.8) x 10⁻¹⁰ mol/cm²3-5 hours immersion in solution
Thickness This compound (standing-up)~12.7 ÅCalculated
Thickness This compound (lying-down)~4.2 ÅCalculated
Contact Angle (Water) Aliphatic dithiocarboxylic acids115 ± 2°24 hours immersion in 1 mM ethanol solution
Contact Angle (Water) Alkanethiols114 ± 2°24 hours immersion in 1 mM ethanol solution
Biosensor ParameterValueAnalyteReference
Detection Limit 9 ng/mLProstate-Specific Antigen (PSA)

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_prep_1 Gold Substrate sub_prep_2 Piranha Cleaning (10-15 min) sub_prep_1->sub_prep_2 sub_prep_3 Rinse (DI Water & Ethanol) sub_prep_2->sub_prep_3 sub_prep_4 Dry (Nitrogen Stream) sub_prep_3->sub_prep_4 sam_form_2 Immerse Substrate (18-24 h) sub_prep_4->sam_form_2 sam_form_1 Prepare 1 mM Dithiol Solution sam_form_1->sam_form_2 sam_form_3 Rinse (Ethanol) sam_form_2->sam_form_3 sam_form_4 Dry (Nitrogen Stream) sam_form_3->sam_form_4 char_1 Cyclic Voltammetry sam_form_4->char_1 char_2 Impedance Spectroscopy sam_form_4->char_2 char_3 XPS / AFM sam_form_4->char_3

Experimental workflow for dithiol SAM preparation and characterization.

biosensor_workflow start Dithiol SAM on Gold Electrode activation Activate with EDC/NHS (1 hr) start->activation antibody Immobilize Anti-PSA Antibody (1-2 hrs) activation->antibody blocking Block with Ethanolamine (30 min) antibody->blocking detection Incubate with PSA Sample (30-60 min) blocking->detection measurement Electrochemical Impedance Spectroscopy (EIS) detection->measurement

Workflow for the fabrication of a PSA biosensor.

signaling_pathway electrode Gold Electrode Dithiol SAM Anti-PSA Antibody binding Antibody-Antigen Binding electrode->binding psa PSA (Analyte) psa->binding impedance Increased Interfacial Impedance binding->impedance signal Decreased Electron Transfer of [Fe(CN)6]3-/4- impedance->signal output Change in Rct Signal signal->output

Signaling pathway for EIS-based PSA detection.

1,8-Octanedithiol as a Cross-linking Agent in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octanedithiol is a versatile cross-linking agent utilized in the synthesis of a variety of polymers. Its linear eight-carbon chain provides flexibility, while the terminal thiol groups readily participate in various polymerization reactions, most notably thiol-ene "click" chemistry. This reaction is characterized by its high efficiency, mild reaction conditions, and insensitivity to oxygen and water, making it a robust method for forming well-defined polymer networks.[1]

Cross-linking polymers with this compound imparts several desirable properties, including enhanced mechanical stability, tunable swelling behavior, and controlled degradation, which are critical for applications in drug delivery, tissue engineering, and the development of advanced biocompatible materials. The resulting thioether linkages from thiol-ene reactions can also offer redox-responsiveness to the polymer network.[2]

Applications in Polymer Science and Drug Development

The use of this compound as a cross-linking agent allows for the precise engineering of polymer networks with tailored properties for specific applications.

  • Hydrogel Formation: this compound is an effective cross-linker for the formation of hydrogels. These three-dimensional networks of hydrophilic polymers can absorb and retain large amounts of water, making them ideal for various biomedical applications.[3] The degree of cross-linking directly influences the swelling ratio, mechanical strength, and drug release kinetics of the hydrogel.

  • Controlled Drug Delivery: The cross-linked polymer matrix can encapsulate therapeutic agents, ranging from small molecules to larger biologics. The release of the encapsulated drug can be controlled by the degradation of the polymer network, which can be designed to be hydrolytically or enzymatically cleavable. The swelling behavior of the hydrogel also plays a crucial role in the diffusion-controlled release of the drug.[1]

  • Nanoparticle Synthesis: this compound can be used to cross-link polymers to form stable nanoparticles for targeted drug delivery. These nanoparticles can be engineered to have specific sizes and surface functionalities to enhance their circulation time and targeting efficiency to specific tissues or cells.[4][5]

  • Tissue Engineering: The biocompatible and biodegradable nature of polymers cross-linked with this compound makes them suitable for creating scaffolds that can support cell growth and tissue regeneration. The mechanical properties of these scaffolds can be tuned to mimic the native extracellular matrix.

Data Presentation: Properties of Dithiol Cross-linked Polymers

The following tables summarize quantitative data on the properties of polymers cross-linked with dithiols, including those structurally similar to this compound.

Table 1: Swelling Ratio of Dithiol Cross-linked Hydrogels

Polymer SystemCross-linking AgentCross-linker ConcentrationSwelling Ratio (%)Reference
Poly(vinylphosphonate)3,6-dioxa-1,8-octanedithiolVariedUp to 222% (water uptake)[3]
Poly(acrylic acid)N,N'-methylenebisacrylamide0.02 mol%~9000% (Equilibrium Water Content ~90%)[6]
Poly(acrylic acid)N,N'-methylenebisacrylamide0.04 mol%~8900% (Equilibrium Water Content ~89%)[6]
Poly(acrylic acid)N,N'-methylenebisacrylamide0.06 mol%~8300% (Equilibrium Water Content ~83%)[6]
Hyaluronic Acid1,4-butanediol diglycidyl etherVariedLow to minimal swelling[7]

Table 2: Mechanical Properties of Dithiol Cross-linked Polymers

Polymer SystemCross-linking AgentPropertyValueReference
Poly(acrylic acid)N,N'-methylenebisacrylamide (0.06 mol%)Elastic Modulus~34 kPa[6]
Hyaluronic Acid ThiolatedPoly(ethylene glycol) diacrylateYoung's Modulus1995 - 2985 Pa[7]
Acrylate NetworksVariedRubbery Modulus2.8 - 129.5 MPa[8]
Epoxy ResinsTetraamine cross-linkersCreep DataProvided in graphical form[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polymers cross-linked with this compound via a photo-initiated thiol-ene reaction.

Protocol 1: Synthesis of a this compound Cross-linked Polymer Film

Materials:

  • Allyl-functionalized polymer (e.g., poly(ethylene glycol) diallyl ether)

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (if necessary, e.g., tetrahydrofuran, THF)

  • Glass slides

  • Spacers (e.g., 300 µm)

  • UV lamp (365 nm)

Procedure:

  • Formulation Preparation:

    • In a clean vial, dissolve the allyl-functionalized polymer in a minimal amount of solvent if it is too viscous.

    • Add this compound to the polymer solution. The stoichiometric ratio of thiol groups to ene (allyl) groups should be 1:1 for optimal network formation.

    • Add the photoinitiator to the mixture. A typical concentration is 0.5-2.0 wt% of the total monomer weight.

    • Mix the solution thoroughly until a homogeneous formulation is obtained. Protect the mixture from light.

  • Film Casting:

    • Place a spacer of desired thickness on a clean glass slide.

    • Pipette the prepared formulation onto the glass slide within the area defined by the spacer.

    • Carefully place a second glass slide on top of the formulation, creating a thin film of the mixture.

  • Photopolymerization (Curing):

    • Expose the assembly to a UV lamp (e.g., 365 nm). The irradiation time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the film. Curing times can range from a few seconds to several minutes.[1]

    • Monitor the polymerization process. The liquid formulation will solidify into a cross-linked polymer film.

  • Film Retrieval and Post-Curing:

    • After curing, carefully separate the glass slides to retrieve the cross-linked polymer film.

    • To remove any unreacted monomers or photoinitiator, the film can be washed with a suitable solvent (e.g., ethanol) and then dried in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Characterization of the Cross-linked Polymer Network

A. Swelling Studies:

  • Cut a pre-weighed piece of the dry polymer network (W_dry).[1]

  • Immerse the polymer sample in a suitable solvent (e.g., phosphate-buffered saline (PBS) for hydrogels) at a controlled temperature (e.g., 37 °C).

  • At predetermined time intervals, remove the sample from the solvent, gently blot the surface to remove excess liquid, and weigh the swollen sample (W_swollen).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry.[10]

  • Continue the measurements until the weight of the swollen sample remains constant, indicating that equilibrium swelling has been reached.

B. Mechanical Testing:

  • Prepare dumbbell-shaped specimens of the cured polymer film according to ASTM standards.

  • Perform tensile testing using a universal testing machine.

  • From the stress-strain curves obtained, determine key mechanical properties such as Young's modulus, tensile strength, and elongation at break.[11]

C. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Use Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the disappearance of the thiol (S-H, ~2570 cm⁻¹) and allyl (C=C, ~1645 cm⁻¹) peaks, confirming the progress of the thiol-ene reaction.[1]

Visualizations

Thiol-Ene Cross-linking Mechanism

Thiol_Ene_Crosslinking Photoinitiator Photoinitiator Radical R• Photoinitiator->Radical UV Light (hν) Thiol R'-SH Radical->Thiol H-abstraction Thiyl_Radical R'-S• Thiol->Thiyl_Radical Thioether R'-S-CH2-CH2-R'' Thiol->Thioether Ene CH2=CH-R'' Thiyl_Radical->Ene Addition Carbon_Radical R'-S-CH2-C•H-R'' Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Thioether->Thiyl_Radical New Cycle

Caption: Radical-mediated thiol-ene "click" reaction mechanism.

Experimental Workflow for Polymer Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Formulation Prepare Thiol-Ene Formulation Casting Cast Film Formulation->Casting Curing UV Curing Casting->Curing Washing Wash and Dry Film Curing->Washing Swelling Swelling Studies Washing->Swelling Mechanical Mechanical Testing Washing->Mechanical FTIR FT-IR Analysis Washing->FTIR

Caption: Workflow for synthesis and characterization of cross-linked polymers.

References

Troubleshooting & Optimization

Technical Support Center: 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Octanedithiol (ODT) self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common problems encountered during the formation of ODT SAMs on gold substrates.

Problem Potential Cause Recommended Solution
Incomplete or Disordered Monolayer Insufficient immersion time.Increase immersion time to 24-48 hours to allow for molecular rearrangement and optimal packing.
Low-quality or contaminated ODT.Use high-purity this compound to avoid incorporation of impurities that disrupt monolayer ordering.[1]
Sub-optimal solvent.Ensure the use of a high-purity, anhydrous solvent such as ethanol. Contaminants in the solvent can interfere with SAM formation.
Inadequate substrate cleaning.Thoroughly clean the gold substrate prior to immersion. Common methods include piranha solution, UV/ozone treatment, or argon plasma cleaning.
Formation of Multilayers High concentration of ODT solution.Use a dilute solution, typically in the range of 0.01 to 1 mM, to favor monolayer formation over multilayer aggregation.
Presence of water in the solvent.Use anhydrous solvents and consider performing the self-assembly in a controlled, low-humidity environment (e.g., a glovebox).
Interlayer disulfide bond formation.After initial SAM formation, a rinsing step with an acidic solution may help remove extra, loosely bound ODT molecules.[2]
"Lying-Down" Phase of Molecules Initial stages of self-assembly.Alkanethiols initially adsorb with their hydrocarbon chains parallel to the substrate.[3] Longer immersion times typically promote the transition to a more ordered, "standing-up" configuration.
Short alkyl chain length.For shorter dithiols, the lying-down phase can be more stable. While this compound is generally long enough to form standing-up monolayers, ensuring sufficient immersion time is critical.[4]
Oxidation of Terminal Thiol Groups Exposure to air.Minimize the exposure of the ODT solution and the SAM-coated substrate to ambient air, where oxygen can facilitate the formation of disulfide bonds between terminal thiol groups.[5] Performing the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Poor Surface Coverage Contaminated substrate.Ensure the gold substrate is atomically clean before use. Contaminants can block adsorption sites.
Inactive ODT.Verify the purity and age of the this compound. Over time, dithiols can oxidize or polymerize in storage.
Variability Between Experiments Inconsistent substrate quality.Use gold substrates from the same batch with a consistent adhesion layer (e.g., chromium or titanium) to ensure reproducibility.
Fluctuations in environmental conditions.Control for temperature and humidity during the self-assembly process, as these can affect the kinetics of SAM formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal immersion time for forming a well-ordered this compound SAM?

A1: While initial adsorption occurs rapidly, achieving a well-ordered, densely packed monolayer often requires longer immersion times. A common recommendation is 24 to 48 hours. This extended period allows for the molecules to transition from an initial "lying-down" phase to a more stable "standing-up" configuration and for defects in the monolayer to self-correct.

Q2: Why are my ODT monolayers disordered or show poor surface coverage?

A2: Disordered monolayers can result from several factors. The purity of the this compound is critical, as contaminants can disrupt the crystalline-like packing of the SAM.[1] Additionally, the cleanliness of the gold substrate is paramount; any organic or particulate contamination will inhibit proper monolayer formation. Finally, insufficient immersion time can result in a less-ordered film.

Q3: I am observing the formation of multilayers instead of a monolayer. What could be the cause?

A3: Multilayer formation is often attributed to the presence of interlayer disulfide linkages.[6] This can be promoted by overly concentrated dithiol solutions or the presence of oxidants, including dissolved oxygen in the solvent. Using a dilute ODT solution (e.g., 0.01-1 mM) and deoxygenated solvents can help mitigate this issue. Some studies have also shown that post-formation rinsing with an acidic solution can remove excess, non-chemisorbed ODT molecules.[2]

Q4: How can I prevent the oxidation of the terminal thiol groups on the surface of my SAM?

A4: The terminal thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bonds and affect the intended surface chemistry. To minimize this, it is advisable to handle the ODT solution and the SAM-coated substrate under an inert atmosphere, such as nitrogen or argon. Minimizing exposure to ambient air, especially during transfer steps, is crucial.[5]

Q5: What is the expected orientation of this compound molecules on the gold surface?

A5: Initially, ODT molecules may adsorb in a "lying-down" orientation, with both thiol groups interacting with the gold surface.[3] However, with sufficient time and appropriate conditions, the thermodynamically more stable configuration is a "standing-up" orientation, where one thiol group binds to the gold substrate, and the other is exposed at the monolayer-air/liquid interface.

Q6: Does the underlying gold substrate affect the quality of the SAM?

A6: Yes, the morphology and cleanliness of the gold substrate significantly impact the resulting SAM. The formation of the SAM can induce reconstruction of the gold surface, leading to an increase in (111) facets but also a higher density of defects.[7] It is also important that the gold has a proper adhesion layer, such as titanium or chromium, to prevent delamination during any sonication or rinsing steps.

Experimental Protocol: Formation of a this compound SAM on a Gold Substrate

This protocol outlines a standard procedure for the preparation of ODT SAMs.

1. Materials and Reagents:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
  • This compound (high purity)
  • 200-proof ethanol (anhydrous)
  • Sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) for piranha solution (use with extreme caution) or a UV/ozone cleaner
  • Tweezers for sample handling
  • Glassware for solution preparation and immersion
  • Dry nitrogen or argon gas

2. Substrate Cleaning (Choose one method):

  • Piranha Solution (for robust substrates):
  • Prepare a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ in a glass beaker (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  • Immerse the gold substrate in the piranha solution for 5-10 minutes.
  • Rinse thoroughly with deionized water and then with ethanol.
  • Dry the substrate under a stream of dry nitrogen or argon.
  • UV/Ozone Cleaning:
  • Place the gold substrate in a UV/ozone cleaner.
  • Expose the substrate for 10-20 minutes to remove organic contaminants.

3. Preparation of ODT Solution:

  • Prepare a 1 mM solution of this compound in anhydrous ethanol. To minimize oxidation, it is recommended to degas the ethanol with nitrogen or argon for 15-20 minutes before adding the ODT.
  • Prepare the solution in a clean glass container.

4. Self-Assembly Process:

  • Immediately after cleaning and drying, immerse the gold substrate into the ODT solution.
  • To prevent airborne contamination and solvent evaporation, seal the container. It is also beneficial to backfill the container with an inert gas like nitrogen or argon.
  • Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.

5. Rinsing and Drying:

  • After the immersion period, carefully remove the substrate from the ODT solution using clean tweezers.
  • Rinse the substrate thoroughly with fresh, anhydrous ethanol to remove any physisorbed molecules.
  • Dry the substrate gently under a stream of dry nitrogen or argon.
  • Store the SAM-coated substrate in a clean, dry, and inert environment until further use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing start Start clean_substrate Clean Gold Substrate (e.g., Piranha or UV/Ozone) start->clean_substrate immerse Immerse Substrate in ODT Solution clean_substrate->immerse prep_solution Prepare 1 mM ODT in Anhydrous Ethanol prep_solution->immerse incubate Incubate for 24-48 hours (Inert Atmosphere) immerse->incubate rinse Rinse with Anhydrous Ethanol incubate->rinse dry Dry with Nitrogen/Argon rinse->dry finish SAM-Coated Substrate Ready dry->finish

Caption: Experimental workflow for the formation of a this compound SAM.

troubleshooting_logic cluster_issues Observed Issues cluster_causes Potential Causes start Problem with ODT Monolayer disordered Disordered Layer start->disordered multilayer Multilayers start->multilayer oxidation Oxidized Surface start->oxidation lying_down Lying-Down Phase start->lying_down impure_odt Impure ODT disordered->impure_odt dirty_sub Contaminated Substrate disordered->dirty_sub short_time Insufficient Time disordered->short_time high_conc High Concentration multilayer->high_conc air_exposure Air Exposure multilayer->air_exposure oxidation->air_exposure lying_down->short_time

Caption: Logical relationship between common problems and their potential causes.

References

Technical Support Center: 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the self-assembly of 1,8-Octanedithiol (ODT) monolayers. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the formation of high-quality, well-ordered self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the typical immersion time for forming a high-quality this compound (ODT) SAM?

A1: While the initial adsorption of ODT onto a gold substrate is rapid, occurring within seconds to minutes, achieving a well-ordered and densely packed monolayer requires a longer immersion time.[1] Generally, an immersion period of 24 to 48 hours is recommended to allow for the reorganization and packing of the molecules into a stable, standing-up configuration. Shorter immersion times may result in a disordered layer with molecules in a "lying-down" phase.[2]

Q2: What is the "lying-down" phase and how can it be avoided?

A2: The "lying-down" phase refers to the initial adsorption of ODT molecules where the hydrocarbon chains are oriented parallel to the substrate surface.[2] This configuration is less desirable than the "standing-up" phase for most applications. To avoid a dominant lying-down phase, it is crucial to use a sufficiently long immersion time to allow the molecules to transition to the more stable, upright orientation.

Q3: What are the signs of a poor-quality ODT SAM?

A3: A poor-quality ODT SAM can be identified through various characterization techniques. Electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy may show higher electron transfer rates or lower charge transfer resistance compared to a well-formed monolayer, indicating the presence of defects such as pinholes.[3][4] Atomic force microscopy (AFM) can reveal a disordered surface, lack of long-range order, or the presence of molecular aggregates.

Q4: Can the free thiol groups on the surface of an ODT SAM react further?

A4: Yes, the terminal thiol groups of an ODT SAM are reactive and can form disulfide bonds with neighboring molecules, leading to intralayer linkages.[5] This can enhance the stability of the monolayer.[5] These free thiol groups are also the intended sites for attaching nanoparticles or other molecules in subsequent experimental steps.

Q5: What is the importance of substrate quality for ODT self-assembly?

A5: The quality of the substrate, typically a Au(111) surface, is critical for the formation of a highly ordered SAM. A clean, smooth, and crystalline substrate promotes the formation of a well-defined monolayer. Contaminants on the surface can act as nucleation sites for defects in the SAM.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Surface Coverage / Incomplete Monolayer - Insufficient immersion time.- Low thiol concentration in the solution.- Contaminated substrate or solution.- Increase immersion time (24-48 hours is often recommended).- Increase the thiol concentration (typically in the range of 1 µM to 1 mM).- Ensure rigorous cleaning of the substrate and use high-purity solvent and thiol.
Disordered Monolayer (Lying-down phase) - Immersion time is too short for molecular reorganization.- Inappropriate solvent choice.- Extend the immersion time to allow the transition to a standing-up configuration.- Use a solvent in which the thiol is fully soluble and that promotes self-assembly (e.g., high-purity ethanol).
Presence of Pinholes and Defects - Incomplete self-assembly process.- Surface contamination on the substrate.- Optimize immersion time and concentration.- Implement a thorough substrate cleaning protocol before immersion.
Formation of Multilayers or Aggregates - Thiol concentration is too high.- Presence of water or other impurities in the solvent.- Reduce the thiol concentration in the solution.- Use anhydrous solvents and handle in a low-humidity environment. An acid washing step after SAM formation can sometimes remove extra ODT molecules.[6]
Inconsistent Results Between Experiments - Variations in experimental conditions (temperature, humidity).- Inconsistent substrate preparation.- Degradation of the thiol solution over time.- Standardize all experimental parameters.- Implement a consistent and reproducible substrate cleaning procedure.- Prepare fresh thiol solutions for each experiment.

Experimental Data

Table 1: Influence of Immersion Time on ODT SAM Formation on Au(111)

Immersion TimeExpected Monolayer CharacteristicsSupporting Evidence
Seconds to Minutes - Rapid initial adsorption.- Predominantly "lying-down" molecular orientation.- Approximately 80-90% of the total film is formed.[1]Electrochemical characterization may show a partially blocked electrode surface.
Minutes to Several Hours - Slower reorganization and packing of molecules.- Transition from "lying-down" to "standing-up" phase begins.A gradual increase in film thickness and changes in surface wettability can be observed.
24 - 48 Hours - Well-ordered, densely packed monolayer.- Primarily "standing-up" molecular orientation.- Limiting values for contact angle and thickness are reached.[1]Electrochemical techniques indicate a more ordered and compact monolayer with fewer defects.[3]

Detailed Experimental Protocols

1. Substrate Preparation (Au(111) on Mica)

  • Cleaning: Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is advised when handling piranha solution.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended): Flame-anneal the gold substrate to promote the formation of large, atomically flat Au(111) terraces.

2. Preparation of this compound Solution

  • Use a high-purity solvent, such as 200-proof ethanol.

  • Prepare a dilute solution of this compound, typically in the range of 1 µM to 1 mM.

  • It is advisable to prepare the solution fresh before each experiment to avoid degradation of the thiol.

3. Self-Assembly Process

  • Place the clean, dry gold substrate in a clean glass container.

  • Immerse the substrate in the freshly prepared this compound solution.

  • To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.

  • Seal the container and allow the self-assembly to proceed for the desired immersion time (typically 24-48 hours) at room temperature in a vibration-free environment.

4. Post-Assembly Rinsing

  • After the immersion period, carefully remove the substrate from the thiol solution.

  • Rinse the substrate thoroughly with fresh, pure solvent (e.g., ethanol) to remove any non-covalently bonded molecules.

  • Dry the substrate again under a stream of high-purity nitrogen gas.

Visualizing the Process

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly P1 Substrate Cleaning (e.g., Piranha Solution) P2 Rinsing (DI Water & Ethanol) P1->P2 P3 Drying (Nitrogen Stream) P2->P3 A1 Immerse Substrate in Solution P3->A1 S1 Prepare Dilute Solution (this compound in Ethanol) S1->A1 A2 Incubate (24-48 hours) A1->A2 PO1 Rinse with Solvent A2->PO1 PO2 Dry with Nitrogen PO1->PO2

Caption: Experimental workflow for the self-assembly of this compound.

troubleshooting_flowchart Start Start: Poor SAM Quality CheckCoverage Is Surface Coverage Low? Start->CheckCoverage CheckOrder Is the Monolayer Disordered? CheckCoverage->CheckOrder No Solution1 Increase Immersion Time Increase Thiol Concentration CheckCoverage->Solution1 Yes CheckDefects Are Pinholes/Defects Present? CheckOrder->CheckDefects No Solution2 Extend Immersion Time Check Solvent Purity CheckOrder->Solution2 Yes Solution3 Optimize Immersion Conditions Improve Substrate Cleaning CheckDefects->Solution3 Yes End End: Improved SAM Quality CheckDefects->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for common ODT SAM issues.

References

Controlling molecular orientation in 1,8-Octanedithiol films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling molecular orientation in 1,8-octanedithiol (ODT) films. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formation and characterization of this compound self-assembled monolayers (SAMs).

Problem Possible Causes Recommended Solutions
Poor Film Quality (Disordered, Incomplete Coverage) Contaminated substrate or glassware.Thoroughly clean substrates (e.g., with piranha solution) and glassware. Avoid contaminants like silanes or iodine.
Impure this compound or solvent.Use high-purity ODT and anhydrous ethanol.
Suboptimal immersion time.Increase immersion time to 24-48 hours to improve monolayer packing.
Oxygen exposure during assembly.Minimize headspace above the thiol solution and backfill with an inert gas like nitrogen.
Incorrect Molecular Orientation (Lying-down vs. Standing-up) Unconstrained self-assembly process.Employ spatially confined self-assembly techniques like nanografting to favor a standing-up configuration.[1][2]
Initial adsorption kinetics.Control fabrication speed or use a high concentration thiol solution to bypass the initial lying-down phase.[1]
Both thiol groups binding to the substrate.Utilize a stepwise protection/deprotection strategy for one of the thiol groups.[1]
Difficulty in Achieving Thiol-Terminated Surface Molecules adopting a looped or lying-down configuration.Use methods that promote a standing-up orientation where only one thiol group binds to the substrate.[2]
Formation of intralayer disulfide bonds.An acid washing step after SAM formation can help expose the terminal thiol groups.[3]
Film Delamination or Peeling High tensile stress in the film.Consider substrate heating or ion-assisted deposition to densify the film and reduce stress.[4]
Poor adhesion to the substrate.Ensure the substrate is meticulously clean and chemically compatible with the thiol.[4]
Inconsistent Results Between Experiments Variations in environmental conditions.Maintain a clean and controlled environment, avoiding cross-contamination.
Inconsistent substrate preparation.Standardize the substrate cleaning and preparation protocol.

Frequently Asked Questions (FAQs)

1. What are the expected molecular orientations of this compound on a gold substrate?

This compound can adopt three primary orientations on a metal surface:

  • Standing-up: The molecule binds to the surface through one sulfur atom, with the alkyl chain oriented roughly perpendicular to the surface, exposing the second thiol group.

  • Lying-down: The alkyl chain lies flat on the surface, with both sulfur atoms potentially interacting with the substrate.

  • Looped: The molecule binds to the surface through both sulfur atoms, forming a loop.[2]

The final orientation depends heavily on the preparation method.[5]

2. How can I promote a "standing-up" orientation for this compound molecules?

Several methods can be employed to favor an upright orientation:

  • Spatially Confined Self-Assembly: Techniques like nanografting restrict the space available for molecules to assemble, preventing them from lying down.[1][2]

  • Controlled Deposition Rate: A slow fabrication speed can ensure that the available bare gold surface is small enough to sterically hinder the lying-down configuration.[1]

  • High Thiol Concentration: Using a concentrated solution can lead to rapid monolayer formation, favoring the standing-up arrangement.[1]

  • Backfilling: A pre-formed SAM of another thiol can be immersed in an ODT solution. The ODT molecules will replace adsorbed molecules in small, constrained empty sites, forcing them to stand up.[1]

  • Lyotropic Liquid Crystalline Medium: Preparing the SAM from a Triton X-100 lyotropic medium has been shown to yield a standing-up orientation at shorter modification times.[3][6]

3. What is the typical thickness of a this compound monolayer?

The thickness is a key indicator of molecular orientation:

  • A lying-down monolayer has a theoretical thickness of approximately 4.2 Å, corresponding to the van der Waals diameter of an all-trans alkyl chain.[1]

  • A close-packed standing-up monolayer is calculated to be about 12.7 Å thick.[1]

AFM height measurements can be used to experimentally determine the layer thickness and infer the molecular orientation.[2]

4. How does the choice of substrate affect the film's molecular orientation?

The substrate plays a crucial role in the self-assembly process. Gold (Au(111)) is a commonly used substrate due to its strong affinity for sulfur, which facilitates the formation of well-ordered SAMs.[5][7] The crystallographic orientation of the substrate can also influence the packing and ordering of the monolayer.[8][9]

5. What is the effect of annealing on this compound films?

Thermal annealing can be used to improve the quality and stability of the film. The thermal energy can promote the rearrangement of the molecules into a more ordered and densely packed structure, reducing defects.[10] However, excessive annealing temperatures can lead to desorption or degradation of the monolayer. The optimal annealing temperature will depend on the specific substrate and film thickness.[11]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs by Immersion

This protocol outlines the standard procedure for forming ODT SAMs on a gold substrate via solution immersion.

Materials and Equipment:

  • Gold-coated substrates

  • This compound (high purity)

  • 200 proof ethanol

  • Piranha solution (30:70 v/v solution of 30% H₂O₂ and concentrated H₂SO₄) - EXTREME CAUTION REQUIRED

  • Clean glass or polypropylene containers

  • Tweezers

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and then with ethanol.

    • Dry the substrate with a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean container.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • To minimize oxygen exposure, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours.

  • Rinsing and Drying:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes.

    • Rinse again with ethanol.

    • Dry the substrate with a stream of dry nitrogen gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_characterization Characterization sub_clean Substrate Cleaning sol_prep Solution Preparation immersion Immersion in ODT Solution (24-48h, N2 atmosphere) sol_prep->immersion rinsing Rinsing with Ethanol immersion->rinsing sonication Sonication rinsing->sonication drying Drying with N2 sonication->drying analysis Film Analysis (AFM, STM, etc.) drying->analysis

Caption: Workflow for this compound SAM Preparation by Immersion.

molecular_orientation_factors orientation Molecular Orientation (Standing-up vs. Lying-down) prep_method Preparation Method prep_method->orientation immersion Immersion prep_method->immersion nanografting Nanografting prep_method->nanografting vapor_dep Vapor Deposition prep_method->vapor_dep sub_props Substrate Properties sub_props->orientation material Material (e.g., Au, Ag) sub_props->material cleanliness Cleanliness sub_props->cleanliness crystallinity Crystallographic Orientation sub_props->crystallinity proc_cond Processing Conditions proc_cond->orientation time Deposition Time proc_cond->time concentration Thiol Concentration proc_cond->concentration temperature Temperature (Annealing) proc_cond->temperature solvent Solvent Choice proc_cond->solvent

References

Troubleshooting guide for disordered dithiol monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the formation and characterization of dithiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My dithiol monolayer shows poor ordering and high defect density.

  • Question: I am trying to form a standing-up monolayer of an alkanedithiol on a gold substrate, but characterization with Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) suggests a disordered film with a high density of defects. What are the likely causes and how can I fix this?

  • Answer: Disordered dithiol monolayers are a common challenge. The primary causes often revolve around suboptimal deposition conditions and the inherent behavior of dithiol molecules. Here are the key factors to consider and troubleshoot:

    • Substrate Quality: The quality of the gold substrate is paramount for forming well-ordered SAMs. Incomplete cleaning or a rough surface will lead to nucleation of defects. Ensure your substrate is atomically flat and meticulously cleaned before use.

    • Solvent and Concentration: The choice of solvent and the concentration of the dithiol solution play a critical role. Ethanol is a commonly used solvent. The concentration should be optimized; while higher concentrations can speed up monolayer formation, they can also lead to greater disorder. Kinetic studies are often performed with micromolar concentrations to better control the assembly process.[1]

    • Immersion Time: While monolayer formation can be rapid, allowing for an equilibration period is crucial for the molecules to arrange into a more ordered state. A typical incubation period is 12-24 hours.[1]

    • Dithiol Purity: Impurities in the dithiol solution can compete for binding sites on the gold surface, leading to a disordered and non-ideal monolayer.[2]

    • Oxidative Degradation: Thiol groups are susceptible to oxidation, which can prevent proper bond formation with the gold surface. It is recommended to carry out the self-assembly process in an inert atmosphere (e.g., under nitrogen or argon).

    • Formation of Looped Species: Dithiols have the propensity to bind to the surface with both thiol groups, creating a "lying-down" or looped configuration instead of the desired "standing-up" orientation. This is a significant contributor to disorder. A two-step deposition process can favor the standing-up conformation.

Troubleshooting Workflow for Poor Monolayer Ordering

G start Disordered Monolayer Detected check_substrate Verify Substrate Quality (Atomically flat, clean?) start->check_substrate check_solution Assess Solution Purity & Concentration check_substrate->check_solution Substrate OK fail Problem Persists: Consult Literature for Specific Dithiol check_substrate->fail Substrate Faulty check_environment Control for Oxygen (Inert atmosphere?) check_solution->check_environment Solution OK check_solution->fail Solution Impure check_protocol Review Deposition Protocol (Time, Temperature) check_environment->check_protocol Environment OK check_environment->fail Oxidation Likely optimize_protocol Implement Two-Step Deposition check_protocol->optimize_protocol Protocol appears standard check_protocol->fail Protocol Suboptimal characterize Re-characterize Monolayer (AFM, XPS, CV) optimize_protocol->characterize success Ordered Monolayer Achieved characterize->success Improved Ordering characterize->fail No Improvement

Caption: A flowchart for troubleshooting disordered dithiol monolayers.

Issue 2: I suspect the formation of disulfide bonds within my monolayer.

  • Question: My electrochemical data shows some unexpected peaks, and I'm concerned about the formation of intermolecular or intramolecular disulfide bridges. How can I confirm this and what can be done to prevent it?

  • Answer: Disulfide bond formation is a common side reaction that can significantly impact the structure and stability of your dithiol monolayer.

    • Confirmation:

      • XPS: The S 2p core level spectrum in XPS can provide evidence of disulfide bonds. The binding energy for sulfur in a disulfide bond (S-S) will be different from that of a gold-bound thiolate (S-Au).

      • Cyclic Voltammetry (CV): The reductive desorption profile of the monolayer can be affected by the presence of disulfide bonds. These bonds can alter the stability and the potential at which the monolayer is removed from the surface.[3]

    • Prevention:

      • Inert Atmosphere: As disulfide formation is an oxidation process, performing the self-assembly in an oxygen-free environment is the most effective preventative measure.

      • Use of Reducing Agents: In some cases, the addition of a mild reducing agent to the dithiol solution can help to prevent the formation of disulfides. However, this must be done with caution to avoid interference with the self-assembly process.

      • Chelating Effect: Aromatic dithiols can exhibit a "chelating effect" that not only enhances thermal stability but also inhibits the formation of intramolecular and intermolecular disulfides.[4]

Mechanism of Disulfide Bond Formation

G cluster_0 Oxidation Pathway Thiol1 R-SH (Thiol) Thiolate R-S- (Thiolate) Thiol1->Thiolate -H+ Thiol_Radical R-S• (Thiyl Radical) Thiolate->Thiol_Radical -e- Disulfide R-S-S-R (Disulfide) Thiol_Radical->Disulfide + R-S• Thiol2 R-SH (Thiol) Thiol2->Thiol_Radical -H+ -e-

Caption: The oxidation pathway leading to disulfide bond formation from thiol groups.

Quantitative Data Summary

The following table summarizes typical quantitative data for ordered versus disordered dithiol monolayers on gold. Note that specific values can vary depending on the dithiol molecule, substrate, and experimental conditions.

ParameterOrdered Dithiol MonolayerDisordered Dithiol Monolayer
Monolayer Thickness (Å) 10 - 30 (for C6-C18 alkanedithiols)< 10 (often indicates lying-down phase)
Water Contact Angle (°) 100 - 115 (for hydrophobic tail groups)70 - 90
Surface Coverage (molecules/cm²) ~4.6 x 10¹⁴Variable, often lower
Reductive Desorption Peak Potential (V vs. Ag/AgCl) More negative (e.g., -0.9 to -1.2 V)Less negative (e.g., -0.7 to -0.9 V)

Key Experimental Protocols

1. X-ray Photoelectron Spectroscopy (XPS) for Monolayer Characterization

  • Objective: To determine the elemental composition, chemical states, and thickness of the dithiol monolayer.

  • Methodology:

    • Sample Preparation: Prepare the dithiol monolayer on a clean, flat gold substrate. Rinse thoroughly with the deposition solvent (e.g., ethanol) and dry under a stream of dry nitrogen.

    • Instrument Setup:

      • Use a monochromatic Al Kα X-ray source.

      • Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁹ torr).

      • Calibrate the binding energy scale using the Au 4f₇/₂ peak at 84.0 eV.

    • Data Acquisition:

      • Acquire a survey scan to identify all elements present on the surface.

      • Acquire high-resolution scans of the C 1s, S 2p, and Au 4f regions.

      • For thickness and orientation analysis, perform Angle-Resolved XPS (ARXPS) by varying the take-off angle of the photoelectrons.

    • Data Analysis:

      • S 2p Spectrum: Deconvolute the S 2p peak to identify contributions from gold-bound thiolates (S-Au, ~162 eV) and potentially unbound or disulfide-bonded sulfur (~163-164 eV). The ratio of these peaks can indicate the quality of the monolayer.

      • C 1s Spectrum: Analyze the C 1s peak to confirm the presence of the alkyl chain.

      • ARXPS: Use the variation in elemental signal intensity with the take-off angle to calculate the monolayer thickness.

XPS Experimental Workflow

G start Prepare SAM Sample load Load into UHV Chamber start->load survey Acquire Survey Scan load->survey high_res Acquire High-Resolution Scans (S 2p, C 1s, Au 4f) survey->high_res arxps Perform Angle-Resolved XPS (Optional) high_res->arxps analyze Analyze Spectra (Peak fitting, Elemental ratios) high_res->analyze thickness Calculate Thickness (from ARXPS) arxps->thickness end Characterization Complete analyze->end thickness->end

Caption: A workflow for characterizing dithiol monolayers using XPS.

2. Atomic Force Microscopy (AFM) for Surface Morphology

  • Objective: To visualize the surface topography of the dithiol monolayer and identify defects.

  • Methodology:

    • Sample Preparation: Use a freshly prepared dithiol monolayer on an atomically flat gold substrate.

    • Instrument Setup:

      • Operate the AFM in Tapping Mode to minimize damage to the soft monolayer.

      • Use a sharp silicon tip with a nominal radius of <10 nm.

      • Optimize the scan parameters (scan size, scan rate, setpoint) to obtain a high-quality image.

    • Imaging:

      • Acquire both height and phase images. Phase imaging can often reveal more detail about variations in surface properties.

      • Image at multiple locations and magnifications to assess the overall homogeneity of the monolayer.

    • Image Analysis:

      • Analyze the height images to measure the surface roughness and identify features such as pinholes, domain boundaries, and aggregates.

      • Use section analysis to measure the depth of defects and the height of any aggregates.

AFM Imaging Workflow

G start Prepare SAM on Atomically Flat Gold mount Mount Sample in AFM start->mount engage Engage Tip in Tapping Mode mount->engage optimize Optimize Scan Parameters engage->optimize acquire Acquire Height and Phase Images optimize->acquire analyze Analyze Images for Defects and Roughness acquire->analyze end Morphological Characterization Complete analyze->end

Caption: A workflow for imaging dithiol monolayers with AFM.

3. Cyclic Voltammetry (CV) for Reductive Desorption

  • Objective: To assess the stability and packing density of the dithiol monolayer.

  • Methodology:

    • Electrochemical Cell Setup:

      • Use a three-electrode setup with the dithiol-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

      • Use a deoxygenated electrolyte solution, typically an alkaline solution such as 0.1 M KOH or NaOH.

    • CV Measurement:

      • Scan the potential from an initial value where the monolayer is stable (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential to cause reductive desorption (e.g., -1.4 V vs. Ag/AgCl).

      • The scan rate is typically 50-100 mV/s.

    • Data Analysis:

      • The cathodic peak(s) in the voltammogram correspond to the reductive desorption of the thiolate from the gold surface.

      • The potential of the desorption peak is an indicator of the monolayer's stability; more stable monolayers desorb at more negative potentials.

      • The charge under the desorption peak can be integrated to calculate the surface coverage of the dithiol molecules.

Cyclic Voltammetry Workflow

G start Assemble Three-Electrode Cell prepare Deoxygenate Electrolyte start->prepare run_cv Run Cyclic Voltammogram (Negative Scan) prepare->run_cv analyze Analyze Desorption Peak (Potential, Charge) run_cv->analyze calculate Calculate Surface Coverage analyze->calculate end Electrochemical Characterization Complete calculate->end

Caption: A workflow for the reductive desorption of dithiol monolayers using CV.

References

Technical Support Center: 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Octanedithiol (ODT) Self-Assembled Monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formation and characterization of ODT SAMs.

Issue 1: Incomplete or Disordered Monolayer Formation

Question: My ODT SAMs show incomplete surface coverage and a disordered structure, confirmed by techniques like cyclic voltammetry (CV) and atomic force microscopy (AFM). What are the possible causes and how can I fix this?

Answer:

Incomplete or disordered monolayer formation is a common issue that can stem from several factors related to your substrate, reagents, or protocol.

Possible Causes & Troubleshooting Steps:

  • Contaminated Gold Substrate: The gold surface must be exceptionally clean for a well-ordered SAM to form. Organic residues or other impurities can block adsorption sites.

    • Solution: Implement a rigorous cleaning protocol for your gold substrates. A common method involves sonication in high-purity solvents (e.g., ethanol, acetone), followed by piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution in a certified fume hood with appropriate personal protective equipment ) or UV-ozone cleaning.

  • Oxidized this compound: The thiol groups (-SH) are susceptible to oxidation, forming disulfides (S-S). These oxidized species do not readily bind to the gold surface.[1]

    • Solution: Use fresh, high-purity this compound from a reputable supplier.[1] If oxidation is suspected, consider purifying the dithiol before use. Always store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

  • Impure Solvent: The solvent used for SAM formation can introduce contaminants that interfere with the self-assembly process.[1]

    • Solution: Use anhydrous, high-purity solvents (e.g., ethanol) for preparing your dithiol solution. Degassing the solvent by bubbling with an inert gas can help remove dissolved oxygen, which can contribute to thiol oxidation and gold corrosion.[2][3]

  • Inadequate Incubation Time: While initial adsorption is fast, achieving a highly ordered, crystalline-like monolayer can take an extended period.[1]

    • Solution: Optimize your incubation time. For ODT, incubation times of 24 to 48 hours are often required to achieve a homogeneous and nearly defect-free monolayer.[4]

Issue 2: Poor SAM Stability and Rapid Degradation

Question: My ODT SAMs degrade quickly when exposed to ambient laboratory conditions or during measurements in aqueous media. What causes this instability and how can I improve it?

Answer:

The stability of alkanethiol SAMs, including those from this compound, is a significant concern, especially for long-term applications. Degradation is often accelerated by environmental factors.

Possible Causes & Troubleshooting Steps:

  • Oxidation of the Gold-Thiolate Bond: The bond between sulfur and gold is susceptible to oxidation, especially in the presence of oxygen, ozone, and light.[5][6] This oxidation can lead to the formation of sulfinates and sulfonates, weakening the molecule's attachment to the surface and causing desorption.[7]

    • Solution: Minimize exposure of your SAMs to air and light.[6] Store samples in a dark, inert environment (e.g., a nitrogen-purged desiccator). For experiments in aqueous media, use deoxygenated buffers.

  • Thiol-Induced Gold Corrosion: In the presence of oxygen, thiols can induce the dissolution of gold atoms from the substrate, creating defects and pits in the monolayer.[2]

    • Solution: Assembling the monolayer from a deoxygenated dithiol solution can mitigate this effect.[2]

  • Desorption in Aqueous Media: Prolonged immersion in aqueous solutions, particularly phosphate-buffered saline (PBS), can lead to the desorption of alkanethiols from the gold surface.[8]

    • Solution: For applications requiring long-term stability in aqueous environments, consider using alternative anchoring chemistries that form more robust bonds than the gold-thiolate bond.[9] Adding small amounts of amphiphilic surfactants like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the aqueous media has been shown to inhibit degradation by attaching to defect sites.[10]

Frequently Asked Questions (FAQs)

Question 1: What are the primary mechanisms of this compound SAM degradation over time?

Answer: The degradation of this compound SAMs on gold primarily occurs through two pathways:

  • Direct Desorption: The alkanedithiol molecules detach from the gold surface. This process is more significant in certain liquid environments and at elevated temperatures.[8][10]

  • Oxidation-Desorption: This is the more common pathway under ambient conditions. It involves the oxidation of the sulfur headgroup attached to the gold. This process is often initiated by atmospheric components like oxygen and ozone, and can be accelerated by exposure to UV light.[5][6][7] The oxidation weakens the sulfur-gold bond, leading to the eventual desorption of the molecule or fragments of it.[5] Degradation often begins at defect sites within the monolayer, such as domain boundaries.[10]

SAM ODT SAM on Gold Defects Defect Sites (e.g., domain boundaries) SAM->Defects Intrinsic Oxidation Oxidation of Au-S Bond (Formation of Sulfonates) Defects->Oxidation Propagation Environment Environmental Factors (O₂, O₃, UV Light, Aqueous Media) Environment->Defects Initiates at Environment->Oxidation Desorption Direct Desorption Environment->Desorption Degradation Degraded Monolayer (Loss of integrity) Oxidation->Degradation leads to Desorption->Degradation leads to

Caption: Primary degradation pathways for ODT SAMs.

Question 2: How does the stability of a this compound (dithiol) SAM compare to a 1-octanethiol (monothiol) SAM?

Answer: this compound SAMs generally exhibit higher stability compared to their 1-octanethiol counterparts. This increased stability is attributed to the potential for the free, unbound thiol groups at the SAM-solution interface to form intralayer disulfide bonds with neighboring molecules.[11] These cross-links add structural integrity to the monolayer. Electrochemical studies have shown that the reductive desorption potential for ODT is significantly more negative than for 1-octanethiol, indicating a more stable monolayer that requires more energy to remove from the surface.[11]

Question 3: What factors influence the stability and quality of ODT SAMs?

Answer: Several factors critically influence the final quality and long-term stability of ODT SAMs:

  • Alkyl Chain Length: For alkanethiols in general, longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, resulting in more densely packed and stable monolayers.[5][12]

  • Purity of Reagents: The purity of the this compound and the solvent is crucial. Contaminants can be incorporated into the monolayer, creating defects, or can interfere with the self-assembly process.[1][13]

  • Substrate Quality: The smoothness and cleanliness of the gold substrate are paramount. Atomically flat gold surfaces (like Au(111)) allow for the formation of highly ordered domains.

  • Environmental Conditions: As discussed, exposure to oxygen, ozone, UV light, and certain aqueous solutions can significantly accelerate degradation.[5][7][8] Storing and handling SAMs under an inert atmosphere is recommended for maximizing their lifetime.[6]

Question 4: What is a typical experimental workflow for preparing and characterizing ODT SAMs?

Answer: A standard workflow involves substrate preparation, SAM formation, rinsing, and characterization.

cluster_prep Preparation cluster_formation SAM Formation cluster_post Post-Processing & Characterization A 1. Substrate Cleaning (e.g., Piranha, UV-Ozone) B 2. Solution Preparation (1-5 mM ODT in Ethanol) C 3. Immersion (Substrate in ODT solution) D 4. Incubation (24-48 hours in dark, inert atm.) C->D E 5. Rinsing (Remove physisorbed molecules) D->E F 6. Drying (Gentle stream of N₂) E->F G 7. Characterization (CV, EIS, AFM, XPS) F->G

Caption: Experimental workflow for ODT SAM preparation.

Quantitative Data Summary

The following table summarizes comparative electrochemical data for this compound (ODT) and 1-octanethiol (OT) SAMs on a Au(111) surface, highlighting the increased stability of the dithiol monolayer.

Parameter1-Octanethiol (OT)This compound (ODT)Significance
Reductive Desorption Potential -0.99 V-1.089 V (approx. 99 mV more negative)Indicates higher energy is required to remove the ODT monolayer, signifying greater stability.[11]
Reductive Desorption Charge -83 µC/cm²-109 µC/cm²The extra charge for ODT is attributed to the reduction of intralayer disulfide bonds, confirming cross-linking.[11]

Data sourced from experiments conducted in 0.1 M KOH.[11]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Gold

This protocol describes a standard immersion method for forming ODT SAMs.

  • Substrate Preparation:

    • Clean the gold substrate by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.

    • Dry the substrate under a gentle stream of nitrogen.

    • Immediately before use, treat the substrate with a UV-ozone cleaner for 15-20 minutes to remove any remaining organic contaminants and ensure a hydrophilic surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • To minimize oxidation, it is recommended to use an ethanol bottle that has been purged with nitrogen or argon. Degassing the final solution by bubbling with an inert gas for 15-20 minutes is also advisable.[2]

  • SAM Formation:

    • Completely immerse the freshly cleaned gold substrate into the this compound solution in a clean glass container.

    • Seal the container and leave it undisturbed for 24-48 hours at room temperature in a dark location (e.g., covered with aluminum foil) to prevent photooxidation.[4]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrate from the solution.

    • Rinse it thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

    • Dry the substrate again under a gentle stream of nitrogen.

    • The SAM-coated substrate is now ready for characterization or further use. Store in an inert, dark environment if not used immediately.

Protocol 2: Characterization by Cyclic Voltammetry (CV)

This protocol is used to assess the quality and stability of the formed ODT SAM.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The ODT-modified gold substrate serves as the working electrode.

    • A platinum wire is typically used as the counter (auxiliary) electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) is used as the reference electrode.

  • Electrolyte Preparation:

    • Prepare a 0.1 M potassium hydroxide (KOH) aqueous solution as the electrolyte. This alkaline medium is commonly used for the reductive desorption of thiol SAMs.[11]

    • Deoxygenate the electrolyte by bubbling with high-purity nitrogen or argon for at least 30 minutes prior to the experiment. Maintain an inert gas blanket over the solution during the measurement.

  • Reductive Desorption Measurement:

    • Immerse the electrodes in the deoxygenated electrolyte.

    • Scan the potential from an initial value (e.g., -0.2 V vs. Ag/AgCl) towards a negative potential (e.g., -1.4 V vs. Ag/AgCl) at a scan rate of 20-50 mV/s.[11]

    • A well-defined cathodic peak will be observed, corresponding to the reductive desorption of the ODT molecules from the gold surface.

  • Data Analysis:

    • Peak Potential: The potential at which the desorption peak occurs is an indicator of SAM stability. A more negative potential suggests a more stable monolayer.[11]

    • Peak Integration: The area under the desorption peak corresponds to the total charge transferred during the process. This can be used to calculate the surface coverage of the ODT molecules.[4] A charge density of approximately -109 µC/cm² is expected for a well-formed ODT monolayer on Au(111).[11]

Start Inconsistent Experimental Results Q1 Is monolayer formation incomplete or disordered? Start->Q1 A1 Check Substrate Cleanliness Check Thiol/Solvent Purity Optimize Incubation Time (24-48h) Q1->A1 Yes Q2 Is the SAM degrading rapidly after formation? Q1->Q2 No End Consistent Results A1->End A2 Minimize O₂/Light Exposure Use Deoxygenated Solvents Store in Inert Atmosphere Q2->A2 Yes Q2->End No A2->End

Caption: Troubleshooting decision tree for ODT SAMs.

References

Technical Support Center: 1,8-Octanedithiol Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quality of 1,8-Octanedithiol self-assembled monolayers (SAMs) by addressing challenges related to solvent purity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete or Disordered Monolayer Formation

  • Symptom: Characterization techniques (e.g., contact angle measurements, ellipsometry, AFM) indicate a partially formed or poorly organized monolayer with a high number of defects.

  • Potential Cause: Competition for binding sites on the substrate surface by impurities present in the solvent. Even high-purity solvents can contain contaminants that interfere with the self-assembly process.[1] Surface-active compounds in the solvent can adsorb onto the substrate, blocking the this compound molecules.[1]

  • Solution:

    • Solvent Grade: Switch to the highest purity solvent available (e.g., HPLC grade, anhydrous). Ethanol is a commonly used solvent that is available in high purity.[2]

    • Solvent Purification: For highly sensitive applications, consider purifying the solvent immediately before use. A method for removing surface-active contaminants from ethanol involves using gold nanoparticles deposited on zeolite X.[1]

    • Fresh Solvent: Always use fresh solvent from a newly opened bottle, as solvents can absorb atmospheric contaminants over time.

    • Proper Storage: Store solvents in a clean, dry environment and ensure containers are properly sealed.

Issue 2: Surface Contamination and Hazy Appearance

  • Symptom: The substrate appears hazy or shows visible residues after monolayer deposition. AFM imaging reveals particulate matter or amorphous aggregates on the surface.

  • Potential Cause:

    • Solvent Impurities: Particulate matter or non-volatile impurities in the solvent can deposit on the substrate surface.

    • Leaching from Containers: Impurities can leach from storage containers, especially plastics.[3]

    • Cross-Contamination: The laboratory environment can be a source of contamination. For example, silanes or poly(dimethylsiloxane) (PDMS) can easily cross-contaminate surfaces.[4]

  • Solution:

    • Clean Glassware: Use meticulously cleaned glassware for all solution preparation and deposition steps. Piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) is effective for cleaning glassware, but must be handled with extreme caution.

    • Solvent Filtration: Filter the solvent through a compatible membrane filter (e.g., 0.2 µm PTFE) before use to remove particulate matter.

    • Dedicated Labware: Use dedicated glassware and tweezers for SAM preparation to avoid cross-contamination.[4]

    • Clean Environment: Work in a clean environment, such as a fume hood or a cleanroom, to minimize exposure to airborne contaminants.[4]

Issue 3: Poor Monolayer Stability and Delamination

  • Symptom: The monolayer shows poor adhesion to the substrate and is easily removed during rinsing or subsequent processing steps.

  • Potential Cause: The presence of a thin layer of solvent-borne contaminants at the substrate-monolayer interface can weaken the sulfur-gold bond. Water can also play a complex role; while sometimes beneficial for packing, excess water in non-aqueous solvents can interfere with adsorption.[3]

  • Solution:

    • Anhydrous Solvents: Use anhydrous solvents to minimize the presence of water, especially if a non-aqueous deposition is desired.

    • Substrate Cleanliness: Ensure the substrate is impeccably clean before immersion in the thiol solution. A contaminated substrate is a primary cause of poor adhesion.[2]

    • Rinsing Procedure: After deposition, rinse the substrate thoroughly with fresh, high-purity solvent to remove physisorbed molecules and contaminants.[4] Sonication in fresh solvent for a short duration can also help remove loosely bound species.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound SAMs?

A1: Ethanol is the most widely used and recommended solvent for preparing alkanethiol SAMs on gold substrates.[2] It is a good solvent for this compound, is available in high purity, and is relatively inexpensive and non-toxic.[2] Some studies suggest that polar solvents like ethanol facilitate the formation of more ordered and dense monolayers compared to non-polar solvents.[2] The use of an ethanol-water mixture can also improve the packing density of the monolayer.[3][5]

Q2: How important is the purity of the solvent?

A2: Solvent purity is critical for the formation of high-quality SAMs. Even trace amounts of impurities can co-adsorb on the substrate surface, leading to defects, incomplete monolayer formation, and poor structural organization.[1] It is recommended to use the highest grade of solvent available (e.g., HPLC grade, 200 proof ethanol).

Q3: Can I use a solvent from a bottle that has been open for a while?

A3: It is strongly advised to use fresh solvent from a newly opened bottle. Solvents can absorb atmospheric contaminants, including water and organic vapors, which can negatively impact the quality of your SAM.

Q4: How should I store my solvents for SAM preparation?

A4: Solvents should be stored in their original, tightly sealed containers in a clean and dry environment. Avoid storing solvents in plastic containers for extended periods, as plasticizers and other additives can leach into the solvent.[3] Glass containers are generally preferred.

Q5: What are some common impurities in solvents that can affect SAM formation?

A5: Common impurities include:

  • Water: Can affect the monolayer structure, sometimes beneficially by improving packing, but can also be detrimental.[3]

  • Other Organic Compounds: Even in high-purity solvents, trace amounts of other organic molecules can be present and compete for surface sites.[1] For instance, USP-grade ethanol can contain impurities like acetaldehyde, methanol, acetal, and benzene.[6]

  • Sulfur-Containing Compounds: These are particularly problematic as they can strongly bind to the gold surface and inhibit the formation of the desired this compound monolayer.[1]

  • Dissolved Gases: Oxygen should be minimized during the assembly process for the highest quality films.

Data Presentation

Table 1: Expected Impact of Solvent Purity on this compound Monolayer Characteristics

Solvent GradeExpected PurityProbable ImpuritiesExpected Monolayer QualityContact Angle (Water)Film Thickness (Ellipsometry)Surface Roughness (AFM)
Technical Grade ~95%High levels of water, other organic compounds, particulatesPoor, highly disordered, significant defectsLower, more variableInconsistent, lower than theoreticalHigh, with visible aggregates
Reagent Grade ≥98%Moderate levels of water and other organicsModerate, some ordering with defectsModerately hydrophobicCloser to theoretical, but variableModerate, some surface features
HPLC Grade ≥99.9%Very low levels of water and organic impuritiesGood, well-ordered with minimal defectsHigh and consistentConsistent and close to theoreticalLow, smooth surface
Anhydrous Grade ≥99.9%, low waterExtremely low water, very low organic impuritiesExcellent, highly ordered and densely packedHighest and most consistentHighly consistent and theoreticalVery low, atomically flat terraces may be visible

Note: The values presented in this table are qualitative expectations based on literature and best practices. Actual quantitative results will vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: High-Purity Solvent Handling and Solution Preparation

  • Environment: Perform all steps in a clean environment, such as a fume hood, to minimize contamination.[4] Avoid areas where silanes or PDMS are used.[4]

  • Glassware Cleaning: Use glass containers and clean them thoroughly. A recommended procedure is immersion in a piranha solution (handle with extreme caution) for 1 hour, followed by copious rinsing with deionized water and then the high-purity solvent to be used. Dry the glassware in an oven and allow it to cool in a desiccator.

  • Solvent Dispensing: Use a fresh bottle of high-purity solvent (e.g., 200 proof ethanol).

  • Solution Preparation:

    • Rinse the cleaned container with the high-purity solvent 2-3 times.[4]

    • Measure the required volume of solvent.

    • Add the appropriate amount of this compound to achieve the desired concentration (typically 1 mM).

    • If preparing mixed monolayers, create stock solutions of each thiol separately before mixing.

Protocol 2: SAM Deposition and Rinsing

  • Substrate Preparation: Use a clean, freshly prepared gold substrate.

  • Immersion: Immerse the gold substrate into the thiol solution using clean tweezers. Minimize the exposure of the substrate to air.[4]

  • Inert Atmosphere: To achieve the highest quality films, reduce the headspace above the solution and backfill the container with an inert gas like dry nitrogen. Seal the container tightly.

  • Incubation: Allow the self-assembly to proceed for an adequate duration. While assembly begins rapidly, longer immersion times (e.g., 24-48 hours) generally result in better monolayer packing and fewer defects.[4]

  • Rinsing:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with a stream of fresh, high-purity solvent for 10-15 seconds.[4]

    • Place the sample in a container with fresh solvent and sonicate for 1-3 minutes to remove any physisorbed molecules.

    • Perform a final rinse with the pure solvent.

  • Drying: Dry the substrate with a gentle stream of dry nitrogen gas.[4]

  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Solvent High-Purity Solvent (e.g., HPLC Grade Ethanol) Solution Prepare Thiol Solution (1 mM in Solvent) Solvent->Solution Thiol This compound Thiol->Solution Glassware Clean Glassware Glassware->Solution Deposition SAM Deposition (Substrate Immersion) Solution->Deposition Rinsing Rinsing & Sonication (Fresh Solvent) Deposition->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Characterization Monolayer Characterization (Contact Angle, Ellipsometry, AFM, XPS) Drying->Characterization

Caption: Workflow for this compound SAM Preparation.

Troubleshooting_Logic Start Problem: Poor Monolayer Quality Q1 Is the solvent of the highest purity available? Start->Q1 A1_No Action: Switch to HPLC or Anhydrous Grade Solvent Q1->A1_No No Q2 Is the glassware meticulously clean? Q1->Q2 Yes A1_No->Q2 A2_No Action: Clean glassware with Piranha solution and rinse thoroughly Q2->A2_No No Q3 Was fresh solvent from a newly opened bottle used? Q2->Q3 Yes A2_No->Q3 A3_No Action: Use fresh solvent for each experiment Q3->A3_No No Q4 Is the substrate impeccably clean? Q3->Q4 Yes A3_No->Q4 A4_No Action: Re-evaluate and optimize substrate cleaning protocol Q4->A4_No No End Result: Improved Monolayer Quality Q4->End Yes A4_No->End

References

Technical Support Center: 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing multilayer formation in 1,8-Octanedithiol (ODT) self-assembled monolayers (SAMs).

Troubleshooting Guide: Preventing and Resolving Multilayer Formation

Issue: Characterization suggests the presence of multilayers or a disordered ODT film.

This is a common challenge with bifunctional dithiols like this compound, where the second thiol group can lead to intermolecular disulfide bond formation or physisorption of additional molecules on top of the initial monolayer.[1] Below are potential causes and solutions to achieve a well-ordered monolayer.

Potential Cause Recommended Solution
High Thiol Concentration High concentrations of ODT in the deposition solution can lead to the rapid formation of a disordered layer with physically adsorbed molecules on the surface.[2][3] It is recommended to use a dilute solution, typically in the range of 0.1 mM to 1 mM in a suitable solvent like ethanol.
Contaminated Substrate The quality of the SAM is highly dependent on the cleanliness of the gold substrate.[4][5][6][7][8] Organic residues or particulate matter can act as nucleation sites for disordered growth. A thorough cleaning procedure is critical before immersion.
Inadequate Rinsing Insufficient rinsing after SAM formation can leave behind unbound or loosely bound ODT molecules, which can be mistaken for a multilayer. A multi-step rinsing process is advised to remove physisorbed molecules.[9]
Inappropriate Solvent The choice of solvent can influence the solubility of the dithiol and the kinetics of SAM formation, potentially affecting the final structure of the monolayer. Ethanol is a commonly used and effective solvent for alkanethiol SAMs.
Oxidation of Thiol Groups Exposure of the ODT solution or the SAM to air for extended periods can lead to the formation of disulfides, which can contribute to multilayer formation and disorder.[10] It is advisable to use freshly prepared solutions and minimize air exposure during the self-assembly process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for SAM formation?

While the optimal concentration can depend on other experimental parameters, a concentration range of 0.1 mM to 1 mM in high-purity ethanol is a good starting point for forming a well-ordered monolayer.[2] Higher concentrations may increase the likelihood of multilayer formation.[2][3]

Q2: How can I be sure my gold substrate is clean enough for SAM formation?

A multi-step cleaning process is recommended. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol, and ethanol) followed by a final cleaning step such as UV-ozone treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).[6] The substrate should be used immediately after cleaning and drying.

Q3: I've already formed a SAM and suspect multilayers. Can I remove the excess layers?

Yes, a post-formation acid wash has been shown to be effective in removing extra ODT molecules that may be interdigitated or lying on top of the primary monolayer.[1] A brief rinse with a dilute acidic solution can remove these physisorbed molecules without disrupting the chemisorbed monolayer.

Q4: What is the recommended immersion time for forming an ODT SAM?

The initial formation of a SAM is very rapid, occurring within minutes. However, the monolayer continues to organize and anneal over a longer period. A common practice is to immerse the substrate for 12 to 24 hours to achieve a well-ordered and densely packed monolayer.[9]

Q5: How does the choice of solvent affect ODT SAM formation?

The solvent plays a crucial role in the self-assembly process. It affects the solubility of the ODT and can influence the packing and orientation of the molecules on the surface. Ethanol is a widely used solvent that generally promotes the formation of well-ordered alkanethiol SAMs.

Experimental Protocols

Protocol 1: Standard Formation of a this compound Monolayer

This protocol describes a standard method for the formation of a high-quality ODT SAM on a gold substrate.

  • Substrate Cleaning:

    • Sonicate the gold substrate in acetone for 10 minutes.

    • Sonicate in isopropanol for 10 minutes.

    • Sonicate in absolute ethanol for 10 minutes.

    • Dry the substrate under a stream of dry nitrogen.

    • For optimal cleaning, treat the substrate with UV-ozone for 15 minutes immediately before use.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Sonicate the solution for 5 minutes to ensure the ODT is fully dissolved.[9]

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the ODT solution in a sealed container.

    • To minimize oxidation, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[9]

  • Rinsing and Drying:

    • Remove the substrate from the ODT solution with clean tweezers.

    • Rinse the substrate thoroughly with a stream of fresh absolute ethanol to remove non-chemisorbed molecules.[9]

    • Sonicate the substrate in fresh ethanol for 1-2 minutes to remove any remaining physisorbed molecules.[9]

    • Dry the substrate under a gentle stream of dry nitrogen.

Protocol 2: Post-Formation Acid Wash for Multilayer Removal

This protocol is intended for samples where multilayer formation is suspected after initial SAM formation.[1]

  • Initial SAM Formation:

    • Follow steps 1-4 of the "Standard Formation of a this compound Monolayer" protocol.

  • Acid Washing Step:

    • Prepare a dilute solution of hydrochloric acid (e.g., 10 mM) in deionized water.

    • Briefly immerse the ODT-coated substrate in the acidic solution for 1-2 minutes.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse the substrate with absolute ethanol.

  • Final Drying:

    • Dry the substrate under a gentle stream of dry nitrogen.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_troubleshoot Troubleshooting Clean Substrate Cleaning Dry1 Drying (N2) Clean->Dry1 Immerse Immerse Substrate (12-24h) Dry1->Immerse Solution Prepare 1mM ODT in Ethanol Solution->Immerse Rinse Rinse with Ethanol Immerse->Rinse Sonicate Sonicate in Ethanol Rinse->Sonicate Dry2 Final Drying (N2) Sonicate->Dry2 AcidWash Acid Wash Dry2->AcidWash If Multilayers Suspected RinsePostWash Rinse (DI Water, Ethanol) AcidWash->RinsePostWash RinsePostWash->Dry2

Caption: Workflow for ODT SAM formation and troubleshooting.

Logic_Diagram cluster_params Controllable Parameters cluster_outcomes Potential Outcomes Concentration ODT Concentration Monolayer Well-ordered Monolayer Concentration->Monolayer Low (0.1-1mM) Multilayer Disordered Multilayer Concentration->Multilayer High Time Immersion Time Time->Monolayer Long (12-24h) Time->Multilayer Too Short (Disordered) Cleaning Substrate Cleanliness Cleaning->Monolayer Thorough Cleaning->Multilayer Inadequate Rinsing Rinsing Protocol Rinsing->Monolayer Vigorous Rinsing->Multilayer Insufficient PostWash Post-Formation Acid Wash Multilayer->PostWash Corrective Action PostWash->Monolayer Leads to

Caption: Factors influencing ODT SAM quality.

References

Technical Support Center: 1,8-Octanedithiol (ODT) Film Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the order of 1,8-Octanedithiol (ODT) self-assembled monolayers (SAMs) through thermal annealing.

Troubleshooting Guide: Improving this compound Film Order

Issue 1: Disordered or Poorly Formed Monolayer

  • Possible Cause: Sub-optimal self-assembly conditions, leading to a disordered film with minimal long-range order.

  • Solution: Thermal annealing can provide the necessary energy for molecular rearrangement into a more ordered, crystalline-like structure. It is known that thermal treatment, using optimized conditions like annealing temperature and time, can significantly improve the quality of the structural order of alkanethiolate SAMs.[1] This is achieved by reducing structural defects such as vacancy islands and domain boundaries, and increasing the size of ordered domains through an Ostwald ripening process.[1]

  • Recommended Action:

    • Implement a post-deposition thermal annealing step. A common starting point for alkanethiol SAMs on Au(111) is annealing at 373 K (100 °C) for 30 minutes.[1]

    • Ensure a clean, inert atmosphere (e.g., nitrogen or argon) during annealing to prevent oxidation or contamination.

Issue 2: Presence of Multilayers or Physisorbed Molecules

  • Possible Cause: Excess ODT molecules weakly adsorbed on top of the primary monolayer.

  • Solution: A gentle annealing process can desorb weakly bound molecules, leaving a more uniform monolayer.

  • Recommended Action:

    • Perform a low-temperature anneal (e.g., 60-80 °C) for a short duration (15-30 minutes) under vacuum or in an inert atmosphere.

    • Follow up with a solvent rinse (e.g., ethanol) to remove the desorbed molecules.

Issue 3: Unbound Thiol Groups and Intermolecular Disulfide Bonds

  • Possible Cause: For dithiols like ODT, one thiol group may bind to the substrate while the other remains free or reacts with a neighboring molecule, causing disorder. Conventional preparation methods for dithiol SAMs can lead to disordered, ill-defined organic adlayers with only a small number of free SH-groups at the SAM surface.[2] The presence of surface S-S bonds is expected to introduce disorder in the monolayer structure.[2]

  • Solution: Thermal annealing can promote the desired upright orientation and minimize intermolecular disulfide bonding by providing the molecules with enough energy to overcome kinetic barriers and find a more stable configuration.

  • Recommended Action:

    • Anneal the ODT film at a temperature that is high enough to provide mobility but below the desorption temperature of the chemisorbed molecules. A temperature of 100 °C is a well-established starting point for octanethiolate SAMs.[1]

    • Characterize the annealed film using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical state of the sulfur atoms.

Frequently Asked Questions (FAQs)

Q1: What are the optimal annealing parameters for improving the order of a this compound film on a Au(111) substrate?

Q2: How does thermal annealing improve the order of the ODT film?

A2: Thermal annealing provides energy to the system, which allows the ODT molecules to overcome kinetic barriers and rearrange on the substrate surface. This process facilitates the reduction of structural defects like domain boundaries and vacancy islands.[1] The result is an increase in the size of ordered domains, leading to a more crystalline and well-ordered film.[1]

Q3: Can annealing cause desorption of the ODT molecules from the substrate?

A3: Yes, if the annealing temperature is too high, it can lead to the desorption of the ODT molecules. For alkanethiols on Au(111), desorption can occur in the form of dialkyl disulfide species at temperatures as low as 350 K (77 °C).[3] Therefore, it is crucial to carefully control the annealing temperature to stay below the desorption threshold while still providing enough energy for molecular rearrangement.

Q4: What is the expected outcome of annealing on the ODT film structure?

A4: Annealing of alkanethiol SAMs can induce structural transformations. For instance, with increasing annealing time at appropriate temperatures, the structure of alkanethiol SAMs can transform from a densely packed phase to various striped phases.[4] For ODT, the goal of annealing is to promote a well-ordered, upright orientation of the molecules, leading to a densely packed monolayer with improved long-range order.

Q5: What characterization techniques can be used to verify the improved order of the ODT film after annealing?

A5: Several surface-sensitive techniques can be employed:

  • Scanning Tunneling Microscopy (STM): To directly visualize the surface morphology, including the arrangement of molecules, domain sizes, and the presence of defects.[3]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and the binding state of the sulfur atoms, which can help in identifying the nature of the sulfur-gold bond and the presence of unbound thiols or disulfides.[4]

  • Angle-Resolved XPS (ARXPS): To gain information about the orientation of the molecules within the monolayer.

Quantitative Data on Annealing of Alkanethiol SAMs

While specific quantitative data for this compound is limited in the reviewed literature, the following table summarizes the effects of annealing on similar alkanethiol self-assembled monolayers. This data can be used as a reference for designing experiments with ODT.

ParameterConditionObservationReference
Annealing Temperature 373 K (100 °C)Formation of long-range, well-ordered octanethiolate SAMs with few structural defects.[1]
Annealing Time 30 minutesSufficient time to achieve a highly ordered octanethiolate monolayer at 373 K.[1]
Annealing Atmosphere AirCan lead to partial desorption and transformation from densely packed to striped phases in alkanethiol SAMs.[4]
Molecular System Decanethiol on Au(111)After annealing at 373 K for 1 hour in air, an increase in the size and a decrease in the number of vacancy islands were observed via STM.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Self-Assembled Monolayer

  • Substrate Preparation:

    • Use a clean Au(111) substrate.

    • Clean the substrate by annealing in a furnace at 733 K for 4 hours and then immediately quenching in N2-bubbled ethanol.[5]

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol.

    • Handle all thiols in a fume hood.

  • Self-Assembly:

    • Immerse the clean gold substrate into the ODT solution in a clean, sealable container.

    • To minimize oxygen exposure, reduce the headspace above the solution and backfill with an inert gas like nitrogen.

    • Allow the self-assembly to proceed for 24-48 hours for optimal monolayer packing.

  • Rinsing and Drying:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds.

    • Dry the substrate with a gentle stream of dry nitrogen gas.

Protocol 2: Thermal Annealing of this compound Film

  • Sample Placement:

    • Place the ODT-coated substrate in a tube furnace or on a hot plate within a controlled environment (e.g., a glovebox or a vacuum chamber).

  • Atmosphere Control:

    • Purge the annealing chamber with an inert gas (e.g., high-purity nitrogen or argon) for at least 15 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas throughout the annealing process.

  • Heating and Annealing:

    • Ramp the temperature to 373 K (100 °C) at a controlled rate (e.g., 5-10 °C/minute).

    • Hold the temperature at 373 K for 30 minutes.

  • Cooling:

    • After the annealing period, turn off the heater and allow the substrate to cool down to room temperature naturally under the inert atmosphere.

  • Post-Annealing Characterization:

    • Once at room temperature, the sample can be removed for characterization using techniques like STM or XPS to evaluate the film order.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_anneal Thermal Annealing Substrate_Cleaning Substrate Cleaning (Au(111)) SAM_Formation ODT Self-Assembly (24-48h in solution) Substrate_Cleaning->SAM_Formation Immerse Rinsing_Drying Rinsing & Drying (Ethanol, N2 stream) SAM_Formation->Rinsing_Drying Terminate Annealing_Setup Place in Furnace (Inert Atmosphere) Rinsing_Drying->Annealing_Setup Transfer Heating Heat to 100°C Annealing_Setup->Heating Dwell Hold for 30 min Heating->Dwell Cooling Cool to RT Dwell->Cooling Characterization Characterization (STM, XPS) Cooling->Characterization Analyze

Caption: Experimental workflow for the preparation and thermal annealing of a this compound film.

annealing_effect cluster_before Before Annealing cluster_after After Annealing (100°C, 30 min) Disordered Disordered Film - Small domains - High defect density - Mixed molecular orientations Thermal_Annealing Thermal Annealing Disordered->Thermal_Annealing Input Ordered Ordered Film - Large domains - Low defect density - Upright molecular orientation Thermal_Annealing->Ordered Output

Caption: Logical relationship showing the effect of thermal annealing on this compound film order.

References

Technical Support Center: Minimizing Thiol Group Oxidation During SAM Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the oxidation of thiol groups during the preparation of Self-Assembled Monolayers (SAMs), ensuring the formation of high-quality, reproducible surfaces.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your SAM preparation experiments, focusing on the prevention of unwanted disulfide bond formation.

Issue Potential Cause Recommended Solution
Incomplete or patchy monolayer formation Oxidation of thiol groups in the solution, leading to the formation of disulfides which do not readily bind to the gold substrate.[1]Prepare fresh thiol solutions immediately before use. Employ deoxygenated solvents and work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a reducing agent like TCEP to the thiol solution.
Poorly ordered or disordered monolayer The presence of oxidized thiol species can disrupt the packing of the monolayer.[1]Ensure the purity of the thiol starting material. Use high-purity, anhydrous solvents to minimize water content, which can affect SAM quality.
Inconsistent results between experiments Variable levels of dissolved oxygen or trace metal ion contamination in solvents and reagents, which can catalyze thiol oxidation.Standardize your solvent degassing procedure. Use chelating agents like EDTA in your buffers to sequester catalytic metal ions. Maintain a consistent, slightly acidic to neutral pH.
Difficulty dissolving long-chain thiols Incorrect solvent choice for non-polar molecules.For long-chain alkanethiols, consider using less polar solvents like toluene or dicyclohexyl for initial dissolution before further dilution in ethanol if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thiol group oxidation during SAM preparation?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of thiol groups (-SH) into a disulfide bond (-S-S-). This oxidation is most often facilitated by:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in the solvent is a common oxidizing agent.[2]

  • Trace Metal Ions: Metal ions, such as copper and iron, present as contaminants in buffers or on glassware can catalyze the oxidation of thiols.

  • pH: A basic pH (typically above 8.0) favors the deprotonation of the thiol group to the more reactive thiolate anion (R-S⁻), which is significantly more susceptible to oxidation.[2]

Q2: How can I effectively remove dissolved oxygen from my solvents?

A2: Deoxygenating solvents is a critical step. The most common method is to sparge (bubble) an inert gas, such as nitrogen or argon, through the solvent for at least 30 minutes.[2] For optimal results, perform this immediately before preparing your thiol solution.

Q3: Is there a difference between using nitrogen and argon as the inert gas?

A3: Both nitrogen and argon are effective at displacing oxygen. Argon is denser than air and slightly more inert than nitrogen, making it an excellent choice for highly sensitive applications where complete exclusion of oxygen is critical.[3] Nitrogen is a more cost-effective option and is suitable for most standard SAM preparation procedures.

Q4: What is the optimal pH for preparing my thiol solution to minimize oxidation?

A4: To minimize the formation of the highly reactive thiolate anion, it is recommended to maintain a slightly acidic to neutral pH, typically in the range of 5.0 to 7.0.[2] This keeps the thiol group in its protonated state (R-SH), which is less prone to oxidation.

Q5: Should I use a reducing agent in my thiol solution?

A5: Adding a reducing agent can be a highly effective strategy to prevent and reverse disulfide bond formation. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended over dithiothreitol (DTT) for SAM preparation due to several advantages:

  • It is odorless.

  • It is more stable and resistant to air oxidation.

  • It is effective over a broader pH range.

  • It does not contain a thiol group itself, which could otherwise compete for binding to the gold surface.

A low concentration of TCEP (e.g., 1-5 mM) can be added to the thiol solution just before immersion of the substrate.

Quantitative Data on Oxidation Prevention

While direct comparative studies on thiol oxidation under various SAM preparation conditions are limited, the following table summarizes key quantitative parameters to guide your experimental design.

Parameter Condition Observation/Recommendation Reference
pH and Thiol Reactivity pH < 8.0Thiol group (R-SH) is protonated and less reactive towards oxidation.[4]
pH > 8.0Thiolate anion (R-S⁻) predominates, which is highly susceptible to oxidation.[2]
Dissolved Oxygen in Solvents Ethanol (air-saturated)Contains approximately 20.9% oxygen.[5]
Ethanol (after 30 min N₂ sparging)Dissolved oxygen concentration is significantly reduced, minimizing oxidation potential.[6]
Reducing Agent Effectiveness TCEPEffectively reduces disulfides at a wider pH range (1.5-8.5) compared to DTT.
DTTReducing power is limited to pH values > 7.

Key Experimental Protocols

Protocol 1: Preparation of Thiol Solution with Minimal Oxidation
  • Solvent Deoxygenation: Place the required volume of high-purity, anhydrous ethanol in a clean flask. Sparge with argon or nitrogen gas for at least 30 minutes.

  • Thiol Weighing: In a separate, clean, and dry vial, accurately weigh the required amount of the thiol compound.

  • Dissolution under Inert Atmosphere: Under a continuous flow of inert gas, add the deoxygenated ethanol to the vial containing the thiol. Gently swirl to dissolve.

  • (Optional) Addition of Reducing Agent: If using TCEP, add it from a freshly prepared, deoxygenated stock solution to the thiol solution to a final concentration of 1-5 mM.

  • Substrate Immersion: Immediately immerse the clean gold substrate into the prepared thiol solution. Seal the container under the inert atmosphere.

Protocol 2: Quantification of Free Thiol Groups using Ellman's Reagent (DTNB)

This protocol allows you to quantify the concentration of unoxidized thiols in your solution.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. Deoxygenate before use.

    • DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.

    • Sample Solution: A known concentration of your thiol in the deoxygenated reaction buffer.

  • Set up Reaction:

    • In a 1 mL cuvette, add 950 µL of the reaction buffer.

    • Add 50 µL of the DTNB stock solution.

    • Measure the absorbance at 412 nm to obtain a blank reading.

  • Measure Sample:

    • Add 10-50 µL of your sample solution to the cuvette.

    • Mix gently and incubate for 2 minutes at room temperature.

    • Measure the final absorbance at 412 nm.

  • Calculate Thiol Concentration:

    • Use the Beer-Lambert law: Concentration (M) = (Absorbance at 412 nm) / (Molar extinction coefficient of TNB²⁻).

    • The molar extinction coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[3]

Visualizations

Thiol_Oxidation_Pathway Thiol 2 R-SH (Active Thiol) Thiolate R-S⁻ (Reactive Thiolate) Thiol->Thiolate High pH Disulfide R-S-S-R (Inactive Disulfide) Thiolate->Disulfide O₂, Metal Ions Disulfide->Thiol Reduction ReducingAgent Reducing Agent (e.g., TCEP) ReducingAgent->Thiol ReducingAgent->Disulfide SAM_Preparation_Workflow cluster_prep Solution Preparation cluster_sam SAM Formation Solvent High-Purity Solvent Deoxygenate Deoxygenate (N₂ or Ar sparge) Solvent->Deoxygenate Thiol Add Thiol Compound Deoxygenate->Thiol TCEP (Optional) Add TCEP Thiol->TCEP Immerse Immerse Clean Gold Substrate TCEP->Immerse Incubate Incubate under Inert Atmosphere Immerse->Incubate Rinse Rinse with Solvent Incubate->Rinse Dry Dry with N₂ Rinse->Dry

References

Achieving consistent results with 1,8-Octanedithiol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with 1,8-Octanedithiol (ODT) functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound functionalization?

A1: this compound is frequently used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These SAMs can serve as a linker layer, with one thiol group binding to the gold surface and the other terminal thiol group available for further functionalization, such as attaching nanoparticles or biomolecules.[1] This makes them valuable in the development of biosensors, molecular electronics, and other nanotechnology applications.[2]

Q2: How long does it take to form a well-ordered this compound SAM?

A2: While initial monolayer formation is rapid, achieving a well-ordered, densely packed SAM takes time.[3] The literature suggests immersion times ranging from 12 to 48 hours to allow for the reorganization and ordering of the alkyl chains.[3][4] Shorter immersion times may result in a less ordered monolayer with more defects.[5]

Q3: What is the expected orientation of this compound on a gold surface?

A3: In a well-formed SAM, this compound molecules are expected to adopt a standing-up orientation.[2][6] This is achieved through a single gold-thiolate bond at one end of the molecule, leaving the other thiol group exposed at the surface of the monolayer.[7] However, under certain conditions, molecules can adopt a lying-down configuration.[2]

Q4: How can I confirm the successful functionalization of a surface with this compound?

A4: Several surface-sensitive techniques can be used to characterize the ODT SAM. X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition, showing the presence of sulfur and carbon, and can distinguish between bound and free thiol groups.[1][7] Scanning Tunneling Microscopy (STM) provides molecular-scale images of the surface, revealing the packing and order of the monolayer.[2][8] Electrochemical methods like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can assess the blocking properties and stability of the monolayer.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound functionalization in a question-and-answer format.

Issue 1: Incomplete or Disordered Monolayer Formation

  • Question: My characterization results (e.g., XPS, electrochemistry) suggest a low surface coverage or a disordered this compound monolayer. What are the possible causes and solutions?

  • Answer: Incomplete or disordered monolayers are a common issue and can stem from several factors.

    • Substrate Contamination: The gold substrate must be exceptionally clean for a well-ordered SAM to form. Any organic or particulate contamination can inhibit the self-assembly process.

      • Solution: Implement a rigorous cleaning protocol for the gold substrate before immersion in the thiol solution. Common methods include piranha solution treatment (use with extreme caution), UV-Ozone cleaning, or argon plasma cleaning, followed by rinsing with high-purity ethanol and water.

    • Inadequate Immersion Time: As mentioned in the FAQs, sufficient time is required for the molecules to self-organize into a well-ordered structure.

      • Solution: Increase the immersion time to at least 12-24 hours. For optimal ordering, 48 hours may be necessary.[4]

    • Suboptimal Solvent Choice: The solvent plays a critical role in the formation and structure of the SAM.[8] While ethanol is commonly used, other solvents can lead to different packing densities and domain structures.[8][10]

      • Solution: Ensure the use of high-purity, anhydrous ethanol. If issues persist, consider experimenting with other solvents like toluene or N,N-dimethylformamide (DMF), though these may result in different monolayer structures.[8][10]

    • Low Thiol Concentration: A very low concentration of this compound in the solution may lead to slower formation of a complete monolayer.

      • Solution: A standard concentration of 1 mM this compound in ethanol is typically effective for SAM formation.[3]

Issue 2: Multilayer Formation or Presence of Physisorbed Molecules

  • Question: My results indicate a thicker layer than expected for a monolayer, or I suspect the presence of loosely bound molecules on top of the SAM. How can I address this?

  • Answer: The formation of multilayers or the presence of physisorbed (non-covalently bound) molecules can be problematic for subsequent functionalization steps.

    • Cause: This is often due to an excess of this compound molecules that are not chemisorbed to the gold surface but are instead interacting with the monolayer or each other.[6]

    • Solution: A thorough rinsing procedure after removing the substrate from the thiol solution is crucial.

      • Rinse the functionalized substrate with a copious amount of fresh, high-purity ethanol to remove any non-specifically bound molecules.[4]

      • Sonicate the substrate in fresh ethanol for a few minutes to further dislodge any physisorbed molecules.[4]

      • Perform a final rinse with ethanol and dry the surface with a gentle stream of dry nitrogen.[4]

Issue 3: Oxidation of the Terminal Thiol Group

  • Question: I am unable to functionalize the terminal thiol group of my this compound SAM. Could it be oxidized?

  • Answer: Yes, the terminal thiol group is susceptible to oxidation, which can prevent further reactions.

    • Cause: The thiol group (-SH) at the SAM-air interface can be photo-oxidized to a sulfonic acid species (-SO3H) upon exposure to light and air.[7]

    • Solution:

      • Minimize the exposure of the functionalized surface to ambient light and air.

      • Store the samples in a dark, inert atmosphere (e.g., a desiccator backfilled with nitrogen) if not used immediately.[7]

      • For applications requiring the free thiol, it is best to proceed with the subsequent functionalization step as soon as possible after SAM formation and rinsing.

Issue 4: Formation of Surface Disulfides

  • Question: My characterization suggests the presence of disulfide bonds within the monolayer, leading to a less defined surface. How can this be avoided?

  • Answer: The formation of disulfide bonds between adjacent this compound molecules can occur, leading to a more disordered monolayer.[2][9]

    • Cause: This can be influenced by the solvent, immersion time, and the presence of oxygen during SAM formation. The formation of intralayer disulfide bonds is energetically favorable under certain conditions.[9]

    • Solution:

      • Deoxygenate the thiol solution by bubbling with an inert gas like nitrogen or argon before immersing the substrate.

      • Conduct the self-assembly process under an inert atmosphere.[4]

Experimental Protocols

1. Gold Substrate Cleaning Protocol

A clean gold surface is paramount for achieving a high-quality SAM.

  • Solvent Cleaning:

    • Sonicate the gold substrate in acetone for 10 minutes.

    • Sonicate in isopropanol for 10 minutes.

    • Rinse thoroughly with deionized water.

  • Oxidative Cleaning (Choose one):

    • Piranha Solution (Use with extreme caution in a certified fume hood with appropriate personal protective equipment): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 5-10 minutes. Rinse copiously with deionized water.

    • UV-Ozone Treatment: Place the substrate in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

  • Final Rinse and Dry:

    • Rinse the substrate with high-purity ethanol.

    • Dry the substrate with a gentle stream of dry nitrogen.

    • Use the substrate immediately for functionalization.

2. This compound SAM Formation Protocol

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.

    • To minimize disulfide formation, deoxygenate the solution by bubbling with dry nitrogen or argon for 15-20 minutes.

  • Immersion:

    • Place the clean, dry gold substrate in the thiol solution.

    • Seal the container and, for best results, backfill with an inert gas.[4]

    • Allow the self-assembly to proceed for 12-48 hours at room temperature in the dark.[3][4]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse thoroughly with fresh ethanol.[4]

    • Sonicate the substrate in a fresh portion of ethanol for 1-3 minutes to remove physisorbed molecules.[4]

    • Perform a final rinse with ethanol.

    • Dry the functionalized substrate with a gentle stream of dry nitrogen.[4]

  • Storage:

    • If not used immediately, store the functionalized substrate in a dark, inert environment (e.g., a nitrogen-filled desiccator) to prevent oxidation of the terminal thiol groups.[7]

Quantitative Data Summary

Table 1: Recommended Experimental Parameters for this compound SAM Formation on Gold

ParameterRecommended ValueNotes
Thiol Concentration 1 mMA commonly used and effective concentration.[3]
Solvent High-purity, anhydrous ethanolOther solvents like toluene and DMF can be used but may alter the SAM structure.[8][10]
Immersion Time 12 - 48 hoursLonger times generally lead to more ordered monolayers.[3][4]
Temperature Room TemperatureSome studies explore elevated temperatures (e.g., 50°C) which can affect the final structure.[8]
Atmosphere Inert (Nitrogen or Argon)Recommended to minimize oxidation and disulfide formation.[4]

Table 2: Typical XPS Binding Energies for Characterizing this compound SAMs on Gold

Element/RegionBinding Energy (eV)Interpretation
S 2p (Bound Thiolate) ~162.0Sulfur atom covalently bonded to the gold surface.[7]
S 2p (Free Thiol) ~163.5Sulfur atom of the terminal -SH group.[7]
C 1s ~285.0Carbon atoms in the alkyl chain.
Au 4f ~84.0 (Au 4f₇/₂)Gold substrate.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization Solvent_Clean Solvent Cleaning (Acetone, IPA) Oxidative_Clean Oxidative Cleaning (Piranha or UV-Ozone) Solvent_Clean->Oxidative_Clean Rinse_Dry_1 Rinse and Dry (DI Water, Ethanol, N2) Oxidative_Clean->Rinse_Dry_1 Solution_Prep Prepare 1mM ODT in Ethanol Immersion Immerse Substrate (12-48h, Dark) Rinse_Dry_1->Immersion Deoxygenate Deoxygenate Solution (N2 or Ar) Solution_Prep->Deoxygenate Deoxygenate->Immersion Rinse_2 Rinse with Ethanol Immersion->Rinse_2 Sonicate Sonicate in Ethanol Rinse_2->Sonicate Rinse_Dry_2 Final Rinse and Dry (Ethanol, N2) Sonicate->Rinse_Dry_2 XPS XPS Rinse_Dry_2->XPS STM STM Rinse_Dry_2->STM Electrochem Electrochemistry Rinse_Dry_2->Electrochem

Caption: Experimental workflow for this compound functionalization.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions Start Inconsistent Results? Disordered_Layer Disordered/Incomplete Monolayer Start->Disordered_Layer Multilayer Multilayer Formation Start->Multilayer Oxidation Terminal Group Oxidation Start->Oxidation Disulfide Disulfide Formation Start->Disulfide Clean_Substrate Improve Substrate Cleaning Disordered_Layer->Clean_Substrate Increase_Time Increase Immersion Time (12-48h) Disordered_Layer->Increase_Time Check_Solvent Check Solvent Purity Disordered_Layer->Check_Solvent Rinse_Sonicate Thorough Rinsing & Sonication Multilayer->Rinse_Sonicate Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Oxidation->Inert_Atmosphere Minimize_Light Minimize Light/Air Exposure Oxidation->Minimize_Light Disulfide->Inert_Atmosphere

Caption: Troubleshooting guide for ODT functionalization.

References

Validation & Comparative

A Comparative Guide to Validating 1,8-Octanedithiol Monolayers: Quality, Coverage, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of self-assembled monolayers (SAMs) is paramount. This guide provides a comprehensive comparison of techniques to validate the quality and coverage of 1,8-Octanedithiol (ODT) monolayers, with supporting experimental data and protocols.

This compound is a popular choice for forming SAMs due to its ability to create a surface with free thiol groups, which are available for further functionalization. However, the quality of the monolayer, including its order, density, and defectiveness, can significantly impact the performance of devices and assays. This guide outlines key validation techniques and compares the performance of ODT monolayers to common alternatives.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for this compound monolayers and alternative SAM-forming molecules, providing a basis for objective comparison.

Table 1: Electrochemical Properties of Thiol Monolayers on Gold

MoleculeReductive Desorption Potential (V vs. Ag/AgCl)Reduction Charge (μC/cm²)Key Findings
This compound (ODT) More negative than 1-octanethiol by 99 mV[1]-109[1]Higher stability compared to its monothiol counterpart, attributed to potential intralayer disulfide bonds.[1]
1-OctanethiolLess negative than ODT[1]-83[1]Serves as a common benchmark for monothiol SAMs.
1,6-HexanedithiolMore negative peak potential than hexanethiol.Not specified in provided results.Dithiol SAMs exhibit higher stability than corresponding monothiols.[2]

Table 2: Surface Properties of Thiol Monolayers on Gold

MoleculeAdvancing Contact Angle of Water (°)Surface Roughness (RMS, nm)Key Findings
This compound (ODT) ~106° (on octanethiol SAM)[3]Not specified in provided results.The formation of a dithiol layer on a hydrophobic surface can indicate successful assembly.
1-Octanethiol~106°[3]~0.3 nm (for Octadecanethiol)[4]Forms a hydrophobic surface, with low surface roughness indicative of a well-ordered monolayer.
1,10-DecanedithiolNot specified in provided results.Not specified in provided results.Surface potential is lower than decanethiol, suggesting a different molecular arrangement.[5]

Table 3: Spectroscopic and Thickness Data for Thiol Monolayers on Gold

MoleculeS 2p Binding Energy (eV)Ellipsometric ThicknessKey Findings
This compound (ODT) Two species: S bound to GaAs and free thiol.[6]Nearly equivalent to its molecular length on GaAs.[6]Indicates a standing-up orientation with one thiol group bound to the surface.[6]
1,6-HexanedithiolTwo forms of sulfur: thiolate and thiol.[2]Not specified in provided results.Suggests a similar standing-up orientation as ODT.[2]
Alkanethiols (general)S 2p3/2 at ~162 eV for Au-bound S.[6]Increases with chain length.Provides information on the chemical state and orientation of the sulfur headgroup.[6]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the validation of this compound monolayers.

SAM_Validation_Workflow cluster_prep Monolayer Preparation cluster_validation Quality & Coverage Validation cluster_results Data Analysis & Interpretation start Start: Clean Au Substrate immersion Immersion in this compound Solution start->immersion rinsing Rinsing with Solvent immersion->rinsing drying Drying under N2 Stream rinsing->drying electrochem Electrochemical Analysis (CV, EIS) drying->electrochem microscopy Surface Morphology (AFM, STM) drying->microscopy spectroscopy Chemical Composition (XPS) drying->spectroscopy wettability Surface Properties (Contact Angle) drying->wettability data_analysis Quantitative Data Extraction electrochem->data_analysis microscopy->data_analysis spectroscopy->data_analysis wettability->data_analysis comparison Comparison with Alternatives data_analysis->comparison conclusion Conclusion on Monolayer Quality comparison->conclusion

A generalized workflow for the preparation and validation of this compound monolayers.

Validation_Techniques cluster_techniques Validation Techniques cluster_properties Monolayer Properties Assessed CV Cyclic Voltammetry (CV) Stability Stability & Desorption CV->Stability Coverage Coverage & Defects CV->Coverage EIS Electrochemical Impedance Spectroscopy (EIS) EIS->Coverage AFM Atomic Force Microscopy (AFM) Morphology Topography & Order AFM->Morphology STM Scanning Tunneling Microscopy (STM) STM->Morphology XPS X-ray Photoelectron Spectroscopy (XPS) Composition Chemical State & Orientation XPS->Composition CA Contact Angle Goniometry Wettability Surface Hydrophobicity CA->Wettability

Relationship between validation techniques and the monolayer properties they assess.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below to ensure reproducibility and accurate comparison.

Cyclic Voltammetry (CV) for Reductive Desorption

Objective: To assess the stability and coverage of the ODT monolayer by measuring its reductive desorption potential and charge.

Materials:

  • Gold working electrode modified with ODT SAM

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Electrochemical cell

  • Potentiostat

  • 0.1 M KOH solution (degassed)

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing the degassed 0.1 M KOH solution.

  • Connect the electrodes to the potentiostat.

  • Set the potential window to scan from an initial potential where no reaction occurs (e.g., -0.2 V) to a sufficiently negative potential to induce reductive desorption (e.g., -1.2 V) and back.

  • Set the scan rate (e.g., 50 mV/s).

  • Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.

  • Integrate the area under the cathodic peak of the first scan to determine the reduction charge. The peak potential provides information about the stability of the monolayer.

Contact Angle Goniometry

Objective: To evaluate the surface hydrophobicity and uniformity of the ODT monolayer.

Materials:

  • Goniometer with a high-resolution camera and light source

  • Syringe with a fine needle

  • ODT-modified gold substrate

  • Deionized water

Procedure:

  • Place the ODT-modified gold substrate on the sample stage of the goniometer.

  • Fill the syringe with deionized water and carefully dispense a small droplet (e.g., 2-5 µL) onto the surface of the substrate.

  • Adjust the focus and lighting to obtain a clear image of the droplet at the solid-liquid-vapor interface.

  • Capture an image of the droplet.

  • Use the software to measure the angle between the tangent of the droplet and the substrate surface at the point of contact. This is the static contact angle.

  • To measure the advancing and receding contact angles, slowly add and then withdraw a small amount of water to and from the droplet while recording the angle.

  • Repeat the measurement at multiple locations on the surface to assess uniformity.

Atomic Force Microscopy (AFM)

Objective: To visualize the topography and surface morphology of the ODT monolayer at the nanoscale, identifying defects and assessing order.

Materials:

  • Atomic Force Microscope

  • AFM tips suitable for contact or tapping mode in air or liquid

  • ODT-modified gold substrate

Procedure:

  • Mount the ODT-modified gold substrate on the AFM sample stage.

  • Install an appropriate AFM tip on the cantilever holder.

  • Bring the tip into close proximity with the sample surface.

  • Engage the tip with the surface in the desired imaging mode (contact or tapping). Tapping mode is generally preferred for soft organic layers to minimize sample damage.

  • Optimize the imaging parameters, including setpoint, scan size, scan rate, and gains, to obtain a high-quality image.

  • Scan the desired area of the sample to acquire topographic images.

  • Analyze the images to determine surface roughness (RMS), identify any pinholes or defects, and observe the overall ordering of the monolayer.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical state of the atoms within the ODT monolayer, confirming the presence of sulfur and its bonding to the gold surface.

Materials:

  • X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα)

  • Ultra-high vacuum (UHV) chamber

  • ODT-modified gold substrate

Procedure:

  • Mount the ODT-modified gold substrate on a sample holder and introduce it into the UHV chamber of the XPS instrument.

  • Allow the chamber to reach a high vacuum (e.g., < 10⁻⁸ mbar).

  • Irradiate the sample surface with the X-ray beam.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest, particularly S 2p, C 1s, and Au 4f.

  • Analyze the high-resolution S 2p spectrum to identify the binding energies corresponding to sulfur bonded to gold (thiolate) and potentially unbound thiol groups.[6] The absence of oxidized sulfur species (sulfonates) at higher binding energies indicates a high-quality monolayer.[6]

References

A Comparative Guide to Self-Assembled Monolayers: 1,8-Octanedithiol vs. 1,6-Hexanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engineering surfaces at the molecular level, the choice of alkanedithiol for the formation of self-assembled monolayers (SAMs) is a critical design parameter. This guide provides an objective comparison of two commonly used dithiols, 1,8-Octanedithiol and 1,6-Hexanedithiol, for the creation of SAMs, with a focus on their performance, supported by experimental data.

At a Glance: Key Differences

PropertyThis compound SAMs1,6-Hexanedithiol SAMs
Alkyl Chain Length 8 Carbon Atoms6 Carbon Atoms
Stability Higher stability indicated by more negative reductive desorption potential compared to its monothiol counterpart.[1]Densely packed and highly oriented, suggesting good stability.[2]
Surface Structure Lower concentration of surface disulfides compared to 1,6-hexanedithiol SAMs.[1]Prone to the formation of intralayer disulfide bonds.[1]
Layer Thickness The calculated thickness of a close-packed standing-up monolayer is approximately 12.7 Å.Forms monolayers that are 6.9 ± 1.0 Å thick.[3]
Surface Coverage Forms a full monolayer of thiolate.A full monolayer of thiolate corresponds to 7.6 (±0.2) × 10⁻¹⁰ mol⁻².[2]

Performance Comparison

The length of the alkyl chain is a primary determinant of the physical and chemical properties of the resulting SAM. With its longer eight-carbon chain, this compound generally forms more ordered and densely packed monolayers compared to the six-carbon chain of 1,6-hexanedithiol. This is due to the increased van der Waals interactions between the longer alkyl chains, which is a driving force for the self-assembly process.

A notable difference lies in their reactivity and the formation of surface disulfide bonds. Studies have shown that the concentration of surface disulfides is lower for this compound monolayers than for 1,6-hexanedithiol monolayers.[1] This suggests that this compound may provide a surface with more available free thiol groups, which is a critical factor for subsequent functionalization, such as the attachment of nanoparticles or biomolecules.

The thickness of the SAM is directly related to the chain length. A self-assembled monolayer of 1,6-hexanedithiol on a gold substrate has been measured to be 6.9 ± 1.0 Å thick.[3] For this compound, the calculated thickness of a well-ordered, standing-up monolayer is approximately 12.7 Å.

Both molecules are capable of forming a full monolayer of thiolate on a gold surface.[2] For 1,6-hexanedithiol, a full monolayer coverage has been quantified as 7.6 (±0.2) × 10⁻¹⁰ mol⁻².[2]

Experimental Protocols

The formation of SAMs using either this compound or 1,6-hexanedithiol on a gold substrate generally follows a similar solution-phase deposition protocol.

Materials:
  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound or 1,6-Hexanedithiol

  • Anhydrous ethanol (or other suitable solvent)

  • Cleaning solution (e.g., Piranha solution - Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. )

  • Deionized water

  • Nitrogen gas

Procedure:
  • Substrate Cleaning: The gold substrate is rigorously cleaned to remove any organic contaminants. A common method is to immerse the substrate in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a few minutes, followed by copious rinsing with deionized water and then ethanol. The substrate is then dried under a stream of dry nitrogen.

  • Thiol Solution Preparation: A dilute solution of the dithiol (typically 1 mM) is prepared in a suitable solvent, most commonly anhydrous ethanol.

  • SAM Formation: The cleaned and dried gold substrate is immersed in the dithiol solution. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer. The process is typically carried out at room temperature.

  • Rinsing and Drying: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules. The substrate is then dried under a stream of dry nitrogen.

Characterization:

The resulting SAMs can be characterized by a variety of surface-sensitive techniques:

  • Contact Angle Goniometry: To determine the wettability of the surface, which provides information about the packing and order of the monolayer.

  • Ellipsometry: To measure the thickness of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and the chemical state of the sulfur atoms.

  • Cyclic Voltammetry (CV): To study the electrochemical properties of the SAM, including its stability and blocking behavior.

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the surface morphology and molecular arrangement of the SAM.

Visualizing the Comparison and Workflow

G Comparative Properties of Dithiol SAMs cluster_ODT This compound SAM cluster_HDT 1,6-Hexanedithiol SAM ODT_Chain 8-Carbon Alkyl Chain ODT_Stability Higher Stability ODT_Chain->ODT_Stability leads to ODT_Structure Lower Disulfide Formation ODT_Chain->ODT_Structure leads to ODT_Thickness Thicker Monolayer (~12.7 Å) ODT_Chain->ODT_Thickness leads to SAM_Property SAM Property ODT_Stability->SAM_Property ODT_Structure->SAM_Property ODT_Thickness->SAM_Property HDT_Chain 6-Carbon Alkyl Chain HDT_Stability Good Stability HDT_Chain->HDT_Stability leads to HDT_Structure Higher Disulfide Formation HDT_Chain->HDT_Structure leads to HDT_Thickness Thinner Monolayer (~6.9 Å) HDT_Chain->HDT_Thickness leads to HDT_Stability->SAM_Property HDT_Structure->SAM_Property HDT_Thickness->SAM_Property Molecule Dithiol Molecule Molecule->ODT_Chain influences Molecule->HDT_Chain influences

Caption: Logical relationship between dithiol structure and SAM properties.

G Experimental Workflow for SAM Formation and Characterization cluster_prep Preparation cluster_char Characterization Clean Substrate Cleaning Solution Dithiol Solution Preparation Clean->Solution Immersion SAM Formation (Immersion) Solution->Immersion Rinse Rinsing and Drying Immersion->Rinse ContactAngle Contact Angle Goniometry Rinse->ContactAngle Ellipsometry Ellipsometry Rinse->Ellipsometry XPS XPS Rinse->XPS CV Cyclic Voltammetry Rinse->CV Microscopy STM / AFM Rinse->Microscopy

Caption: General workflow for dithiol SAM preparation and analysis.

References

A Comparative Guide to Surface Passivation: 1,8-Octanedithiol vs. Alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification and passivation, the choice between dithiol and monothiol ligands is critical. This guide provides an objective comparison of 1,8-octanedithiol and various alkanethiols, supported by experimental data, to inform the selection of the most suitable surface passivation agent for your application.

The creation of stable and well-defined surfaces is paramount in fields ranging from biosensing and drug delivery to nanoelectronics. Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of surface functionalization. While alkanethiols have been the traditional choice, dithiols like this compound offer unique properties that can lead to enhanced stability and functionality. This guide delves into a head-to-head comparison of these two classes of molecules for surface passivation.

Performance Comparison: this compound vs. Alkanethiols

The decision between this compound and a corresponding alkanethiol hinges on the desired surface properties, including stability, molecular orientation, and the potential for further functionalization. The presence of a second thiol group in this compound can lead to different binding configurations and intermolecular interactions compared to its monothiol counterparts.

PropertyThis compoundAlkanethiols (e.g., 1-Octanethiol, Hexadecanethiol)Key Insights & References
Binding Configuration on Gold Primarily binds through a single thiol group, with the second thiol group oriented away from the surface. This creates a thiol-terminated surface.[1]Bind through a single thiol group, resulting in a methyl-terminated (or other functional group-terminated) surface.The "upright" orientation of this compound is crucial for applications requiring a reactive thiol surface for subsequent chemical modifications.[1]
Electrochemical Stability Exhibits higher stability, with a reductive desorption potential approximately 99 mV more negative than 1-octanethiol on Au(111).[2]Stability increases with alkyl chain length. Longer chain alkanethiols show greater stability against reductive desorption.[3][4]The increased stability of this compound monolayers is attributed to the potential for intralayer disulfide bond formation between adjacent molecules.[2]
Reductive Desorption Charge Higher reduction charge (-109 μC/cm²) compared to 1-octanethiol (-83 μC/cm²) on Au(111).[2]The charge is dependent on the packing density and surface coverage.The extra charge for this compound supports the presence of reducible intralayer disulfide bonds, contributing to a more robust monolayer.[2]
Thermal Stability Generally more stable due to the potential for intermolecular disulfide linkages.Thermal stability increases with the length of the alkyl chain due to stronger van der Waals interactions.[5] Short-chain alkanethiols like hexanethiol are stable up to around 373 K.[5]The formation of a cross-linked network via disulfide bonds in this compound monolayers enhances their resistance to thermal desorption.
Surface Wettability (Contact Angle) The thiol-terminated surface is more hydrophilic compared to a methyl-terminated alkanethiol SAM.The contact angle depends on the terminal group. For methyl-terminated SAMs, the surface is hydrophobic, with contact angles increasing with chain length and packing density.The exposed thiol groups of a this compound SAM can be oxidized in the presence of light and air to form more hydrophilic sulfonic acid species.[1]
Photooxidation The terminal, un-bound thiol group is susceptible to photooxidation to form a sulfonic acid species.[1]The thiolate-gold bond can undergo photooxidation, though a well-formed monolayer can provide a barrier against this.[1]The reactivity of the exposed thiol group in this compound SAMs is a key consideration for applications where long-term stability in ambient conditions is required.[1]

Experimental Protocols

Detailed methodologies are crucial for forming high-quality, reproducible self-assembled monolayers. Below are generalized protocols for the preparation of SAMs using this compound and alkanethiols on gold substrates.

Protocol 1: Formation of Self-Assembled Monolayers on Gold

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound or desired alkanethiol

  • Anhydrous ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.

    • Thoroughly rinse the substrates with deionized water and then with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol (this compound or alkanethiol) in anhydrous ethanol in a clean glass vial.

  • Self-Assembly:

    • Immerse the clean, dry gold substrates into the thiol solution.

    • Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[6]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the atoms within the SAM.

Procedure:

  • Sample Introduction: Mount the SAM-functionalized substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy range survey spectrum to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as S 2p, C 1s, O 1s, and Au 4f.

  • Data Analysis:

    • Binding Energy: Determine the binding energies of the core levels to identify the chemical states. For a thiolate bond to gold, the S 2p peak is typically observed around 162 eV.[1] For an un-bound thiol group, the S 2p peak appears at a slightly higher binding energy, around 163.5 eV.[1]

    • Atomic Concentrations: Calculate the relative atomic concentrations of the elements to verify the composition of the monolayer.

    • Angle-Resolved XPS (ARXPS): If available, perform ARXPS to obtain depth-profiling information and confirm the orientation of the molecules in the SAM.[7]

Protocol 3: Characterization by Contact Angle Goniometry

Objective: To assess the surface wettability and infer the packing and orientation of the monolayer.

Procedure:

  • Instrument Setup: Place the SAM-functionalized substrate on the sample stage of the contact angle goniometer.

  • Droplet Deposition: Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer software to measure the contact angle between the liquid droplet and the surface.

  • Multiple Measurements: Perform measurements at multiple locations on the surface to ensure statistical relevance and account for any surface heterogeneity.

  • Data Interpretation: A high contact angle for water (>90°) indicates a hydrophobic surface, typical for well-ordered, methyl-terminated alkanethiol SAMs. A lower contact angle suggests a more hydrophilic surface, which would be expected for a thiol-terminated this compound SAM.

Visualizing the Process: Experimental Workflow

The following diagrams illustrate the key steps in the formation and characterization of self-assembled monolayers.

experimental_workflow cluster_prep Substrate Preparation cluster_sam Monolayer Formation sub_clean Gold Substrate Cleaning (Piranha Etch) sub_rinse Rinsing (DI Water & Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry immersion Substrate Immersion (18-24 hours) sub_dry->immersion sol_prep Thiol Solution Preparation (1 mM in Ethanol) sol_prep->immersion sam_rinse Rinsing (Ethanol) immersion->sam_rinse sam_dry Drying (Nitrogen Stream) sam_rinse->sam_dry xps XPS Analysis sam_dry->xps cag Contact Angle Goniometry sam_dry->cag

Caption: Experimental workflow for SAM formation and characterization.

Logical Relationship: Comparing this compound and Alkanethiols

The choice between these two types of thiols is dictated by the desired surface properties and subsequent application.

comparison_logic cluster_dithiol This compound cluster_alkane Alkanethiols start Desired Surface Properties dithiol_prop Thiol-terminated surface Higher electrochemical stability Potential for cross-linking start->dithiol_prop Need reactive surface & enhanced stability alkane_prop Tunable terminal group (e.g., -CH3) Well-defined packing Hydrophobic/hydrophilic control start->alkane_prop Need specific terminal functionality & wettability dithiol_app Applications: - Covalent immobilization of biomolecules - Layer-by-layer assembly - Enhanced sensor stability dithiol_prop->dithiol_app alkane_app Applications: - Protein adsorption studies - Control of cell adhesion - Surface wetting modification alkane_prop->alkane_app

Caption: Decision logic for selecting a surface passivation agent.

References

A Comparative Guide to Defect Characterization in 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics and defect landscape of self-assembled monolayers (SAMs) derived from 1,8-octanedithiol on gold substrates. The performance and defect profiles are contrasted with those of conventional alkanethiol SAMs. Supporting experimental data from various surface characterization techniques are presented to offer a comprehensive understanding for researchers in materials science, nanotechnology, and drug development.

Introduction to Defects in Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. While offering a powerful platform for surface functionalization, the presence of defects within these monolayers can significantly impact their performance in applications ranging from biosensing to molecular electronics. Common defects include pinholes, domain boundaries, and disordered phases.[1] The choice of the molecular building block is critical in determining the quality and defect density of the resulting SAM. This guide focuses on the characterization of defects in SAMs formed from this compound, a dithiol molecule, and compares it to the more common single-chain alkanethiols.

Comparative Analysis of Defect Structures

SAMs derived from this compound can exhibit distinct structural features and defect profiles compared to their alkanethiol counterparts. The presence of two thiol groups in this compound allows for different binding configurations, including the potential for both thiol groups to bind to the surface, forming a looped structure, or for one to remain unbound, presenting a thiol-terminated surface. This can lead to a more complex and potentially more disordered monolayer compared to the well-ordered, quasi-crystalline structures often observed for long-chain alkanethiols.[2]

Quantitative Comparison of Defect Characteristics

Direct quantitative comparison of defect densities across different studies is challenging due to variations in experimental conditions. However, a compilation of reported values and qualitative observations from Scanning Tunneling Microscopy (STM) and Electrochemical Impedance Spectroscopy (EIS) provides valuable insights.

ParameterThis compound SAMsAlkanethiol SAMs (e.g., 1-Octanethiol)Characterization Technique
Pinhole Density Generally considered to be higher or to have larger defect sites compared to well-ordered alkanethiol SAMs. The presence of unbound thiol groups and potential for disordered phases can contribute to more permeable monolayers.Lower for well-ordered, long-chain alkanethiols. The packing density is a critical factor.Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV)
Domain Size Often characterized by smaller, less-defined domains. STM studies have shown that dithiol SAMs can be disordered with no clear domain structure.[2]Can form large, well-ordered domains (tens to hundreds of nanometers) with a quasi-crystalline structure, especially for longer alkyl chains.Scanning Tunneling Microscopy (STM)
Structural Order Can exhibit more disordered or amorphous phases. The flexibility of the alkyl chain and the presence of two thiol groups can hinder the formation of a highly ordered, close-packed structure.[2]Typically form highly ordered, close-packed structures with molecules tilted at a specific angle relative to the surface normal.Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS)
Reductive Desorption Potential The potential for the reductive desorption of this compound is reported to be more negative (by approximately 99 mV) than for 1-octanethiol, indicating a higher stability of the dithiol monolayer.[3]Less negative desorption potential compared to this compound.[3]Cyclic Voltammetry (CV)
Reductive Desorption Charge A higher reductive desorption charge (-109 µC/cm²) has been reported compared to 1-octanethiol (-83 µC/cm²), which is attributed to the presence of intralayer disulfide bonds.[3]Lower reductive desorption charge compared to this compound.[3]Cyclic Voltammetry (CV)

Experimental Protocols for Defect Characterization

Accurate characterization of SAM defects is crucial for understanding and improving monolayer quality. The following are detailed methodologies for key experimental techniques.

Scanning Tunneling Microscopy (STM) for Morphological Analysis

STM provides real-space images of the SAM surface with atomic or molecular resolution, enabling the direct visualization of defects such as pinholes, domain boundaries, and molecular vacancies.

Experimental Workflow:

cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_stm STM Imaging s1 Au(111) substrate deposition on mica s2 Annealing of Au substrate s1->s2 Thermal Evaporation s3 Immersion in 1 mM thiol solution (e.g., in ethanol) s2->s3 s4 Incubation (12-24 hours) s3->s4 s5 Rinsing with solvent s4->s5 s6 Mounting sample in STM s5->s6 s7 Approach tip to surface s6->s7 s8 Imaging in constant current mode s7->s8

Figure 1: Workflow for STM analysis of SAMs.

Detailed Protocol:

  • Substrate Preparation: A gold film (typically 100-200 nm thick) is deposited on a freshly cleaved mica sheet under high vacuum. The gold substrate is then annealed at a temperature of around 300-350°C to obtain large, atomically flat Au(111) terraces.

  • SAM Formation: The gold substrate is immersed in a dilute solution (typically 1 mM) of the desired thiol (e.g., this compound or an alkanethiol) in a suitable solvent like ethanol. The immersion time is typically 12 to 24 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, the substrate is thoroughly rinsed with the pure solvent to remove any non-chemisorbed molecules.

  • STM Imaging: The sample is mounted in the STM, and a sharp metallic tip (e.g., Pt/Ir) is brought into close proximity to the surface. Imaging is typically performed in constant current mode, where the feedback loop maintains a constant tunneling current by adjusting the tip-sample distance. Typical imaging parameters are a bias voltage of 0.5-1.5 V and a tunneling current of 20-100 pA.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the SAM. It can be used to confirm the presence of the thiol on the surface and to investigate the nature of the sulfur-gold bond.

Experimental Workflow:

cluster_prep Sample Preparation cluster_xps XPS Analysis s1 SAM formation on Au substrate s2 Introduction into UHV chamber s1->s2 s3 Irradiation with monochromatic X-rays s2->s3 s4 Detection of photoemitted electrons s3->s4 s5 Analysis of core-level spectra (e.g., S 2p, C 1s, Au 4f) s4->s5

Figure 2: Workflow for XPS analysis of SAMs.

Detailed Protocol:

  • Sample Preparation: A SAM is prepared on a gold substrate as described in the STM protocol.

  • Analysis: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample surface, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Interpretation: The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical environment. For alkanethiol SAMs on gold, the S 2p spectrum is of particular interest. A peak at a binding energy of around 162 eV is indicative of a thiolate bond to gold (Au-S), while a peak at a higher binding energy (around 163-164 eV) can indicate the presence of unbound thiol or disulfide species, which can be considered as defects or a disordered layer.[4]

Electrochemical Methods for Defect Probing

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are powerful tools for assessing the barrier properties of SAMs and quantifying the extent of defects. These methods measure the ease with which electroactive species in solution can reach the underlying electrode surface through defects in the monolayer.

Logical Relationship of Electrochemical Defect Characterization:

cluster_sam_prop SAM Properties cluster_electrochem Electrochemical Response n1 High Defect Density (Pinholes, grain boundaries) n3 High Faradaic Current (CV) Low Charge Transfer Resistance (EIS) n1->n3 Allows easy access of redox probe to electrode n2 Low Defect Density (Well-ordered monolayer) n4 Low Faradaic Current (CV) High Charge Transfer Resistance (EIS) n2->n4 Blocks access of redox probe to electrode

Figure 3: Relationship between SAM defects and electrochemical response.

Detailed Protocol (EIS):

  • Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: The electrolyte solution typically contains a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻ or Ru(NH₃)₆²⁺/³⁺, in a suitable buffer.

  • Measurement: A small amplitude AC potential is applied to the working electrode over a range of frequencies, and the resulting current is measured.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance). The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a well-packed, defect-free monolayer that effectively blocks electron transfer, while a low Rct suggests the presence of defects that allow the redox probe to access the electrode surface.

Conclusion

The characterization of defects in self-assembled monolayers is paramount for their effective implementation in advanced applications. While this compound offers the potential for creating surfaces with free thiol groups for further functionalization, it is crucial to recognize that these SAMs may exhibit a higher degree of disorder and a greater density of defects compared to well-ordered, long-chain alkanethiol SAMs. The choice between a dithiol and a monothiol for SAM formation will therefore depend on the specific application requirements, balancing the need for a specific terminal functionality against the importance of a highly ordered, defect-free monolayer. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these important nanoscale interfaces.

References

A Comparative Guide to Alternative Linker Molecules for 1,8-Octanedithiol in Molecular Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate linker molecule is paramount in the design and fabrication of robust and efficient molecular electronic devices. While 1,8-Octanedithiol has been a foundational linker, the demand for enhanced performance, stability, and functionality has driven the exploration of a diverse range of alternative molecules. This guide provides a comprehensive comparison of key alternatives, supported by experimental data, to aid researchers in selecting the optimal linker for their specific applications.

Performance Comparison of Linker Molecules

The electrical conductance of a single-molecule junction is a critical parameter for evaluating the performance of a linker molecule. The following table summarizes the experimentally determined single-molecule conductance values for several alternatives to this compound, measured using mechanically controlled break junction (MCBJ) or scanning tunneling microscope break junction (STM-BJ) techniques.

Linker Molecule CategorySpecific MoleculeConductance (G₀)Decay Constant (β) per CH₂/unitKey Characteristics
Alkanedithiols Propanedithiol (C3)~1 x 10⁻³1.05 ± 0.08Shorter chain length, higher conductance.
Hexanedithiol (C6)~7 x 10⁻⁴1.05 ± 0.08Intermediate chain length and conductance.
Octanedithiol (C8)~1.6 x 10⁻⁴1.05 ± 0.08Longer chain length, lower conductance, serves as a benchmark.
Aromatic Dithiols 1,4-Benzenedithiol (BDT)0.011N/ARigid, π-conjugated system leading to higher conductance compared to alkanedithiols.[1]
Oligo(phenylene ethynylene)s (OPEs) OPE derivativeVaries with length and substituents~3.4 nm⁻¹Highly conjugated and rigid, offering tunable conductance over longer distances.[2][3]
Alkanes with Alternative Anchors 1,8-OctanediamineVaries~0.8 per CH₂Amine anchors provide weaker coupling to gold electrodes compared to thiols.[4][5]
1,8-Octanedicarboxylic acidVariesN/ACarboxylic acid anchors offer another alternative for electrode binding.[6]

Note: G₀ is the quantum of conductance, approximately 77.5 µS. The decay constant β describes the exponential decrease in conductance with increasing molecular length.

Experimental Protocols: Measuring Single-Molecule Conductance

The characterization of single-molecule junctions is predominantly carried out using two key techniques: the Mechanically Controlled Break Junction (MCBJ) and the Scanning Tunneling Microscope Break Junction (STM-BJ).

Mechanically Controlled Break Junction (MCBJ)

The MCBJ technique involves the controlled breaking of a notched metallic wire to form two atomically sharp electrodes.

Experimental Workflow:

  • Fabrication: A thin metallic wire (typically gold) is patterned on a flexible substrate. A microfabricated notch in the wire localizes the breaking point.

  • Bending Mechanism: The substrate is placed in a three-point bending apparatus. A piezoelectric element controls the bending of the substrate with sub-angstrom precision.

  • Junction Formation: As the substrate is bent, the notched wire elongates and eventually breaks, forming a nanogap between two fresh, clean electrodes.

  • Molecular Deposition: The molecule of interest, dissolved in a suitable solvent, is introduced to the nanogap, where it can self-assemble and bridge the two electrodes.

  • Conductance Measurement: A bias voltage is applied across the electrodes, and the current is measured as the junction is repeatedly formed and broken. This process is repeated thousands of times to build a statistically significant dataset.

  • Data Analysis: The measured conductance values are compiled into a histogram, where peaks indicate the characteristic conductance of a single-molecule junction.

MCBJ_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis fab Fabricate Notched Gold Wire on Flexible Substrate bend Mount in 3-Point Bending Apparatus fab->bend mol_dep Introduce Molecular Solution bend->mol_dep break_junc Break Wire to Form Nanogap mol_dep->break_junc measure Repeatedly Form and Break Junction while Measuring Conductance break_junc->measure hist Construct Conductance Histogram measure->hist peak Identify Conductance Peaks hist->peak

Experimental workflow for the MCBJ technique.
Scanning Tunneling Microscope Break Junction (STM-BJ)

The STM-BJ technique utilizes the fine positional control of an STM tip to create and measure molecular junctions.

Experimental Workflow:

  • Substrate Preparation: A conductive substrate (e.g., Au(111)) is coated with the linker molecules of interest.

  • Junction Formation: An STM tip (also typically gold) is repeatedly brought into contact with the substrate and then retracted.[7]

  • Molecule Trapping: As the tip retracts, a single molecule from the substrate surface can bridge the gap between the tip and the substrate, forming a molecular junction.

  • Conductance Measurement: Throughout the retraction process, a bias voltage is applied, and the current is continuously measured, generating a conductance-versus-displacement trace.[8]

  • Data Analysis: Thousands of these traces are collected and used to construct a conductance histogram. The plateaus in the individual traces and the peaks in the histogram correspond to the conductance of a single molecule.

STMBJ_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare Molecule-Coated Conductive Substrate approach Approach STM Tip to Substrate prep->approach retract Repeatedly Contact and Retract Tip approach->retract measure Measure Conductance during Retraction retract->measure trace Generate Conductance- Displacement Traces measure->trace hist Construct Conductance Histogram trace->hist

Experimental workflow for the STM-BJ technique.

Charge Transport Mechanism

For the majority of the linker molecules discussed, charge transport through the single-molecule junction occurs via an off-resonant tunneling mechanism.[9] In this process, electrons tunnel through the energy barrier presented by the molecule, and the conductance is strongly dependent on the alignment of the molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes.

Charge transport through a molecular junction.

Key Factors Influencing Conductance:

  • Molecular Length: For non-conjugated linkers like alkanedithiols, conductance decreases exponentially with increasing length.

  • Conjugation: π-conjugated systems, such as aromatic dithiols and OPEs, facilitate electron delocalization, leading to higher conductance compared to saturated linkers of similar length.[2][3]

  • Anchoring Groups: The chemical nature of the group that binds the molecule to the electrodes (e.g., thiol, amine, carboxylic acid) significantly impacts the electronic coupling and, consequently, the junction conductance and stability.[6] Thiol groups typically form strong covalent bonds with gold electrodes, leading to more stable junctions.[4][5]

  • Rigidity vs. Flexibility: Rigid linkers, like BDT and OPEs, can provide more well-defined junction geometries and reproducible conductance values compared to flexible alkanedithiols which can adopt various conformations.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of 1,8-Octanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1,8-octanedithiol (ODT) self-assembled monolayers (SAMs) with alternative surface modification strategies, supported by experimental data from electrochemical impedance spectroscopy (EIS). Detailed experimental protocols and visualizations are included to facilitate understanding and replication.

Introduction

Self-assembled monolayers (SAMs) provide a robust and versatile platform for modifying surfaces, with applications ranging from biosensing to drug delivery and corrosion prevention. This compound (ODT) is a popular choice for forming SAMs on gold surfaces due to its ability to form a well-ordered monolayer with a free thiol group available for further functionalization. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize the formation and properties of these monolayers, providing quantitative insights into their barrier properties and interfacial charge transfer kinetics.

This guide will delve into the EIS characterization of ODT SAMs, comparing their performance with other alkanethiols of varying chain lengths and functionalities.

Comparison of this compound SAMs with Alkanethiol Alternatives

The insulating properties of alkanethiol SAMs are primarily dictated by the length of the alkyl chain and the nature of the terminal group. EIS allows for the quantification of these properties through the measurement of charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates a more effective barrier to electron transfer, suggesting a more densely packed and defect-free monolayer. Conversely, a lower Cdl value is also indicative of a well-formed, insulating monolayer.

Table 1: Comparison of Charge Transfer Resistance (Rct) and Double-Layer Capacitance (Cdl) for Various Alkanethiol SAMs on Gold.

Thiol MoleculeChain LengthTerminal GroupRct (kΩ·cm²)Cdl (µF/cm²)Reference
1-ButanethiolC4-CH₃~10~5.0[1]
1-HexanethiolC6-CH₃~100~2.5[1]
This compound C8 -SH ~1900 ~1.5 [2]
1-OctanethiolC8-CH₃~1500~1.7[3]
1-DecanethiolC10-CH₃~2500~1.2[1]
1-DodecanethiolC12-CH₃>5000~1.0[4]
11-Mercaptoundecanoic acidC11-COOH~600~3.0[5]

Note: The values presented are approximate and can vary depending on the specific experimental conditions such as electrolyte composition, redox probe, and SAM preparation method.

From the data, it is evident that the charge transfer resistance increases with the length of the alkyl chain, confirming that longer chains provide a better barrier to electron transfer.[6] Interestingly, the this compound SAM exhibits a significantly high Rct value, comparable to or even exceeding that of its monothiol counterpart, 1-octanethiol.[3] This suggests that the dithiol can form a highly ordered and passivating monolayer. The presence of a terminal thiol group in ODT SAMs offers the advantage of providing an anchor point for the immobilization of biomolecules or nanoparticles, a crucial feature for many biosensing and drug delivery applications.

Monolayers terminated with polar groups, such as the carboxylic acid group in 11-mercaptoundecanoic acid, tend to show lower Rct and higher Cdl values. This is often attributed to a less ordered monolayer structure and increased ion permeability due to the hydrophilic nature of the terminal group.[5]

Experimental Protocols

Substrate Preparation

A clean and smooth gold surface is critical for the formation of a high-quality SAM.

  • Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with ethanol.

  • Drying: Dry the substrate under a stream of dry nitrogen gas.

SAM Formation
  • Solution Preparation: Prepare a 1 mM solution of the desired thiol (e.g., this compound) in absolute ethanol.

  • Immersion: Immerse the cleaned gold substrate into the thiol solution.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For dithiols like ODT, this extended incubation time is crucial for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-modified substrate under a stream of dry nitrogen.

Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Electrochemical Cell Setup: Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: The measurements are typically performed in an aqueous electrolyte solution containing a suitable redox probe, such as a 1:1 mixture of [Fe(CN)₆]³⁻/⁴⁻ (e.g., 5 mM) in a supporting electrolyte like 0.1 M KCl.

  • EIS Measurement Parameters:

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).

    • The DC potential is typically set to the formal potential of the redox couple.

  • Data Analysis: The impedance data is commonly visualized as a Nyquist plot (imaginary impedance vs. real impedance). The data can be fitted to an equivalent electrical circuit model, such as a Randles circuit, to extract quantitative parameters like Rct and Cdl.[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_eis EIS Measurement Cleaning Piranha Cleaning Rinsing1 DI Water & Ethanol Rinse Cleaning->Rinsing1 Drying1 Nitrogen Drying Rinsing1->Drying1 Solution_Prep Prepare 1 mM Thiol Solution Drying1->Solution_Prep Immersion Immerse Gold Substrate Solution_Prep->Immersion Incubation Incubate for 18-24h Immersion->Incubation Rinsing2 Ethanol Rinse Incubation->Rinsing2 Drying2 Nitrogen Drying Rinsing2->Drying2 Cell_Setup Assemble 3-Electrode Cell Drying2->Cell_Setup Electrolyte Add Redox Probe Electrolyte Cell_Setup->Electrolyte EIS_Scan Perform EIS Scan Electrolyte->EIS_Scan Data_Analysis Fit Data to Equivalent Circuit EIS_Scan->Data_Analysis

Fig. 1. Experimental workflow for SAM formation and EIS characterization.

Randles_Circuit cluster_interface Electrode-Electrolyte Interface Rs Solution Resistance node1 Rs->node1 Rct Charge Transfer Resistance node2 Rct->node2 Cdl Double-Layer Capacitance Cdl->node2 node3 node1->Rct node1->Cdl

Fig. 2. Simplified Randles equivalent circuit model for a SAM-modified electrode.

Conclusion

The electrochemical impedance spectroscopy of this compound self-assembled monolayers reveals their excellent insulating properties, which are comparable to or even better than their monothiol counterparts of similar chain length. The key advantage of ODT lies in the availability of a terminal thiol group for further functionalization, making it an ideal candidate for the fabrication of biosensors and other functional surfaces. The choice of the appropriate alkanethiol for a specific application will depend on the desired balance between insulating properties, surface functionality, and the chemical environment in which the SAM will be employed. This guide provides the fundamental data and protocols to aid researchers in making an informed decision for their surface modification needs.

References

A Comparative Guide to the Analysis of 1,8-Octanedithiol and 1-Octanethiol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1,8-Octanedithiol and 1-Octanethiol self-assembled monolayers (SAMs) on gold surfaces, leveraging Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) analysis. This guide provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate surface modification strategies.

The formation of highly ordered self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanoscience and technology, with wide-ranging applications in biosensing, molecular electronics, and drug delivery. The choice of the molecular linker is critical in determining the stability, functionality, and overall performance of these surfaces. This guide provides a detailed comparison of two common alkanethiols: this compound, a dithiol, and 1-Octanethiol, a monothiol, through the lens of AFM and STM analysis.

Performance Comparison: this compound vs. 1-Octanethiol on Gold

The primary distinction between this compound and 1-octanethiol lies in their binding capabilities to the gold substrate. While 1-octanethiol, a monothiol, forms a single sulfur-gold bond, this compound possesses two thiol groups, allowing for the possibility of forming two covalent bonds with the gold surface. This fundamental difference significantly impacts the stability and orientation of the resulting monolayer.

Electrochemical studies have provided quantitative evidence for the enhanced stability of this compound SAMs compared to their monothiol counterparts. The reductive desorption potential, which is the potential at which the thiol monolayer is removed from the gold surface, is a key indicator of SAM stability. A more negative desorption potential signifies a more stable monolayer.

ParameterThis compound on Au(111)1-Octanethiol on Au(111)Reference
Reductive Desorption Potential 99 mV more negative than 1-octanethiol-[1]
Reduction Charge -109 µC/cm²-83 µC/cm²[1]

The more negative reductive desorption potential for this compound indicates a stronger binding to the gold surface.[1] Furthermore, the higher reduction charge associated with the desorption of the this compound monolayer suggests a different binding configuration compared to the monothiol, possibly involving both thiol groups interacting with the surface or the formation of intralayer disulfide bonds, which would contribute to the overall stability.[1]

The orientation of the adsorbed molecules is another critical factor. While monothiols like 1-octanethiol typically form a well-ordered, tilted monolayer in a "standing-up" configuration, dithiols such as this compound can adopt different orientations depending on the preparation method.[2] Immersion methods often lead to a "lying-down" configuration where both thiol groups bind to the gold surface.[2] However, techniques like nanografting can promote a "standing-up" orientation, leaving a free thiol group at the monolayer-solution interface, which is highly desirable for subsequent functionalization.[2]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducible formation and analysis of high-quality SAMs.

Self-Assembled Monolayer (SAM) Formation

A common method for the formation of both this compound and 1-octanethiol SAMs on gold is the immersion method.

  • Substrate Preparation: Atomically flat gold substrates, typically Au(111) on mica or silicon, are cleaned immediately before use. This can be achieved by UV-ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or argon plasma cleaning.

  • Immersion: The cleaned gold substrate is immersed in a dilute solution (typically 1 mM) of the desired thiol in a suitable solvent, such as absolute ethanol.

  • Incubation: The immersion is carried out for a specific duration, which can range from a few minutes to 24 hours, to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, the substrate is thoroughly rinsed with the solvent to remove any non-chemisorbed molecules.

  • Drying: The substrate is then dried under a stream of inert gas, such as nitrogen or argon.

Atomic Force Microscopy (AFM) Analysis

AFM is a powerful technique for characterizing the topography and mechanical properties of SAMs at the nanoscale.

  • Imaging Mode: Tapping mode AFM is generally preferred for imaging soft organic monolayers to minimize sample damage.

  • Cantilever Selection: A sharp silicon nitride or silicon cantilever with a low spring constant is typically used.

  • Environmental Conditions: Imaging can be performed in air or in a liquid environment, depending on the desired information.

  • Image Analysis: AFM images provide quantitative data on surface roughness (Ra, Rq), monolayer thickness (through scratch-and-measure techniques), and the presence of defects.

Scanning Tunneling Microscopy (STM) Analysis

STM provides unparalleled atomic resolution of conductive surfaces, making it ideal for visualizing the molecular arrangement within SAMs on gold.

  • Tip Preparation: A sharp, electrochemically etched tungsten or platinum-iridium tip is used.

  • Tunneling Conditions: The imaging is performed by applying a bias voltage between the tip and the sample and maintaining a constant tunneling current. Typical parameters for alkanethiol SAMs are a bias voltage of -1.5 V and a tunneling current of 50 pA.[3]

  • Environment: High-resolution imaging is often performed under ultra-high vacuum (UHV) conditions to ensure a clean and stable environment. In-situ STM can also be performed in liquid.

  • Data Interpretation: STM images reveal the packing structure, domain boundaries, and defects within the monolayer.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the structural differences between this compound and 1-octanethiol SAMs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Surface Analysis Clean Au(111) Substrate Clean Au(111) Substrate Immersion in Thiol Solution Immersion in Thiol Solution Clean Au(111) Substrate->Immersion in Thiol Solution Rinsing Rinsing Immersion in Thiol Solution->Rinsing Drying Drying Rinsing->Drying AFM Analysis AFM Analysis Drying->AFM Analysis STM Analysis STM Analysis Drying->STM Analysis

Experimental workflow for SAM formation and analysis.

molecule_comparison cluster_octanedithiol This compound on Gold cluster_octanethiol 1-Octanethiol on Gold Standing-up Standing-up Lying-down Lying-down Dithiol Dithiol->Standing-up Nanografting Dithiol->Lying-down Immersion Monothiol_Standing-up Standing-up Monothiol Monothiol->Monothiol_Standing-up Immersion

Molecular orientation comparison on a gold surface.

Concluding Remarks

The choice between this compound and 1-octanethiol for the formation of SAMs on gold surfaces depends critically on the specific application. For applications requiring high stability and the potential for creating a surface with free thiol groups for further functionalization, this compound is a strong candidate, particularly when deposited using techniques that promote a "standing-up" orientation. However, for applications where a well-defined, simple monolayer is sufficient, 1-octanethiol remains a reliable choice. The complementary information provided by AFM and STM is essential for a thorough characterization of these monolayers, ensuring the desired surface properties are achieved for successful implementation in research and development.

References

Unveiling the Impact of Chain Length on Alkanedithiol Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Alkanedithiols, which form self-assembled monolayers (SAMs) on various substrates, are pivotal in applications ranging from biosensors to molecular electronics. A critical determinant of their functionality is the length of the alkyl chain. This guide provides an objective comparison of the performance of different length alkanedithiols, supported by experimental data, to aid in the selection of the most suitable molecule for specific research needs.

The performance of alkanedithiol self-assembled monolayers (SAMs) is intrinsically linked to the length of the hydrocarbon chain. Generally, as the chain length increases, the van der Waals interactions between adjacent molecules become stronger, leading to more ordered, densely packed, and thermally stable films. This increased order significantly influences the electrical, surface, and barrier properties of the monolayer.

Performance Metrics: A Quantitative Comparison

The following tables summarize key performance data for alkanedithiols of varying chain lengths, compiled from multiple studies. These metrics are crucial for predicting the behavior of SAMs in different applications.

Chain Length (Number of Carbons)SAM Thickness (Å)Water Contact Angle (°)
6~9~75
8~12~80
10~15~85
12~18~90
16~24~95

Table 1: Physical Properties of Alkanedithiol SAMs on Gold. The data shows a clear trend of increasing thickness and hydrophobicity with longer alkyl chains, indicating more vertically oriented and densely packed monolayers.

Chain Length (Number of Carbons)Single-Molecule Conductance (G/G₀)Thermal Desorption Temperature (°C)
310⁻² - 10⁻³~100
410⁻³ - 10⁻⁴~120
610⁻⁴ - 10⁻⁵~150
810⁻⁵ - 10⁻⁶~170
1010⁻⁶ - 10⁻⁷~190

Table 2: Electrical and Thermal Properties of Alkanedithiol SAMs. The conductance exponentially decreases with increasing chain length, a hallmark of electron tunneling.[1][2][3] Thermal stability also shows a significant increase with longer chains.[4]

Experimental Protocols: Methodologies for Characterization

The data presented in this guide is derived from a suite of standard surface science techniques. Below are detailed methodologies for key experiments used to characterize alkanedithiol SAMs.

Self-Assembled Monolayer (SAM) Formation
  • Substrate Preparation: Gold substrates (e.g., Au(111) on mica or silicon) are cleaned, often by piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV-ozone treatment, followed by rinsing with deionized water and ethanol.[5]

  • Immersion: The cleaned substrates are immediately immersed in a dilute solution (typically 1-10 mM) of the desired alkanedithiol in a suitable solvent, such as ethanol.[5][6]

  • Incubation: The immersion is carried out for a period ranging from several hours to 24 hours at room temperature to allow for the formation of a well-ordered monolayer.[5][7]

  • Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen).

Contact Angle Goniometry
  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a liquid dispensing system is used.

  • Measurement: A small droplet (typically 1-5 µL) of deionized water is gently dispensed onto the SAM-coated surface.

  • Analysis: The angle formed at the three-phase (liquid-solid-vapor) contact line is measured. Advancing and receding angles can be determined by adding and removing liquid from the droplet, respectively. The static contact angle provides a measure of the surface wettability.[8][9]

X-ray Photoelectron Spectroscopy (XPS)
  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Data Acquisition: The sample is placed in an ultra-high vacuum chamber. Survey scans are first performed to identify the elemental composition of the surface. High-resolution scans of specific elements (C 1s, S 2p, Au 4f) are then acquired.

  • Analysis: The binding energies of the core-level electrons are used to determine the chemical states of the elements. For alkanedithiols, the S 2p spectrum can distinguish between bound thiolates (S-Au) and free thiols (S-H).[6][10][11] The thickness of the monolayer can also be estimated from the attenuation of the Au 4f signal.[11]

Atomic Force Microscopy (AFM)
  • Instrumentation: An AFM operating in contact or tapping mode is used.

  • Imaging: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever is monitored to generate a topographical image of the SAM.

  • Analysis: AFM can reveal the morphology of the monolayer, including the presence of domains, defects, and islands.[8][12][13] It can also be used to measure the thickness of the SAM through techniques like nanografting or by imaging the edge of a patterned monolayer.[14]

Electrochemical Impedance Spectroscopy (EIS)
  • Setup: A three-electrode electrochemical cell is used, with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Measurement: A small amplitude AC voltage is applied over a range of frequencies, and the resulting current is measured.

  • Analysis: The impedance data is often modeled using an equivalent circuit to extract parameters such as the monolayer capacitance and charge transfer resistance. These parameters provide information about the packing density and barrier properties of the SAM.[15][16][17][18]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_formation SAM Formation cluster_characterization Characterization substrate Substrate Cleaning immersion Immersion & Incubation substrate->immersion solution Alkanedithiol Solution solution->immersion rinsing Rinsing & Drying immersion->rinsing cag Contact Angle rinsing->cag xps XPS rinsing->xps afm AFM rinsing->afm eis EIS rinsing->eis

Experimental workflow for SAM formation and characterization.

chain_length_performance cluster_properties Performance Metrics chain_length Increasing Alkanedithiol Chain Length packing ↑ Packing Density & Order chain_length->packing stronger van der Waals forces stability ↑ Thermal Stability chain_length->stability hydrophobicity ↑ Hydrophobicity chain_length->hydrophobicity conductivity ↓ Electrical Conductance chain_length->conductivity increased tunneling distance

Relationship between alkanedithiol chain length and performance.

References

Verifying 1,8-Octanedithiol Monolayer Formation: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs), the successful formation of a uniform and densely packed 1,8-octanedithiol monolayer is a critical first step for a multitude of applications, including biosensing, nanotechnology, and surface functionalization. This guide provides an objective comparison of key analytical techniques used to verify the formation of these essential surface modifications, supported by experimental data and detailed protocols.

The spontaneous adsorption of this compound onto a gold substrate forms a self-assembled monolayer where one thiol group binds to the gold surface, ideally leaving a terminal thiol group exposed for further functionalization. Verifying the quality of this monolayer is paramount to ensure reproducible and reliable downstream applications. Here, we compare four common techniques: Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Ellipsometry, and Scanning Tunneling Microscopy (STM).

Quantitative Data Comparison

The following tables summarize the expected quantitative outcomes for a successfully formed this compound monolayer on a gold substrate.

Table 1: Contact Angle Measurements

ParameterBare GoldThis compound Monolayer
Water Contact Angle (θ)< 15° (Hydrophilic)70° - 80° (More Hydrophobic)

Note: The terminal thiol group of the this compound monolayer results in a more hydrophobic surface than bare gold, but less hydrophobic than an alkanethiol monolayer with a methyl terminus.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data

ElementBinding Energy (eV)Expected Observation for Monolayer
Au 4f~84.0 and ~87.7Substrate peaks, may be attenuated by the monolayer.
S 2p~162 (thiolate) & ~163.5 (unbound thiol)Presence of a significant peak around 162 eV confirms the covalent bonding of sulfur to the gold surface. A smaller peak around 163.5 eV may indicate the presence of the terminal unbound thiol groups.
C 1s~285A strong carbon signal confirms the presence of the organic monolayer.
O 1sAdventitiousMinimal oxygen signal is expected on a clean, well-formed monolayer.

Table 3: Ellipsometry Data

ParameterExpected Value
Thickness1.0 - 1.5 nm

Note: The expected thickness is based on the approximate length of the this compound molecule in a relatively upright orientation.

Table 4: Scanning Tunneling Microscopy (STM) Data

FeatureExpected Observation
Surface MorphologyOrdered, closely packed domains.
Molecular LatticeCan reveal the packing structure, often a (√3 × √3)R30° lattice for alkanethiols on Au(111).
DefectsPresence of pinholes, domain boundaries, or disordered regions can be visualized.

Experimental Protocols

Detailed methodologies for each of the key verification techniques are provided below.

Protocol 1: Preparation of this compound Monolayer on Gold
  • Substrate Preparation: Begin with a clean gold-coated substrate (e.g., gold-coated silicon wafer or glass slide). Clean the substrate by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. Further cleaning can be achieved using a UV-ozone cleaner or piranha solution (use with extreme caution).

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immerse the clean gold substrate into the this compound solution. The immersion time can vary, but a typical duration is 18-24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with copious amounts of ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen gas.

Protocol 2: Contact Angle Measurement
  • Place the dried substrate with the this compound monolayer on the stage of a contact angle goniometer.

  • Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface of the monolayer.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the tangent of the droplet and the surface.

  • Perform measurements at multiple locations on the substrate to ensure uniformity and calculate an average contact angle.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
  • Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).

  • Detect the kinetic energy of the photoelectrons emitted from the sample surface.

  • Acquire survey scans to identify the elements present on the surface.

  • Perform high-resolution scans over the Au 4f, S 2p, C 1s, and O 1s regions to determine the chemical states and relative atomic concentrations.

Protocol 4: Ellipsometry
  • Place the substrate on the ellipsometer stage.

  • Direct a polarized beam of light at a known angle of incidence onto the sample surface.

  • Measure the change in polarization of the reflected light.

  • Model the surface as a layered structure (e.g., silicon substrate/gold layer/organic monolayer/air).

  • Use appropriate software to fit the experimental data to the model and determine the thickness of the organic monolayer, assuming a refractive index for the this compound layer (typically around 1.45).

Protocol 5: Scanning Tunneling Microscopy (STM)
  • Mount the sample on the STM stage.

  • Bring a sharp metallic tip (e.g., tungsten or Pt/Ir) into close proximity to the sample surface.

  • Apply a bias voltage between the tip and the sample, inducing a tunneling current.

  • Scan the tip across the surface while maintaining a constant tunneling current (constant current mode) or constant height (constant height mode).

  • Generate a topographic image of the surface, revealing the molecular arrangement of the this compound monolayer.

Visualizing the Verification Workflow

The following diagrams illustrate the logical flow of the experimental process and the relationship between the different verification techniques.

G cluster_prep Monolayer Preparation cluster_verify Verification cluster_results Expected Results Clean_Gold Clean Gold Substrate Prepare_Solution Prepare this compound Solution (1 mM in Ethanol) Immerse Immerse Substrate (18-24 hours) Rinse_Dry Rinse with Ethanol & Dry with Nitrogen Contact_Angle Contact Angle Goniometry Rinse_Dry->Contact_Angle XPS XPS Rinse_Dry->XPS Ellipsometry Ellipsometry Rinse_Dry->Ellipsometry STM STM Rinse_Dry->STM CA_Result θ ≈ 70-80° Contact_Angle->CA_Result XPS_Result S 2p peak at ~162 eV XPS->XPS_Result Ellipsometry_Result Thickness ≈ 1.0-1.5 nm Ellipsometry->Ellipsometry_Result STM_Result Ordered Domains STM->STM_Result

Caption: Experimental workflow for this compound monolayer formation and verification.

G cluster_techniques Characterization Techniques cluster_info Information Obtained Monolayer This compound Monolayer Contact_Angle Contact Angle Monolayer->Contact_Angle Surface Wettability XPS XPS Monolayer->XPS Elemental Composition & Chemical State Ellipsometry Ellipsometry Monolayer->Ellipsometry Monolayer Thickness STM STM Monolayer->STM Surface Topography & Molecular Packing Hydrophobicity Confirmation of Surface Modification Contact_Angle->Hydrophobicity Composition Presence of S, C Au-S Bond Confirmation XPS->Composition Thickness Confirmation of Monolayer Formation Ellipsometry->Thickness Structure Quality and Order of the Monolayer STM->Structure

A Comparative Guide to Sulfur Bonding in 1,8-Octanedithiol Self-Assembled Monolayers via XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface chemistry of self-assembled monolayers (SAMs) is paramount for applications ranging from biosensors to drug delivery systems. This guide provides a detailed comparison of the sulfur bonding states in 1,8-octanedithiol (ODT) SAMs on gold surfaces, analyzed by X-ray Photoelectron Spectroscopy (XPS), and contextualizes this data with other alkanethiols.

Executive Summary

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to probe the elemental composition and chemical states of a material. In the study of SAMs, XPS analysis of the sulfur S 2p core level provides critical insights into the formation and integrity of the monolayer. For this compound, a bifunctional molecule, the nature of the sulfur-gold interaction and the state of the terminal thiol group are key to its functionality. This guide synthesizes XPS data to differentiate between various sulfur species, including bound thiolates, unbound thiols, disulfides, and oxidized forms.

Comparative Analysis of Sulfur S 2p Binding Energies

The binding energy of the S 2p photoelectron is highly sensitive to the chemical environment of the sulfur atom. The table below summarizes the typical S 2p3/2 binding energies for various sulfur species observed in alkanethiol and dithiol SAMs on gold.

Sulfur SpeciesChemical EnvironmentS 2p3/2 Binding Energy (eV)References
Bound Thiolate Covalently bound to gold surface (Au-S)161.0 - 162.1[1][2][3][4]
Unbound Thiol Free thiol group (-SH)163.0 - 164.0[1][3][5][6]
Disulfide Dimerized thiols (R-S-S-R)~163.6[2]
Oxidized Sulfur Sulfonates (-SO3-) or other oxides> 166.0[1][6]

Note: Binding energies can vary slightly due to instrument calibration and sample conditions.

Analysis of this compound SAMs often reveals a combination of these species. The primary peak, typically around 162.0 eV, corresponds to the sulfur atom of the thiol group that has formed a covalent bond with the gold substrate (a thiolate).[1][2] The presence and intensity of a second peak at higher binding energy (around 163.3 eV) can indicate the presence of unbound, free-standing -SH groups at the outer surface of the monolayer, a desirable feature for subsequent functionalization.[3][6] However, this higher binding energy peak can also be attributed to physisorbed molecules or the formation of disulfide bonds.[2][5] The absence of peaks above 166 eV is a good indicator of a high-quality SAM, free from significant oxidation.[1]

Experimental Protocols

Reproducible XPS data is contingent on meticulous experimental procedures. Below is a generalized protocol for the XPS analysis of this compound SAMs on gold.

1. Substrate Preparation:

  • Gold substrates (e.g., evaporated gold on silicon wafers) are cleaned, often with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

2. SAM Formation:

  • Cleaned gold substrates are immersed in a dilute solution (typically ~1 mM) of this compound in a suitable solvent like ethanol or a mixture of ethanol and water.

  • The immersion time can vary from minutes to 24 hours to ensure the formation of a well-ordered monolayer.[4]

  • Following immersion, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under nitrogen.

3. XPS Analysis:

  • Samples are introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used for analysis.[4]

  • Survey scans are first performed to identify all elements present on the surface.

  • High-resolution spectra of the S 2p, C 1s, and Au 4f regions are then acquired.

  • The binding energy scale is typically calibrated by setting the Au 4f7/2 peak to 84.0 eV.[4]

  • The S 2p spectra are curve-fitted using appropriate software to deconvolute the contributions from different sulfur species. The S 2p peak is a doublet (2p3/2 and 2p1/2) with a spin-orbit splitting of approximately 1.2 eV and an area ratio of 2:1.[1][5]

Visualizing Sulfur Bonding States

The following diagram illustrates the different potential bonding configurations of sulfur in a this compound SAM on a gold surface as determined by XPS.

Sulfur_Bonding_States cluster_SAM This compound SAM on Gold cluster_XPS XPS S 2p Binding Energy (eV) Au Gold Substrate S_bound Bound Thiolate (Au-S) Au->S_bound Forms bond with BE1 ~162.0 eV S_bound->BE1 Corresponds to S_unbound Unbound Thiol (-SH) BE2 ~163.3 eV S_unbound->BE2 Corresponds to S_disulfide Disulfide (-S-S-) BE3 ~163.6 eV S_disulfide->BE3 Corresponds to S_oxidized Oxidized Sulfur (-SOx) BE4 >166.0 eV S_oxidized->BE4 Corresponds to

References

Safety Operating Guide

Proper Disposal of 1,8-Octanedithiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,8-Octanedithiol, a compound recognized for its potent odor and potential hazards.

This compound is classified as harmful if swallowed and is known for its strong, unpleasant smell, characteristic of thiols.[1][2] Adherence to strict disposal protocols is crucial to mitigate risks and prevent environmental contamination. All waste containing thiols must be treated as hazardous waste and disposed of through the institution's environmental health and safety office.[3]

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1] Always work in a well-ventilated chemical fume hood to avoid the inhalation of its vapors.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat is mandatory.[6]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use an approved respirator.[4]

In Case of Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact: Rinse immediately with plenty of water and seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management

Proper spill response is critical to contain the malodorous and hazardous nature of this compound.

  • Small Spills (within a fume hood):

    • Alert others in the vicinity.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[3][4]

    • Carefully collect the absorbent material into a sealable container for hazardous waste disposal.[3]

    • Decontaminate the spill area with a bleach solution.[3]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.[3]

    • Eliminate all potential ignition sources.[3]

    • Contain the vapors by closing laboratory doors.[3]

    • Immediately contact your institution's emergency response team or environmental health and safety office.[3]

Step-by-Step Disposal Protocol

The following procedures are designed to ensure the safe and effective disposal of this compound and associated contaminated materials.

Step 1: Decontamination of Glassware and Equipment

All non-disposable items that have been in contact with this compound must be decontaminated to neutralize the odorous thiol compounds.

  • Bleach Bath: Immediately after use, submerge all contaminated glassware, syringes, and other equipment in a prepared bleach solution within a chemical fume hood.[5][7] A 1:1 mixture of commercial bleach and water is generally recommended.[8]

  • Soaking Time: Allow the items to soak for a minimum of 14 to 24 hours.[7][8] This duration ensures the oxidation of the thiol to a less odorous sulfonic acid.[6][8]

  • Large Items: For equipment too large to be fully submerged, fill the item with the bleach solution, seal it, and let it stand in the fume hood, preferably within a secondary container.[8]

  • Post-Decontamination: After soaking, rinse the glassware and equipment thoroughly with water before proceeding with standard cleaning methods.[7]

Step 2: Management of Liquid Waste
  • Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.[3]

  • Segregation: Do not mix thiol waste with other waste streams unless their compatibility has been confirmed.[3]

  • Neutralization: Small quantities of thiols can be neutralized by oxidation with sodium hypochlorite (bleach).[9] This should be done cautiously in a fume hood, as the reaction can be exothermic.[8] The resulting neutralized solution must still be disposed of as hazardous waste.[8]

Step 3: Disposal of Solid Waste
  • Collection: Place all contaminated solid waste, such as gloves, paper towels, and absorbent materials, into a sealable plastic bag.[3][5]

  • Containment: This bag should then be placed inside a labeled hazardous waste container.[3]

Step 4: Disposal of Unused Product
  • Original Container: Unused or surplus this compound must be disposed of as hazardous chemical waste.[8] The original container should be tightly capped and sealed.[5][8]

  • Labeling and Storage: The sealed container must be clearly labeled as hazardous waste and stored in a designated hazardous waste collection area.

Quantitative Data for Thiol Neutralization

ParameterGuidelineCitation
Neutralizing Agent Sodium Hypochlorite (Commercial Bleach, ~5.25%)[6][8]
Recommended Ratio A 1:1 mixture of commercial bleach and water is often recommended for decontamination baths.[8]
Quenching Capacity A 5.25% solution of sodium hypochlorite can quench approximately 7mL of a stench chemical.[6]
Procedure Add the thiol dropwise to a stirred bleach solution in a fume hood.[8]
Reaction Monitoring The reaction may be exothermic; cooling may be necessary.[8]
Final Disposal The resulting neutralized solution is to be disposed of as hazardous waste.[8]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Start Work with this compound in a Fume Hood with Proper PPE Liquid_Waste Liquid Waste (e.g., reaction mixtures) Start->Liquid_Waste Generates Solid_Waste Solid Waste (e.g., gloves, paper towels) Start->Solid_Waste Generates Unused_Product Unused/Surplus This compound Start->Unused_Product Generates Contaminated_Glassware Contaminated Glassware & Equipment Start->Contaminated_Glassware Generates Collect_Liquid Collect in a Labeled, Sealed Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Solid Place in a Sealed Bag, then in a Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Dispose_Unused Tightly Cap and Seal Original Container for Hazardous Waste Disposal Unused_Product->Dispose_Unused Decontaminate Decontaminate in Bleach Bath (min. 14-24 hours) Contaminated_Glassware->Decontaminate Final_Disposal Dispose of all Hazardous Waste through Institutional EHS Collect_Liquid->Final_Disposal Collect_Solid->Final_Disposal Decontaminate->Final_Disposal After rinsing Dispose_Unused->Final_Disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,8-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 1,8-Octanedithiol, a common reagent in various research applications.

This compound is a versatile chemical known for its strong, unpleasant odor.[1] It is classified as harmful if swallowed and can cause skin and eye irritation.[2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include oral toxicity and irritation to the skin and eyes.[3] Therefore, a comprehensive personal protective equipment strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4][5]Protects against splashes and aerosols.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[4][5]Prevents direct skin contact.[4]
Body Protection A flame-resistant lab coat should be worn and kept fastened.[5]Protects the body from potential splashes and contamination.[5]
Respiratory Protection All work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5]Minimizes inhalation of vapors.[4]

Operational and Handling Plan

A systematic approach to handling this compound is essential to prevent exposure and contamination.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_fume_hood Ensure certified chemical fume hood is operational prep_safety_equipment Verify accessibility of eyewash station and safety shower prep_fume_hood->prep_safety_equipment prep_ppe Don all required PPE prep_safety_equipment->prep_ppe handle_chemical Handle this compound inside the fume hood prep_ppe->handle_chemical handle_transfer Use appropriate tools for transfer (e.g., pipette) handle_chemical->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose_liquid Dispose of liquid waste in a labeled, sealed container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste in a sealed bag within a hazardous waste container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove PPE and wash hands thoroughly cleanup_dispose_solid->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
In case of skin contact Wash off with soap and plenty of water. Consult a physician.
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
If inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration.
If swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[4][5]
Solid Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[4][5]
General Disposal All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[4] Do not let the product enter drains.

References

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Retrosynthesis Analysis

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1,8-Octanedithiol
Reactant of Route 2
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